Technical Documentation Center

N-FMOC-3-(triphenylmethyl)-L-histidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-FMOC-3-(triphenylmethyl)-L-histidine
  • CAS: 128545-09-5

Core Science & Biosynthesis

Foundational

Architecting Peptide Integrity: A Technical Whitepaper on Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis

Executive Summary In the landscape of therapeutic peptide development, the stereochemical fidelity of synthetic sequences is non-negotiable. Among the canonical amino acids, histidine presents a unique synthetic vulnerab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of therapeutic peptide development, the stereochemical fidelity of synthetic sequences is non-negotiable. Among the canonical amino acids, histidine presents a unique synthetic vulnerability: its imidazole side chain is notoriously susceptible to racemization (epimerization) during Solid-Phase Peptide Synthesis (SPPS)[1]. To engineer around this limitation, N-α-Fmoc-N-im-trityl-L-histidine , commonly designated as Fmoc-His(Trt)-OH , has become the industry-standard building block[2].

This technical guide dissects the structural logic, mechanistic pitfalls, and optimized experimental workflows required to deploy Fmoc-His(Trt)-OH effectively. By understanding the causality behind activation strategies and protection mechanisms, researchers can eliminate D-His impurities and ensure the biological efficacy of their peptide therapeutics.

Physicochemical Profiling & Structural Causality

The molecular architecture of Fmoc-His(Trt)-OH (CAS: 109425-51-6) relies on a dual-protection strategy designed for orthogonal cleavage[3]. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) moiety, while the nucleophilic imidazole nitrogen (N-τ or N-π depending on tautomerization) is masked by the acid-labile Triphenylmethyl (Trityl or Trt) group[3].

The Causality of Trityl Selection: Why utilize a massive trityl group rather than smaller alternatives? The Trt group provides exceptional steric hindrance. Its three phenyl rings create a bulky spatial umbrella over the imidazole ring, effectively neutralizing its ability to act as a nucleophile or an intramolecular base during the coupling phase[3]. While this extreme bulk slightly reduces the coupling kinetics of the subsequent amino acid, it is a necessary thermodynamic trade-off to preserve stereochemical purity[1].

Table 1: Quantitative Physicochemical Profile of Fmoc-His(Trt)-OH
PropertyValue
Chemical Name N-α-Fmoc-N-im-trityl-L-histidine
CAS Number 109425-51-6
Molecular Formula C40H33N3O4
Molecular Weight 619.71 g/mol
Melting Point 150-155 °C
Solubility Soluble in DMF, DCM, DMSO; Insoluble in H2O
Optical Activity [α]D +86.0° to +87.0° (c = 1 in CHCl3)
Standard Purity ≥98.0% (sum of enantiomers, HPLC)

Data synthesized from standardized chemical repositories[4].

Mechanistic Insights: The Racemization Paradigm

To master Fmoc-His(Trt)-OH, one must understand the exact mechanism of its primary failure mode: racemization.

During peptide synthesis, the C-terminus of the incoming amino acid must be activated into a highly reactive ester (e.g., via DIC/Oxyma or HBTU). This activation drastically increases the acidity of the α-proton. If the imidazole ring is inadequately protected, its basic nitrogen can abstract this α-proton, leading to the formation of an achiral enolate intermediate [1]. Upon reprotonation, the stereocenter is re-established randomly, yielding a mixture of L-His and D-His epimers[1].

Furthermore, recent Design of Experiments (DoE) studies reveal a secondary side-reaction: N-α-DIC-endcapping [5]. Prolonged pre-activation of Fmoc-His(Trt)-OH allows the activated ester to degrade or react with the coupling reagents themselves, terminating the peptide chain prematurely[5].

Racemization_Logic ActHis Activated Fmoc-His-OH (Unprotected Imidazole) BaseAbst Intramolecular Base Abstraction (Imidazole N abstracts α-proton) ActHis->BaseAbst Enolate Achiral Enolate Intermediate BaseAbst->Enolate Racemization L-His / D-His Epimerization (Loss of Stereopurity) Enolate->Racemization TrtHis Fmoc-His(Trt)-OH (Trt Protected Imidazole) Steric Steric Hindrance & Electronic Masking TrtHis->Steric Preserved Preserved L-Configuration High Stereochemical Purity Steric->Preserved Prevents Enolization

Mechanistic divergence of histidine racemization vs. trityl-mediated steric protection.

Table 2: Impact of Pre-Activation Time on Racemization & Endcapping

Empirical data modeling the relationship between activation time and side-reactions[5].

Activation StrategyPre-Activation TimeCoupling ReagentsBase AdditiveEpimerization (D-His %)DIC-Endcapping Risk
In Situ 0 minDIC / OxymaNone (or TMP)< 0.5%Negligible
Pre-activation 2 minDIC / HOBtDIPEA~1.2%Low
Pre-activation 5 minDIC / HOBtDIPEA~3.5%Moderate
Pre-activation 10 minDIC / HOBtDIPEA> 8.0%High

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I mandate that experimental protocols must be self-validating—meaning the workflow inherently contains checkpoints to verify its own success. The following protocol utilizes In Situ Activation to bypass the enolate formation window entirely, followed by a rigorous cleavage and stereopurity validation loop.

Phase 1: In Situ Coupling of Fmoc-His(Trt)-OH

Causality: Pre-activating Fmoc-His(Trt)-OH in the presence of a base (like DIPEA) is the primary driver of racemization[5]. By adding the amino acid, coupling agent, and resin together before initiating activation, the activated ester is consumed by the resin-bound amine the moment it forms, leaving no time for intramolecular proton abstraction.

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min)[1].

  • Reagent Preparation: Dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Do not add the coupling agent yet.

  • In Situ Activation: Add the dissolved reagents directly to the resin vessel. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq) to the slurry.

  • Coupling: Agitate the reaction at room temperature for 45–60 minutes.

  • Washing: Drain the reactor and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Phase 2: Global Cleavage and Trityl Scavenging

Causality: The Trt group is removed via Trifluoroacetic acid (TFA). However, this generates a highly stable, highly reactive triphenylmethyl carbocation. If left unchecked, this cation will re-alkylate electron-rich amino acids in your sequence, particularly Tryptophan (Trp) or Cysteine (Cys)[6]. Triisopropylsilane (TIS) acts as a bulky hydride donor, permanently quenching the trityl cation.

  • Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% TIS, and 2.5% H2O.

  • Reaction: Submerge the dried resin in the cocktail (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature[6].

  • Precipitation: Filter the resin and precipitate the cleaved peptide by dropping the TFA filtrate into cold diethyl ether (-20 °C). Centrifuge and wash the pellet twice with cold ether.

Phase 3: Self-Validation via RP-HPLC

Causality: A protocol is only as good as its validation. To ensure the in situ coupling succeeded, the crude peptide must be analyzed to quantify the L-His to D-His ratio[1].

  • Chromatography: Dissolve the crude peptide in a 50/50 mixture of Water/Acetonitrile (0.1% TFA). Inject onto a high-resolution C18 RP-HPLC column.

  • Gradient: Run a shallow, optimized gradient (e.g., 5-40% Acetonitrile over 30 minutes) at 1.0 mL/min, monitoring at 220 nm[1].

  • Validation Calculation: Integrate the peak areas for the desired L-His peptide and the D-His epimer (which typically elutes slightly before or after the main peak depending on the sequence).

    • Formula: % Racemization =[Area(D-His) / (Area(L-His) + Area(D-His))] × 100[1]

    • Pass/Fail Gate: A successful synthesis utilizing Fmoc-His(Trt)-OH with in situ activation should yield < 1.0% racemization. If the value exceeds this, the coupling temperature must be lowered, or the base additive must be eliminated.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-Deprotected) Coupling Coupling Reaction Amide Bond Formation Resin->Coupling Activation In Situ Activation Fmoc-His(Trt)-OH + DIC/Oxyma (Zero Pre-activation) Activation->Coupling Activated Ester Washing DMF Washing Remove Excess Reagents Coupling->Washing GlobalCleavage Global Cleavage (TFA/TIS/H2O) Trt Cation Scavenging Washing->GlobalCleavage Sequence Complete FinalPeptide Purified Peptide (Stereopure L-His) GlobalCleavage->FinalPeptide Precipitation & HPLC Validation

Workflow of SPPS utilizing Fmoc-His(Trt)-OH with in-situ activation and validation.

Conclusion

Fmoc-His(Trt)-OH remains a cornerstone of modern peptide chemistry[2]. While the trityl group provides robust steric shielding of the imidazole ring[3], it is not a panacea for poor synthetic technique. By eliminating pre-activation times, utilizing in situ activation strategies, and employing rigorous trityl cation scavenging during cleavage, researchers can consistently achieve >99% stereochemical purity in their histidine-containing peptide therapeutics.

References

Sources

Exploratory

Mechanism of Trityl Protection on the Histidine Imidazole Ring: Regioselectivity, Causality, and SPPS Workflows

Executive Summary The incorporation of Histidine (His) into synthetic peptides presents a unique chemical challenge due to the nucleophilic and basic nature of its imidazole side chain. In modern fluorenylmethyloxycarbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of Histidine (His) into synthetic peptides presents a unique chemical challenge due to the nucleophilic and basic nature of its imidazole side chain. In modern fluorenylmethyloxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS), the triphenylmethyl (trityl or Trt) group is the gold standard for histidine protection. This technical guide explores the structural dynamics of N- τ vs. N- π regioselectivity, the mechanistic causality behind histidine racemization during carboxyl activation, and the precise kinetics of acidolytic deprotection and carbocation scavenging.

Structural Dynamics: The N- τ vs. N- π Conundrum

The histidine imidazole ring contains two distinct nitrogen atoms:

  • N1 (pros, π ): Located proximal to the amino acid backbone.

  • N3 (tele, τ ): Located distal to the amino acid backbone.

During the synthesis of Fmoc-His(Trt)-OH, tritylation is highly regioselective for the N- τ position. This is driven by thermodynamic stability and steric causality. The massive steric bulk of the triphenylmethyl group creates severe van der Waals clashes with the α -carbon substituents if placed on the proximal N- π position. Consequently, commercial Fmoc-His(Trt)-OH is almost exclusively N- τ protected. While this regioselectivity simplifies building block synthesis, it leaves the N- π nitrogen unprotected, which introduces significant risks during peptide coupling[1].

Mechanistic Pathways of Histidine Racemization

The primary vulnerability of N- τ protected histidine is its propensity for racemization (epimerization) during carboxyl activation.

The Causality of Epimerization: When the C-terminus of Fmoc-His(Trt)-OH is activated (e.g., forming an active ester), the electron-withdrawing nature of the activating group increases the acidity of the α -proton. Because the N- π nitrogen remains unprotected, it can act as an intramolecular general base—or facilitate external bases like N,N-Diisopropylethylamine (DIPEA)—to abstract the α -proton. This abstraction collapses the chiral center into an achiral enol or ketene intermediate. Upon re-protonation, stereocontrol is lost, yielding a mixture of L- and D-histidine epimers[1].

Experimental data shows that pre-activation time directly exacerbates this degradation. For instance, the level of racemization for Fmoc-His(Trt)-OH can increase from 1% (without pre-activation) to 7.8% after just 5 minutes of pre-activation[1]. To mitigate this, specialized coupling reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are employed, which significantly alleviate histidine racemization by accelerating amide bond formation before enolization can occur[2].

HistidineRacemization A Activated Fmoc-His(Trt)-OH (Ester Intermediate) B Base Abstraction (e.g., DIPEA) A->B Excess Base / Time E Rapid Coupling (DEPBT / No Pre-activation) A->E Optimized Pathway C Achiral Enol Intermediate (Loss of Stereocenter) B->C alpha-proton loss D D-Histidine Epimer (Racemized Impurity) C->D Re-protonation F L-Histidine Peptide (Desired Product) E->F Amide Bond Formation

Logical flow of histidine activation, potential racemization, and optimized coupling pathways.

Trityl Deprotection and Carbocation Scavenging Kinetics

The N-Trt bond is highly acid-labile, making it perfectly orthogonal to the base-labile Fmoc group. Global deprotection is typically achieved using a high concentration of Trifluoroacetic Acid (90-95% TFA)[3].

The Role of Scavengers: Acidolysis of the trityl ether generates the triphenylmethyl (trityl) carbocation. Due to extensive resonance stabilization across three phenyl rings, this carbocation is highly stable but remains electrophilic enough to irreversibly re-alkylate electron-rich amino acid side chains, particularly Tryptophan (Trp), Tyrosine (Tyr), and Cysteine (Cys)[4].

To prevent this, nucleophilic scavengers must be integrated into the cleavage cocktail. Triisopropylsilane (TIS) is the industry standard. As a hindered hydrosilane, TIS acts as a potent cation scavenger by irreversibly donating a hydride ( H− ) to the trityl cation, reducing it to inert triphenylmethane[5]. Water is also added to quench reactive intermediates and suppress undesired alkylation[4].

CleavageMechanism Step1 Peptide-Resin (His-Trt Protected) Step2 TFA Acidolysis (95% TFA) Step1->Step2 Step3 Trityl Carbocation (Highly Reactive) Step2->Step3 Cleavage of Trt Ether Step6 Free Imidazole Peptide (Target Product) Step2->Step6 Release from Resin Step4 Hydride Donation (from TIS Scavenger) Step3->Step4 Prevents Alkylation Step5 Triphenylmethane (Inert Byproduct) Step4->Step5 Irreversible Reduction

Mechanistic workflow of TFA-mediated trityl deprotection and carbocation scavenging by TIS.

Quantitative Data: Protecting Group Efficacy

To contextualize the performance of N- τ Trt protection, the following table summarizes the quantitative trade-offs between various histidine protecting groups during SPPS.

Protecting GroupImidazole PositionRacemization Level (5 min pre-activation)Cleavage Acid StrengthScavenger Dependency
Trityl (Trt) N- τ ~7.8%90-95% TFAHigh (Requires TIS/H₂O)
MBom N- π < 1.0%90-95% TFAModerate
Bum N- π < 1.0%90-95% TFAModerate
Mtt N- τ ~5.0%1-5% TFALow

Data synthesized from comparative SPPS literature and racemization assays[1].

Self-Validating Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-His(Trt)-OH

This protocol is designed to eliminate pre-activation time, thereby suppressing the enolization pathway that leads to D-His epimer impurities.

  • Resin Preparation: Swell the Rink Amide or Wang resin (0.1 mmol scale) in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 1 hour. Remove the N-terminal Fmoc group using 20% piperidine in DMF[6].

  • Reagent Assembly: In a separate vial, dissolve 3 equivalents of Fmoc-His(Trt)-OH and 3 equivalents of DEPBT (or DIC/Oxyma) in minimal DMF. Crucial Step: Do not add the base yet to prevent premature activation and racemization[2].

  • In-Situ Activation: Transfer the amino acid/coupling reagent solution directly to the resin. Immediately add 6 equivalents of DIPEA to initiate coupling in situ.

  • Agitation: Shake the reaction vessel at room temperature for 1 hour[6].

  • System Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. A yellow/colorless bead indicates successful, complete coupling. A blue bead indicates unreacted amines, necessitating a secondary coupling cycle without extending base exposure unnecessarily.

Protocol B: Global Deprotection and Cleavage

This protocol ensures complete removal of the Trt group while preventing the alkylation of susceptible residues via optimized scavenging.

  • Preparation: Wash the fully synthesized peptide-resin with DCM to remove all traces of DMF, then dry under a vacuum desiccator for 3 hours[4].

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O[6].

  • Acidolysis: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Stir gently at room temperature for 2 to 3 hours. Monitor the reaction progress via LC-MS of a micro-aliquot[3].

  • Filtration: Vacuum filter the TFA solution through a fritted glass funnel to separate the spent resin. Wash the resin with an additional 1 mL of TFA[4].

  • System Validation (Precipitation): Concentrate the filtrate under a stream of nitrogen to ~2 mL. Dropwise, add the concentrated solution into 30 mL of ice-cold Methyl tert-butyl ether (MTBE) or diethyl ether. The immediate formation of a white precipitate validates successful global deprotection and peptide recovery[4]. Centrifuge and wash the pellet twice with cold ether.

References

  • Benchchem - Technical Support Center: Selective Deprotection of the Trityl Group.
  • ResearchGate - Advances in Fmoc solid-phase peptide synthesis.
  • Thermo Fisher Scientific - Introduction to Cleavage Techniques.
  • PMC (National Institutes of Health) - Reduction of cysteine-S-protecting groups by triisopropylsilane.
  • ACS Publications - Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine.
  • PMC (National Institutes of Health) - Development of Ligand-Drug Conjugates Targeting Melanoma through the Overexpressed Melanocortin 1 Receptor.

Sources

Foundational

The Solvation Dynamics of Fmoc-His(Trt)-OH: A Technical Whitepaper on Organic Solvent Profiles and SPPS Optimization

As a Senior Application Scientist in peptide chemistry, I frequently encounter synthetic bottlenecks driven not by the coupling chemistry itself, but by the physical solvation of sterically demanding building blocks. N-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter synthetic bottlenecks driven not by the coupling chemistry itself, but by the physical solvation of sterically demanding building blocks. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(triphenylmethyl)-L-histidine, universally known as Fmoc-His(Trt)-OH, is arguably one of the most critical yet challenging derivatives used in Solid-Phase Peptide Synthesis (SPPS).

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of Fmoc-His(Trt)-OH in various organic solvents, detailing the causality behind solvent selection, the impact of coupling reagents on thermodynamic solubility, and field-proven, self-validating protocols for its implementation.

The Physicochemical Causality of Solvation

To master the handling of Fmoc-His(Trt)-OH, one must first understand the conflicting thermodynamic forces within its molecular architecture. The molecule relies on a dual-protection strategy: the α -amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive imidazole side chain is shielded by a massive triphenylmethyl (Trityl or Trt) group[1].

This dual protection is non-negotiable; it prevents simultaneous racemization and unwanted side reactions during peptide assembly[2]. However, the introduction of four bulky aromatic rings (one in Fmoc, three in Trt) imparts extreme hydrophobicity and steric bulk. Consequently, the solvation of Fmoc-His(Trt)-OH requires a delicate balance:

  • Hydrophobic Solvation: The solvent must possess enough non-polar character to disrupt the π−π stacking and hydrophobic aggregation of the Trt and Fmoc groups[3].

  • Polar Aprotic Solvation: The solvent must simultaneously offer a high dielectric constant and strong dipole moment to solvate the highly polar carboxyl group and stabilize the intermediate transition states during coupling[3].

G A Fmoc-His(Trt)-OH (Target Molecule) B Fmoc Group (Steric Bulk) A->B C Trityl Group (Hydrophobic) A->C D Carboxyl Group (Polar) A->D E Halogenated Solvents (DCM, Chloroform) B->E Pi-Pi Stacking Disruption F Polar Aprotic Solvents (DMF, NMP, DMSO) B->F Dipole-Dipole Stabilization C->E Hydrophobic Solvation D->F H-Bonding & Dipole Interactions

Mechanistic pathways of Fmoc-His(Trt)-OH solvation in organic solvent environments.

Quantitative Solubility Profile in Organic Solvents

The selection of a solvent system directly dictates the kinetic efficiency of the coupling reaction. Below is a synthesized data matrix detailing the solubility of Fmoc-His(Trt)-OH across standard and alternative organic solvents.

Solvent SystemSolubilizing MechanismMax Practical ConcentrationApplication / Notes
Dimethylformamide (DMF) Optimal dipole-dipole stabilization.0.5 M (25 mmol / 50 mL)[3],[4]The primary choice for SPPS. Provides clear solubility and excellent resin swelling[3].
Dichloromethane (DCM) Solvates hydrophobic Trt/Fmoc groups.> 0.1 MExcellent for washing procedures and specific synthetic transformations[3].
N-Methyl-2-pyrrolidone (NMP) High dielectric constant; disrupts aggregation.> 0.1 MSuitable for hydrophobic peptide synthesis applications as an alternative to DMF[3].
Dimethyl Sulfoxide (DMSO) Extreme polarity for stock preservation.20 mM[2]Used primarily for preparing concentrated stock solutions for biological assays[2].
40% NMP / 60% DMM Green chemistry blend balancing polarity/hydrophobicity.0.1 M[5]Environmentally sustainable alternative to neat DMF/NMP for standard SPPS[5].
Water / Aqueous Buffers N/A (Highly unfavorable thermodynamics).Sparingly Soluble[6]Insoluble due to massive hydrophobic bulk; requires co-solvents (e.g., Tween 80) for in vivo work[2].
The Synergistic Effect of Coupling Reagents on Solvation

A critical, often overlooked phenomenon in peptide chemistry is that the solubility of an amino acid is not static; it dynamically shifts upon the introduction of coupling reagents. Recent investigations into green chemistry alternatives have proven that while Fmoc-His(Trt)-OH requires a 40% NMP / 60% DMM (Dimethyl isosorbide) mixture to achieve a 0.1 M concentration, the addition of coupling agents like Oxyma/DIC or HOBt/DIC actively improves its solubility[7].

Causality: The formation of the activated ester intermediate (e.g., the Oxyma ester) alters the molecular dipole moment and disrupts the intermolecular hydrogen bonding of the free carboxyl groups. This synergistic solvation reduces the required NMP concentration from 40% down to 30%, allowing for a greener solvent profile without sacrificing coupling efficiency[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the following protocols have been designed as self-validating systems. Each step contains a physical or visual checkpoint to verify success before proceeding to the next phase of synthesis.

Protocol A: Standard Preparation of 0.1 M Fmoc-His(Trt)-OH for Automated SPPS

Objective: Prepare a fully dissolved, activated solution of Fmoc-His(Trt)-OH suitable for automated fluidic transfer.

  • Gravimetric Analysis: Accurately weigh 0.620 g (1.0 mmol) of Fmoc-His(Trt)-OH (MW: 619.71 g/mol )[4] into a clean, dry 15 mL polypropylene tube.

  • Primary Solvation: Add 9.0 mL of peptide-synthesis grade DMF (or a 40% NMP/DMM blend for green synthesis)[5].

  • Agitation: Vortex the mixture at 2000 RPM for 60 seconds. Note: The solution may appear slightly cloudy at this stage due to the immense steric bulk of the Trt group.

  • Reagent Activation (Synergistic Solvation): Add 1.0 mmol of the chosen coupling additive (e.g., Oxyma Pure or HOBt) and 1.0 mmol of DIC (N,N'-Diisopropylcarbodiimide). Adjust the final volume to exactly 10.0 mL with the primary solvent.

  • Final Agitation & Quality Control (Self-Validation): Vortex for an additional 60 seconds.

    • Validation Check: Hold the tube against a light source. The solution must be optically clear. If turbidity persists, it indicates moisture contamination in the solvent (>50 ppm H2​O ) or degraded reagent. Do not proceed. Insoluble micro-particulates will clog the synthesizer's fluidic lines and drastically reduce coupling efficiency.

Workflow Step1 1. Gravimetric Analysis Target: 0.1 M Concentration Step2 2. Primary Solvation Add DMF or 40% NMP/DMM Step1->Step2 Step3 3. Reagent Activation Add Oxyma/DIC or HOBt/DIC Step2->Step3 Partial Dissolution Step4 4. Agitation & QC Vortex 2 min -> Visual Check Step3->Step4 Enhanced Solvation Step4->Step2 Turbid (Add 10% NMP) Step5 5. SPPS Reactor Transfer Execute Peptide Coupling Step4->Step5 Clear Solution (Validated)

Self-validating workflow for the preparation and activation of Fmoc-His(Trt)-OH in SPPS.

Protocol B: Microwave-Assisted Coupling Protocol

Because of the steric hindrance imparted by the Trt group, coupling Fmoc-His(Trt)-OH to a bulky secondary amine or a resin-bound peptide can be kinetically slow. Microwave enhancement directly heats polar molecules through dielectric loss, causing a rapid, uniform temperature increase that enhances molecular motion and collision frequency[3].

  • Preparation: Prepare the 0.1 M activated Fmoc-His(Trt)-OH solution as described in Protocol A.

  • Resin Swelling: Pre-swell the peptidyl-resin in DCM for 15 minutes, followed by a DMF wash, to maximize the accessibility of the reactive amine sites[3].

  • Microwave Parameters: Transfer the activated amino acid solution to the microwave reactor containing the resin. Apply microwave irradiation targeting 75°C.

    • Validation Check: Ensure the system maintains 5 bar of cooling pressure[3] to prevent solvent boiling and localized hot-spot formation, which can lead to premature Fmoc cleavage or Trt degradation.

  • Reaction Time: Hold at 75°C for 5 minutes.

  • Post-Coupling Wash: Drain the reactor and wash the resin extensively with DCM (3 x 5 mL). The excellent solubility of Fmoc-His(Trt)-OH in halogenated solvents ensures that any unreacted hydrophobic aggregates are completely purged from the resin matrix[3].

Conclusion

The successful incorporation of Fmoc-His(Trt)-OH relies entirely on respecting its solubility profile. By understanding that its massive hydrophobic bulk requires either strong dipole-dipole interactions (DMF/NMP) or halogenated disruption (DCM), scientists can prevent incomplete dissolutions that ruin automated syntheses. Furthermore, leveraging the synergistic solubilizing effects of coupling reagents like Oxyma/DIC allows for the adoption of greener solvent mixtures without compromising the integrity of the peptide chain.

References

  • Title: Buy Fmoc-His(Trt)
  • Title: Fmoc-His(Trt)
  • Title: Fmoc-His(Trt)
  • Title: Fmoc-His(Trt)
  • Title: Solubility of Fmoc-His(Trt)
  • Title: Fmoc-His(Trt)
  • Title: Solubilization efficacy of coupling reagents and mixture Fmoc-AA(PG)-OH...

Sources

Exploratory

The Stability and Mechanistic Dynamics of Fmoc-His(Trt)-OH Under Basic Deprotection Conditions in SPPS

Prepared by: Senior Application Scientist, Peptide Synthesis & Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In Solid-Phase Peptide Synthesis (SPP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Synthesis & Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine remains one of the most challenging steps due to the unique chemical reactivity of its imidazole side chain. Nα-Fmoc-N(im)-trityl-L-histidine, commonly known as Fmoc-His(Trt)-OH, is the industry-standard building block designed to navigate these challenges[1]. While the trityl (Trt) protecting group was specifically selected for its absolute stability against basic deprotection conditions, the histidine residue itself exhibits a profound, base-catalyzed structural instability: racemization (epimerization) [2][3].

This technical guide deconstructs the mechanistic causality behind Fmoc-His(Trt)-OH behavior under basic conditions, provides quantitative data on side-reaction kinetics, and establishes self-validating experimental workflows to ensure chiral integrity during peptide elongation.

Structural Mechanics: The Dual-Protection Paradigm

To understand the behavior of Fmoc-His(Trt)-OH under basic conditions (typically 20% piperidine in DMF), we must first analyze its dual-protection strategy:

  • The α -Amine Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, designed to be cleaved by secondary amines via an E1cB elimination mechanism[1].

  • The Imidazole Protection: Historically, groups like Tosyl were used to protect the imidazole ring, but these were abandoned due to their lability under basic conditions[4]. The Trityl (Trt) group was adopted because its massive steric bulk (three phenyl rings) and lack of acidic β -protons render it completely impervious to nucleophilic attack or base-induced elimination by piperidine[1][4].

Conclusion on Trt Stability: The Trt group attached to the τ -nitrogen ( ) is >99% stable under standard basic deprotection conditions. The "instability" of Fmoc-His(Trt)-OH does not lie in the loss of the protecting group, but rather in the vulnerability of the α -carbon when exposed to basic environments[2].

The Hidden Instability: Base-Catalyzed Racemization

The true threat to Fmoc-His(Trt)-OH during SPPS is the base-catalyzed epimerization of the α -carbon, which converts the desired L-histidine into the D-histidine epimer[2][3].

The Causality of Epimerization

The Trt group protects the position of the imidazole ring, leaving the position unprotected. The lone pair electrons on the nitrogen are in close spatial proximity to the α -carbon[3].

When the amino acid is activated (e.g., forming an active ester with DIC/Oxyma), the acidity of the α -proton increases significantly. If this activated species is exposed to a basic environment—such as residual piperidine from incomplete washing, or basic coupling additives like N,N-diisopropylethylamine (DIPEA)—the unprotected nitrogen acts as an intramolecular base. It abstracts the α -proton, forming an achiral ester enolate intermediate[3]. Upon reprotonation, there is no thermodynamic preference, resulting in a racemic mixture of L- and D-isomers[3].

Racemization A Fmoc-His(Trt)-OH (L-Isomer) B Activation (e.g., DIC/Oxyma) A->B C Activated Ester (Susceptible to Base) B->C D Base Exposure (Piperidine / DIPEA) C->D  Prolonged Exposure H L-His(Trt) Peptide (Target) C->H  Rapid Coupling (Optimized) E N-π Promoted Enolization D->E F Achiral Enolate Intermediate E->F G D-His(Trt) Epimer (Impurity) F->G  Protonation F->H  Protonation

Fig 1: Base-catalyzed racemization mechanism of Fmoc-His(Trt)-OH via N-π enolization.

Quantitative Assessment of Base-Induced Side Reactions

Intensive pre-activation of Fmoc-His(Trt)-OH drastically stimulates racemization because it maximizes the lifespan of the highly sensitive activated ester in the presence of basic additives[5]. The table below synthesizes the quantitative impact of base exposure and pre-activation times on the chiral integrity of the final peptide.

Table 1: Quantitative Impact of Base Exposure and Pre-Activation on Histidine Racemization

Histidine DerivativeActivation StrategyBase / AdditivePre-Activation TimeD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHIn-situHCTU / DIPEA0 min~1.0%[2]
Fmoc-His(Trt)-OHPre-activationHCTU / DIPEA5 min7.8%[2]
Fmoc-His(Trt)-OHPre-activationDIC / Oxyma (50°C)10 min2.88%[3]
Fmoc-His(Boc)-OHPre-activationDIC / Oxyma (90°C)2 min1.29%[3]

Insight: Moving from a 0-minute (in-situ) activation to a 5-minute pre-activation yields a nearly 8-fold increase in the D-isomer impurity[2]. If forcing conditions (high heat, prolonged base exposure) are unavoidable, transitioning to an -protected derivative like Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH is required to block the offending lone pair[2][3].

Self-Validating Experimental Protocols

To mitigate base-catalyzed instability, the coupling workflow must be engineered to minimize the residence time of the activated His-derivative in basic conditions. The following protocol utilizes an in-situ activation strategy and incorporates self-validating feedback loops.

Protocol: Optimized In-Situ Coupling of Fmoc-His(Trt)-OH

Objective: Achieve >99% coupling efficiency of Fmoc-His(Trt)-OH while restricting D-isomer formation to <1.0%.

Step 1: Fmoc Deprotection (Base Exposure)

  • Action: Treat the resin-bound peptide with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes[6].

  • Validation: Monitor the UV absorbance of the column effluent at 301 nm. The peak corresponding to the dibenzofulvene-piperidine adduct must return to baseline, validating complete Fmoc removal without degrading previously incorporated His(Trt) residues[1].

Step 2: Stringent Washing (Critical Causality Step)

  • Action: Wash the resin extensively with DMF (5 to 7 times)[6].

  • Causality: Complete removal of residual piperidine is mandatory. Trace secondary amines left in the resin matrix will act as bases during the subsequent coupling step, accelerating the -promoted enolization of the incoming activated histidine[3][6].

Step 3: In-Situ Activation & Coupling

  • Action: Dissolve 3-5 equivalents of Fmoc-His(Trt)-OH and 3-5 equivalents of Oxyma Pure in DMF. Add this unactivated solution directly to the resin. Finally, add 3-5 equivalents of DIC directly into the reaction vessel to initiate coupling[3][5].

  • Causality: By avoiding pre-activation, the activated ester is generated in the presence of the resin-bound amine. The desired amidation reaction outcompetes the base-catalyzed intramolecular enolization pathway, preserving chiral integrity[5].

Step 4: Reaction Validation

  • Action: Agitate for 60–120 minutes at room temperature[1]. Perform a Chloranil test (if coupling to a secondary amine like Proline) or a Kaiser test[5].

  • Validation: A negative colorimetric result validates complete coupling. If positive, do not extend the coupling time of the His residue (which increases racemization risk); instead, drain and perform a fresh double-coupling cycle.

Workflow Step1 1. Fmoc Deprotection (20% Piperidine/DMF) Step2 2. Stringent Washing (Remove all Piperidine) Step1->Step2 Step3 3. In-Situ Activation (Fmoc-His(Trt)-OH + DIC) Step2->Step3 Step4 4. Rapid Coupling (Minimize Enolization) Step3->Step4 Step5 5. Wash & Next Cycle (Trt remains intact) Step4->Step5

Fig 2: Optimized SPPS workflow for Fmoc-His(Trt)-OH to minimize base-induced instability.

Conclusion

The stability of Fmoc-His(Trt)-OH under basic deprotection conditions is a tale of two distinct chemical environments. The Trt protecting group is exceptionally robust against piperidine, ensuring that premature side-chain deprotection does not occur[1]. However, the α -carbon of the activated histidine is highly unstable in basic environments due to intramolecular abstraction by the unprotected nitrogen[3]. By understanding this causality, researchers can implement stringent washing protocols and in-situ activation strategies to suppress racemization and ensure the synthesis of high-purity, biologically active peptides[5][6].

References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis Source: ACS Publications (acs.org) URL:5

  • A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration Source: Benchchem (benchchem.com) URL:1

  • Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-His(Trt)-OH Source: Benchchem (benchchem.com) URL:6

  • Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH (nih.gov) URL:2

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS Source: Merel (merel.si) URL:3

  • Functionalized Zoxopiperazines from amino acids Source: Bibliothèque et Archives Canada (collectionscanada.gc.ca) URL:4

Sources

Foundational

Role of N-FMOC-3-(triphenylmethyl)-L-histidine in solid-phase peptide synthesis

An In-depth Technical Guide to the Role of Nα-Fmoc-N(im)-trityl-L-histidine in Solid-Phase Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of histidine into sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of Nα-Fmoc-N(im)-trityl-L-histidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of histidine into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to the high propensity of its imidazole side chain to induce racemization. This guide provides a comprehensive technical overview of Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH), a critical building block designed to mitigate this and other side reactions. We will delve into the underlying chemical principles governing its use, offer field-proven insights into experimental choices, and provide detailed protocols for its effective application. This document is intended to serve as a practical resource for researchers and professionals in peptide chemistry and drug development, enabling the synthesis of high-purity, chirally-sound histidine-containing peptides.

The Histidine Conundrum in SPPS: A Tale of Racemization

Histidine is a notoriously challenging amino acid in Fmoc-based SPPS.[1] The primary obstacle is the high risk of racemization during the activation and coupling steps.[1][2][3] This loss of stereochemical integrity can have profound consequences on the final peptide's biological activity and therapeutic efficacy.[4]

The root cause of this problem lies in the chemical nature of the imidazole side chain. The π-nitrogen (Nπ) of the imidazole ring is sufficiently basic to act as an intramolecular catalyst, abstracting the acidic proton from the α-carbon of the activated amino acid.[2][5][6] This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-enantiomer and the undesired D-enantiomer.[2][5]

The propensity for racemization is exacerbated by factors such as slow coupling reactions and the use of base-mediated coupling protocols.[1]

Visualizing the Mechanism of Histidine Racemization

The following diagram illustrates the intramolecular base catalysis mechanism responsible for histidine racemization during peptide synthesis.

Caption: Mechanism of Histidine Racemization.

Nα-Fmoc-N(im)-trityl-L-histidine: The Protective Strategy

To counter the challenge of racemization, the imidazole side chain of histidine must be protected during SPPS.[2] Nα-Fmoc-N(im)-trityl-L-histidine is a widely utilized derivative where the bulky trityl (triphenylmethyl, Trt) group is attached to one of the imidazole nitrogens.[7][8] This dual-protection scheme, with the Fmoc group on the α-amine and the Trt group on the side chain, is central to its application.[7]

The Role of the Trityl Group

The trityl group serves several critical functions:

  • Steric Hindrance: The bulky nature of the Trt group provides steric hindrance, which can partially suppress side reactions.[5]

  • Electronic Effects: While the Trt group protects the τ-nitrogen (Nτ), it only offers minor suppression of racemization because the catalytically active π-nitrogen (Nπ) remains unprotected.[5][6]

  • Orthogonality: The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA), making it compatible with the Fmoc/tBu orthogonal protection strategy.[9][10][11]

It is important to note the nomenclature of the imidazole nitrogens. Organic chemists typically designate the τ-nitrogen as N-1 and the π-nitrogen as N-3, while biochemists may use the reverse numbering.[12] Fmoc-His(Trt)-OH has the trityl group on the τ-nitrogen.

A Comparative Look at Histidine Protecting Groups

While Fmoc-His(Trt)-OH is a workhorse in SPPS, other protecting groups have been developed to offer even greater protection against racemization, particularly by protecting the more problematic π-nitrogen.[6]

Protecting GroupPosition of ProtectionRacemization SuppressionKey Considerations
Trityl (Trt) τ-nitrogen (Nτ)Minor to moderate[1][6]Cost-effective, widely used.[13] Racemization can still be significant under harsh conditions.[1]
tert-Butoxycarbonyl (Boc) π-nitrogen (Nπ)High[4][5]Very effective, even at elevated temperatures.[5]
p-Methoxybenzyloxymethyl (MBom) π-nitrogen (Nπ)High[1][2]Excellent suppression but can be expensive and may lead to side reactions during cleavage.[1]
tert-Butoxymethyl (Bum) π-nitrogen (Nπ)High[14]Effective at preventing racemization.

Experimental Protocols and Best Practices

The successful incorporation of Fmoc-His(Trt)-OH into a peptide sequence requires careful consideration of the coupling and cleavage conditions to maximize yield and minimize side reactions.

Recommended Coupling Protocol for Fmoc-His(Trt)-OH

To minimize the risk of racemization, acidic coupling conditions are generally preferred when using Fmoc-His(Trt)-OH.[1]

Reagents and Materials:

  • Fmoc-His(Trt)-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling agent: Diisopropylcarbodiimide (DIC)

  • Additive: 1-Hydroxybenzotriazole (HOBt) or Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.[2]

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-His(Trt)-OH and 3-5 equivalents of HOBt or Oxyma Pure in DMF. Add 3-5 equivalents of DIC to this solution to pre-activate the amino acid for 5-10 minutes at room temperature.

  • Coupling: Add the activated Fmoc-His(Trt)-OH solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the Trt group from histidine.

Cleavage Cocktail:

A standard cleavage cocktail for peptides containing Trt-protected residues is:

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

The Role of Scavengers:

During acidolysis, the cleaved trityl group forms a stable carbocation. This reactive species can reattach to nucleophilic residues in the peptide, such as tryptophan.[15] Scavengers like TIS are crucial to trap these carbocations, preventing side reactions.[13][15]

Step-by-Step Cleavage Procedure:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6] Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Integration: A Visual Guide

The following diagram illustrates the cyclical nature of SPPS incorporating Fmoc-His(Trt)-OH.

spss_workflow start Start with Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-His(Trt)-OH, DIC/HOBt) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for next amino acid wash2->cycle Continue chain elongation cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage Final step cycle->deprotection purification Purification (RP-HPLC) cleavage->purification final_product Pure Peptide purification->final_product

Caption: General workflow for SPPS using Fmoc-His(Trt)-OH.

Troubleshooting and Advanced Considerations

Problem: Incomplete coupling of Fmoc-His(Trt)-OH. Solution:

  • Increase the coupling time or temperature (be mindful of increased racemization risk).

  • Use a more potent coupling reagent like HATU or HBTU, but again, be aware of the potential for increased racemization.[2]

Problem: Significant racemization of the histidine residue. Solution:

  • Ensure the use of acidic coupling conditions (DIC/HOBt or DIC/Oxyma).[1]

  • Avoid prolonged pre-activation times.[1]

  • For highly sensitive sequences, consider using a π-protected histidine derivative like Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.[2][5]

Problem: Side product formation during cleavage. Solution:

  • Ensure a sufficient amount of scavenger (TIS) is used in the cleavage cocktail, especially for peptides containing multiple Trt-protected residues or tryptophan.[13]

Conclusion

Nα-Fmoc-N(im)-trityl-L-histidine is an indispensable tool in the arsenal of the peptide chemist. While not completely immune to the inherent challenges of histidine incorporation, a thorough understanding of the underlying chemical principles and the implementation of optimized protocols can lead to the successful synthesis of high-purity, chirally-correct peptides. The choice of protecting group and reaction conditions should always be guided by the specific requirements of the target peptide sequence. By adhering to the best practices outlined in this guide, researchers can confidently navigate the complexities of synthesizing histidine-containing peptides for a wide range of applications in research and drug development.

References

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel. (n.d.).
  • A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group - Benchchem. (n.d.).
  • Synthesis and Application of Fmoc-His(3-Bum)-OH. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.).
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (n.d.).
  • N-ɑ-Fmoc-N-Trityl-L-histidine | VWR, part of Avantor. (n.d.).
  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis - Benchchem. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).
  • A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration - Benchchem. (n.d.).
  • Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives - Benchchem. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed. (2001, September 15).
  • Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis | MedChemExpress. (n.d.).
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).

Sources

Exploratory

Isoelectric point and pKa values of Fmoc-His(Trt)-OH

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of Fmoc-His(Trt)-OH This guide provides a comprehensive technical analysis of the isoelectric point (pI) and the acid dissociation constants (pKa) of Nα...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isoelectric Point and pKa Values of Fmoc-His(Trt)-OH

This guide provides a comprehensive technical analysis of the isoelectric point (pI) and the acid dissociation constants (pKa) of Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). An accurate understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals to optimize synthesis protocols, enhance peptide purity, and ensure stereochemical integrity.

Fmoc-His(Trt)-OH (Molecular Formula: C₄₀H₃₃N₃O₄, Molecular Weight: 619.71 g/mol ) is a derivative of the amino acid L-histidine designed for use in Fmoc-based peptide synthesis.[1][2] Its structure incorporates three key components that dictate its acid-base behavior: the α-carboxyl group, the Fmoc-protected α-amino group, and the trityl-protected imidazole side chain.

  • α-Carboxyl Group (-COOH): This is the primary acidic functional group. In α-amino acids, the pKa of the carboxyl group is significantly lower than that of a simple carboxylic acid (e.g., acetic acid, pKa ≈ 4.76).[3] This is due to the strong electron-withdrawing inductive effect of the adjacent protonated amino group (or in this case, the electron-withdrawing amide linkage of the Fmoc group), which stabilizes the resulting carboxylate anion.[3] For Fmoc-His(Trt)-OH, the predicted pKa value for this group is approximately 3.06 .[4]

  • α-Amino Group (-NH-Fmoc): The α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.[5] This converts the basic amine into a neutral amide, rendering it non-ionizable in the typical pH range relevant for pI determination. The Fmoc group itself is base-labile, meaning the proton at the C9 position of the fluorene ring is acidic (pKa ~23 in DMSO) and can be removed by a base like piperidine (pKa of conjugate acid ≈ 11.1) to initiate the deprotection mechanism.[6][7] However, for the purpose of calculating the isoelectric point of the intact molecule, the Fmoc-protected amine does not act as a basic site.

Theoretical Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[12] At this pH, the molecule will not migrate in an electric field, a principle exploited in techniques like isoelectric focusing.[13][14] For a molecule like Fmoc-His(Trt)-OH with two primary ionizable groups—one acidic (carboxyl) and one basic (imidazole Nπ)—the pI can be calculated by averaging the pKa values of the groups that bracket the neutral, zwitterionic form.[15]

The two relevant equilibria are:

  • Deprotonation of the α-carboxyl group: pKa₁ ≈ 3.06

  • Protonation of the imidazole Nπ: pKa₂ ≈ 6.0

The isoelectric point is therefore calculated as: pI = (pKa₁ + pKa₂) / 2 pI ≈ (3.06 + 6.00) / 2 = 4.53

This calculated pI indicates that Fmoc-His(Trt)-OH has its minimum solubility in aqueous solutions at a pH of approximately 4.53.[12]

Summary of pKa and pI Data
Functional GroupTypeEstimated pKaRationale / Reference
α-Carboxyl (-COOH)Acidic~3.06Predicted value; inductive effects lower pKa.[3][4]
Imidazole Nπ-H⁺Basic~6.00Based on the pKa of free histidine side chain.[8]
Calculated Isoelectric Point (pI) ~4.53 Average of pKa₁ and pKa₂.
Protonation States of Fmoc-His(Trt)-OH

The net charge of the molecule is dependent on the pH of the surrounding environment.[16]

  • At pH < pKa₁ (e.g., pH 2): The carboxyl group is protonated (-COOH) and the imidazole ring is protonated (+). The net charge is +1 .

  • At pKa₁ < pH < pKa₂ (e.g., pH 4.53): The carboxyl group is deprotonated (-COO⁻) and the imidazole ring is protonated (+). The net charge is 0 (Zwitterionic form).

  • At pH > pKa₂ (e.g., pH 8): The carboxyl group is deprotonated (-COO⁻) and the imidazole ring is neutral. The net charge is -1 .

Caption: Change in net charge of Fmoc-His(Trt)-OH with pH.

Experimental Methodologies for pI and pKa Determination

While theoretical calculations provide a strong estimate, experimental determination is the gold standard for confirming these values.

Potentiometric Titration

This classical method involves titrating a solution of the amino acid derivative with a strong base (e.g., NaOH) while monitoring the pH.[15][17] The resulting titration curve allows for the direct determination of the pKa values.

Self-Validating Protocol for Titration:

  • Preparation: Accurately weigh a sample of Fmoc-His(Trt)-OH and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like DMSO to ensure solubility).[4]

  • Initial Acidification: Lower the pH of the solution to ~2.0 with a standardized strong acid (e.g., HCl). This ensures that both the carboxyl and imidazole groups are fully protonated at the start of the experiment.

  • Titration: Slowly add aliquots of a standardized strong base (e.g., 0.1 M NaOH) to the solution. Record the pH meticulously after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added.

    • The pKa₁ (carboxyl group) is the pH at the first half-equivalence point (the midpoint of the first buffering region).

    • The pKa₂ (imidazole group) is the pH at the second half-equivalence point (the midpoint of the second buffering region).

    • The pI is the pH at the first equivalence point, which is the steepest point on the curve between the two buffering regions.[17] This can be more accurately identified by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

TitrationWorkflow start Dissolve Fmoc-His(Trt)-OH acidify Acidify to pH ~2 (Full Protonation) start->acidify titrate Titrate with Standardized NaOH (Record pH and Volume) acidify->titrate plot Plot pH vs. Volume NaOH titrate->plot analyze Analyze Curve: - Midpoints → pKa values - Inflection Point → pI plot->analyze end Determine pKa & pI analyze->end

Caption: Workflow for pKa and pI determination by titration.

Isoelectric Focusing (IEF)

IEF is an electrophoretic technique that separates molecules based on their isoelectric point.[14] It is a powerful method for determining the pI of proteins and peptides.

Protocol Principles for IEF:

  • Gel Preparation: An immobilized pH gradient (IPG) strip or a polyacrylamide gel containing carrier ampholytes is used to establish a stable pH gradient.

  • Sample Application: The Fmoc-His(Trt)-OH sample is applied to the gel.

  • Electrophoresis: An electric field is applied across the gel.

    • If the local pH is below the molecule's pI, the molecule will be positively charged and migrate towards the cathode (negative electrode).

    • If the local pH is above the molecule's pI, the molecule will be negatively charged and migrate towards the anode (positive electrode).

  • Focusing: The molecule continues to migrate until it reaches the point in the pH gradient that is equal to its pI. At this point, its net charge is zero, and it ceases to move in the electric field.[12]

  • Detection: The position of the focused band is determined (e.g., by staining) and compared to pI standards run in parallel to determine the experimental pI.

Practical Implications in Peptide Synthesis and Drug Development

  • Solubility and Purification: Knowledge of the pI is critical for purification. Fmoc-His(Trt)-OH will exhibit its lowest solubility at a pH of ~4.53. Adjusting the pH away from the pI can be used to enhance solubility during workup procedures or to induce crystallization for purification.

  • Ion-Exchange Chromatography: The charge state of the molecule at different pH values dictates the strategy for ion-exchange chromatography. At a pH above its pI (e.g., pH 7), the molecule is negatively charged and will bind to an anion-exchange resin. At a pH below its pI, it is positively charged and will bind to a cation-exchange resin.

  • Racemization Control: The basicity of the unprotected Nπ (pKa ~6.0) is the root cause of racemization during activation.[10][18] While the Trt group on Nτ provides steric hindrance, it does not completely prevent the Nπ from acting as an internal base to abstract the α-proton.[10] Understanding this pKa helps scientists appreciate why histidine couplings are often performed under carefully controlled conditions (e.g., lower temperatures, specific coupling reagents) to minimize the duration of the activated state and suppress this side reaction.[19] For sequences highly prone to racemization, alternative protecting groups that mask the Nπ, such as Boc, may be considered.[18][20]

References

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (And How To Calculate Them). [Link]

  • AAPPTec, LLC. Fmoc-His(Trt)-OH Safety Data Sheet. [Link]

  • PubChem. Fmoc-His(Trt)-OH Compound Summary. [Link]

  • Wikipedia. Isoelectric point. [Link]

  • Chemistry Stack Exchange. amino acid pka of carboxylic acid. [Link]

  • Watanabe Chemical Industries, Ltd. Fmoc-His(Trt)-OH Product Page. [Link]

  • AnaSpec. Fmoc-His(Trt)-OH Product Page. [Link]

  • University of Calgary. Ch27: Isoelectronic point. [Link]

  • University of Calgary. Table of pKa and pI values. [Link]

  • National Taiwan University. Exp.2 Determination of isoelectric point. [Link]

  • Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 31(16), 2749–2755. [Link]

  • Sieber, P., & Riniker, B. (1991). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 32(6), 739-742. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Chemistry LibreTexts. (2022). Acid-base Chemistry of Amino Acids. [Link]

  • Scribd. Isoelectric Point Determination of Amino Acids. [Link]

  • Reddit. If Histidine is a basic A.A., why does it have a lower pKa than Tyrosine and Cysteine.... [Link]

  • Wikipedia. Histidine. [Link]

  • Decatur, S. M., et al. (2018). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 23(11), 2828. [Link]

  • Liu, T., et al. (1997). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. Protein Science, 6(1), 142-151. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • OrgoSolver. pKa and Electrical Properties of Amino Acids. [Link]

  • Shaw, B. F., et al. (2020). Deuterium-Enhanced Raman Spectroscopy for Histidine pKa Determination in a pH-Responsive Hydrogel. Biophysical Journal, 119(4), 677-680. [Link]

  • de la Torre, B. G., & Andreu, D. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1603. [Link]

  • Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • ResearchGate. N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. [Link]

  • Kieseritzky, M., & Lindorff-Larsen, K. (2017). Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design. Journal of Chemical Theory and Computation, 13(12), 6334–6341. [Link]

  • Serrano, L., et al. (1992). Histidine-aromatic interactions in barnase. Elevation of histidine pKa and contribution to protein stability. Journal of Molecular Biology, 224(3), 805-818. [Link]

  • Activotec. Fmoc-His(Trt)-OH. [Link]

  • Wenschuh, H., et al. (2000). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 6(11), 549-557. [Link]

  • Luna, O. F., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4153–4161. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

Foundational

Thermal stability and storage conditions for N-FMOC-3-(triphenylmethyl)-L-histidine powder

An In-Depth Technical Guide to the Thermal Stability and Storage of N-FMOC-3-(triphenylmethyl)-L-histidine Powder Executive Summary Nα-Fmoc-N(im)-trityl-L-histidine, or Fmoc-His(Trt)-OH, is a cornerstone building block i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Storage of N-FMOC-3-(triphenylmethyl)-L-histidine Powder

Executive Summary

Nα-Fmoc-N(im)-trityl-L-histidine, or Fmoc-His(Trt)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS) for introducing histidine residues into peptide sequences. Its dual-protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile trityl (Trt) group, is designed to prevent unwanted side reactions. However, the chemical integrity of this complex molecule is highly dependent on its handling and storage conditions. This guide provides a comprehensive analysis of the factors governing the stability of Fmoc-His(Trt)-OH in its solid powder form, offering field-proven protocols and the underlying scientific rationale to ensure its optimal performance in research and drug development settings. We will delve into its intrinsic molecular liabilities, the impact of thermal and environmental stressors, and robust analytical methods for stability verification.

Introduction: The Critical Role of Starting Material Integrity in Peptide Synthesis

The success of solid-phase peptide synthesis, a process involving hundreds of discrete chemical steps, is fundamentally linked to the purity and stability of the constituent building blocks.[1] Fmoc-His(Trt)-OH is particularly noteworthy due to the unique challenges presented by the histidine residue, including a high propensity for racemization during activation.[2][3] The trityl protecting group on the imidazole side chain mitigates some, but not all, of these risks.[4] Degradation of the solid-state powder, whether through thermal stress, hydrolysis, or oxidation, can introduce impurities such as free amino acids or side-chain deprotected derivatives. These impurities can lead to failed sequences, the generation of complex side products that are difficult to purify, and ultimately, a significant loss of yield and final product efficacy.[5] This guide serves as a senior-level resource, bridging chemical theory with practical application to empower scientists to preserve the integrity of this critical reagent.

Molecular Profile and Intrinsic Stability Factors

To understand the stability of Fmoc-His(Trt)-OH, one must first appreciate its molecular architecture and the inherent lability of its protective groups. The molecule (C₄₀H₃₃N₃O₄, M.W. 619.71 g/mol ) consists of the L-histidine core with two key modifications.[6][7]

  • The Nα-Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is the cornerstone of Fmoc-based SPPS. Its primary vulnerability is its lability to basic conditions, specifically secondary amines like piperidine, which are used for its cleavage during synthesis.[8][9] This susceptibility means that exposure to any basic environment, including basic impurities in solvents or atmospheric contaminants, can lead to premature deprotection.

  • The N(im)-Trityl Group: The triphenylmethyl (trityl) group is a bulky, acid-labile moiety protecting the imidazole nitrogen of the histidine side chain.[10] Its role is to prevent N-acylation during coupling and reduce, though not eliminate, the risk of racemization.[4] Its lability to acid makes it susceptible to cleavage by acidic impurities or vapors.

  • The Alpha-Proton: A critical point of instability is the proton on the alpha-carbon of the histidine backbone. The lone pair of electrons on the unprotected Nπ of the imidazole ring can facilitate the abstraction of this proton during the carboxyl activation step in SPPS, leading to a loss of stereochemistry (racemization).[2][3] While this is primarily a reaction-based concern, any degradation that exposes this site can increase risks during synthesis.

Below is a diagram illustrating the key functional groups and points of chemical lability.

Figure 1: Molecular Structure and Lability of Fmoc-His(Trt)-OH cluster_main Fmoc-His(Trt)-OH Core Structure cluster_cleavage Chemical Labilities main L-Histidine Backbone (with Trityl on Imidazole) fmoc Nα-Fmoc Group (Fluorenylmethyloxycarbonyl) main->fmoc alpha_h α-Proton (Racemization Site) main->alpha_h base Base (e.g., Piperidine) base->fmoc Cleavage acid Acid (e.g., TFA) acid->main Trityl Cleavage activation Coupling Activation (e.g., DIC/Oxyma) activation->alpha_h Abstraction Risk

Caption: Figure 1: Key functional groups and points of chemical lability.

Thermal Stability of Solid Fmoc-His(Trt)-OH Powder

The stability of a solid compound as a function of temperature is a critical parameter for defining shipping, storage, and handling limits. For Fmoc-His(Trt)-OH, thermal stress can lead to irreversible decomposition.

Mechanism of Thermal Degradation: When subjected to high temperatures, organic molecules like Fmoc-His(Trt)-OH undergo thermal decomposition. The primary hazardous decomposition products are oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂,...), resulting from the breakdown of the carbon skeleton and nitrogen-containing functional groups.[6] This process is irreversible and results in a complete loss of the starting material's integrity.

Quantitative Thermal Analysis: While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for Fmoc-His(Trt)-OH is not widely published in peer-reviewed literature, data from suppliers and analogous compounds provide a working range. The melting point is typically cited in the range of 150-155 °C, often with decomposition.[7] This indicates that the compound is thermally stable as a solid well above ambient temperatures, but prolonged exposure to elevated temperatures should be avoided.

ParameterRecommended Value/ObservationRationale & Implications
Long-Term Storage Temp. -20°C to 8°C[7][11][12]Minimizes all potential degradation pathways, ensuring shelf life for months to years.
Short-Term/Working Temp. Ambient (Controlled Room Temp.)Acceptable for short durations (hours to days), provided other environmental factors are controlled.
"Keep Away From Heat" General Handling Guideline[6][13]Avoid placing near heat sources (e.g., ovens, hot plates, direct sunlight) to prevent localized heating and degradation.
Hazardous Decomposition Onset near Melting PointIndicates the compound will decompose rather than melt cleanly, highlighting the upper limit of its thermal stability.

Practical Implications: The key takeaway is that while Fmoc-His(Trt)-OH powder does not require extreme cryogenic storage for routine use, its long-term viability is best preserved under refrigeration or freezer conditions. This minimizes the kinetic rate of any slow-moving degradation reactions.

Environmental Factors Affecting Powder Stability

Beyond temperature, the immediate storage environment plays a crucial role in maintaining the stability of Fmoc-His(Trt)-OH powder. Exposure to moisture, air, and light can initiate distinct degradation pathways.

  • Humidity: Moisture is a significant threat to the stability of many pharmaceutical powders, and Fmoc-protected amino acids are no exception.[14] Atmospheric water can be adsorbed onto the surface of the powder, and in sufficient quantities, it can facilitate the hydrolysis of the ester linkage in the Fmoc group, leading to its cleavage.[15][16] This is particularly relevant when containers are opened in humid environments or if the material is hygroscopic.

  • Atmosphere (Oxygen): While less documented for this specific molecule compared to hydrolysis, oxidative degradation is a potential risk for complex organic molecules over long-term storage. Storing the powder under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes this risk.[16]

  • Light: The fluorenyl moiety of the Fmoc group is a chromophore that can absorb UV light. Prolonged exposure to direct sunlight or other sources of UV radiation can potentially lead to photolytic degradation.[16] Therefore, storing the material in an opaque or amber container is a prudent precautionary measure.

Figure 2: Environmental Degradation Pathways for Solid Powder cluster_stressors Environmental Stressors cluster_degradation Degradation Products main Fmoc-His(Trt)-OH (Solid Powder) moisture Atmospheric Moisture hydrolysis Fmoc Group Hydrolysis (Free Amine Impurity) moisture->hydrolysis Promotes oxygen Oxygen oxidation Oxidized Byproducts oxygen->oxidation Causes light UV Light photolysis Photolytic Degradants light->photolysis Induces hydrolysis->main oxidation->main photolysis->main

Caption: Figure 2: Impact of environmental factors on powder integrity.

Recommended Storage and Handling Protocols

Synthesizing data from suppliers and chemical first principles, the following protocols represent the best practices for storing and handling Fmoc-His(Trt)-OH powder to ensure its long-term stability and performance.[6][7][11][12][13]

Table of Recommended Storage Conditions

ConditionRecommendationRationale
Long-Term Storage -20°C in a tightly sealed, opaque container, preferably under inert gas (Argon/Nitrogen).Maximizes chemical stability by minimizing thermal, hydrolytic, and oxidative degradation. Ideal for unopened containers and archival samples.
Routine Use Storage 2°C to 8°C in a desiccator.Provides excellent protection for frequently accessed material, balancing stability with convenient access. The desiccator is critical to manage moisture.
In-Use (Weighing) Controlled humidity environment (<40% RH). Minimize time exposed to atmosphere.Reduces moisture uptake during handling. Short exposure times limit degradation from all environmental sources.

Step-by-Step Handling Protocol

  • Temperature Equilibration: Before opening, allow the container to warm from the freezer/refrigerator to ambient room temperature for at least 60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.

  • Controlled Environment: Whenever possible, handle the powder in a glove box with a controlled inert atmosphere or in a room with low relative humidity.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Promptly dispense the required amount of powder.

  • Resealing: Immediately after dispensing, securely reseal the container. If possible, flush the headspace of the container with a gentle stream of dry argon or nitrogen before sealing to displace air and moisture.

  • Return to Storage: Promptly return the container to its recommended storage condition (refrigerator or freezer). Avoid leaving the material on the bench for extended periods.

Analytical Protocols for Stability Assessment

A robust quality control program relies on validated analytical methods to assess the purity and integrity of starting materials over time. For Fmoc-His(Trt)-OH, a combination of chromatographic techniques is essential.

Figure 3: Workflow for Comprehensive Stability Assessment cluster_tests Analytical Tests start Fmoc-His(Trt)-OH (New Lot Received) qc Initial Quality Control start->qc rphplc RP-HPLC (Chemical Purity) qc->rphplc chiralhplc Chiral HPLC (Enantiomeric Purity) qc->chiralhplc visual Visual Inspection (Color, Appearance) qc->visual storage Place in Long-Term Storage (-20°C, Inert Gas) rphplc->storage chiralhplc->storage visual->storage retest Periodic Retest (e.g., Annually) storage->retest retest->qc Re-evaluate pass Pass retest->pass If Specs Met fail Fail (Quarantine/Discard) retest->fail If Specs Not Met

Caption: Figure 3: A typical workflow for quality control and stability testing.

Experimental Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

Objective: To separate and quantify Fmoc-His(Trt)-OH from potential process-related impurities (e.g., dipeptides, free amino acids) and degradation products.[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of Fmoc-His(Trt)-OH powder.

    • Dissolve in acetonitrile or a 1:1 mixture of acetonitrile:water to a final concentration of 1.0 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • HPLC System & Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient would be 20% to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm or 301 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the chemical purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The acceptance criteria for high-quality material is typically ≥99.0%.[1]

Experimental Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To separate the L-enantiomer (desired product) from the D-enantiomer (racemization impurity).[5]

Methodology:

  • Sample Preparation:

    • Prepare a sample solution at 1.0 mg/mL in the mobile phase or a suitable solvent like isopropanol/hexane mixture.

    • Prepare a standard of the racemic (D/L) mixture, if available, to confirm the retention times of both enantiomers.

  • HPLC System & Conditions:

    • Column: A chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, etc.). Column selection is critical and must be specific to the analyte.

    • Mobile Phase: Typically an isocratic mixture of solvents like Hexane/Isopropanol or Heptane/Ethanol with a small amount of an acidic or basic additive. The exact composition is highly column-dependent.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the enantiomeric purity (or enantiomeric excess) based on the peak areas of the L- and D-isomers. High-purity material should have an enantiomeric purity of ≥99.8%.[1]

Conclusion

The chemical stability of solid N-FMOC-3-(triphenylmethyl)-L-histidine is not an absolute state but a function of carefully controlled environmental conditions. While the molecule is robust enough for routine laboratory handling, its long-term integrity hinges on minimizing exposure to its key vulnerabilities: heat, moisture, and to a lesser extent, light and oxygen. The optimal storage strategy involves freezer temperatures (-20°C) in a sealed, opaque container backfilled with an inert gas. For routine use, refrigeration (2-8°C) in a desiccator provides a practical balance of protection and accessibility. By implementing the rigorous handling and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of this essential reagent, leading to more reproducible and successful peptide synthesis campaigns.

References

  • CEM Corporation. (n.d.). Amino Acid, Fmoc-His(Trt)-OH Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Fmoc-His(Trt)-OH Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Fmoc-MeCys(Trt)-OH Safety Data Sheet. Retrieved from [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Not applicable.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Han, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development, 26(7), 2098–2107. Retrieved from [Link]

  • Not applicable.
  • Fields, G. B. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(5), 325-337. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Choudhary, A. (2018). Effect of Humidity Level on Tablet Stability. Pharmaguideline. Retrieved from [Link]

  • Kim, J., et al. (2023). Effect of Relative Humidity on Quality and Metabolite Profiles of Perilla frutescens Seed Powder During Storage. Foods, 12(18), 3381. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Coupling of N-FMOC-3-(triphenylmethyl)-L-histidine in SPPS

Target Audience: Peptide Chemists, Drug Development Scientists, and Process Engineers. Introduction The incorporation of1 is a critical juncture in Solid-Phase Peptide Synthesis (SPPS)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Scientists, and Process Engineers.

Introduction

The incorporation of1 is a critical juncture in Solid-Phase Peptide Synthesis (SPPS)[1]. While the bulky trityl (Trt) protecting group provides essential steric shielding to the imidazole side chain, according to2, histidine remains one of the most challenging amino acids to incorporate due to its high propensity for racemization during carboxylate activation[2]. This application note details the mechanistic causes of this epimerization and provides a field-proven, self-validating protocol to ensure high-fidelity coupling.

Mechanistic Causality: The Racemization Pathway

To control a side reaction, one must first understand its mechanism. The racemization of Fmoc-His(Trt)-OH is not a random degradation but a specific, base-catalyzed intramolecular event. During the activation of the α -carboxyl group (e.g., forming an active ester with HOBt or Oxyma), the lone pair electrons on the unprotected π -nitrogen of the imidazole ring act as an internal base. This proximity facilitates the abstraction of the acidic α -proton, 3[3].

When this enolate reprotonates, it lacks stereochemical direction, resulting in a mixture of L- and D-histidine isomers. This mechanistic reality dictates our experimental choices:

  • Pre-activation Time : Extended pre-activation allows the active ester to persist in solution, 4[4].

  • Base Selection : Strong, unhindered tertiary amines like DIPEA accelerate proton abstraction. As outlined in 5, substituting with a weaker, sterically hindered base like collidine (2,4,6-trimethylpyridine) mitigates this risk[5].

  • Temperature : While elevated temperatures (e.g., microwave-assisted SPPS at 80 °C) improve coupling kinetics for sterically hindered sequences, they 2[2].

Quantitative Analysis of Coupling Conditions

The table below synthesizes empirical data comparing the effect of various coupling reagents, pre-activation times, and temperatures on the formation of the D-His impurity[2][3][6].

Coupling Reagent SystemPre-activation TimeTemperatureD-His Formation (%)Recommendation
HCTU / DIPEA0 min (In situ)20 °C~1.0%Acceptable for routine synthesis
HCTU / DIPEA5 min20 °C7.8%Not Recommended
DIC / Oxyma Pure0 min (In situ)50 °C6.8%Caution: High temp accelerates epimerization
HCTU / DIPEA0 min (In situ)80 °C (Microwave)16.6%Avoid for His(Trt) derivatives
DEPBT / DIPEA5 min20 °C< 1.0%Optimal for high-purity requirements

Note:6 forms a highly stable intermediate that resists enolization, making it an excellent alternative for racemization-prone residues[6].

Experimental Protocol: Optimized In Situ Coupling

This protocol utilizes an in situ activation strategy with DIC/Oxyma Pure to balance rapid amide bond formation with the4[4].

Materials Required:
  • Resin-bound peptide (N-terminal Fmoc deprotected)

  • N-FMOC-3-(triphenylmethyl)-L-histidine (3.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:
  • Resin Preparation : Ensure the resin-bound peptide has been thoroughly deprotected (e.g., 20% piperidine in DMF for 2 x 10 min) and7[7]. Residual piperidine will trigger premature activation and racemization.

  • Reagent Dissolution : In a clean, dry vial, dissolve Fmoc-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF (typically 0.1 M concentration). Crucial Step: Do not add DIC yet.

  • In Situ Activation & Coupling :

    • Transfer the amino acid/Oxyma solution directly to the reaction vessel containing the resin.

    • Immediately add DIC (3.0 eq) directly to the resin slurry.

    • Causality Check: By adding DIC last and in the presence of the nucleophilic resin, the active ester is consumed by the coupling reaction as rapidly as it is formed, 4[4].

  • Reaction Incubation : Agitate the reaction vessel at room temperature (20–25 °C) for 60 to 120 minutes. Avoid heating unless coupling to a severely sterically hindered amine.

  • Washing : Drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove excess reagents and the DIC-urea byproduct.

  • Self-Validation (Kaiser Test) :

    • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • A clear/yellow solution indicates complete coupling (free amines are absent).

    • A blue solution indicates incomplete coupling. If positive, perform a second coupling cycle5[5].

Workflow Visualization

SPPS_Workflow Start Deprotected Resin (Free N-Terminus) Coupling In Situ Activation Add DIC directly to resin Start->Coupling Resin slurry Reagents Fmoc-His(Trt)-OH + Oxyma Dissolved in DMF Reagents->Coupling Transfer solution Reaction Coupling Reaction (20°C, 60-120 min) Coupling->Reaction Rapid consumption Racemization Achiral Enolate (D-His Formation) Coupling->Racemization If pre-activated > 5 min Wash DMF Wash (Remove Byproducts) Reaction->Wash Validate Kaiser Test (Self-Validation) Wash->Validate Validate->Coupling Positive (Blue) - Recouple Success Proceed to Next AA Validate->Success Negative (Clear)

Fig 1: Optimized workflow for Fmoc-His(Trt)-OH coupling, highlighting the risk of pre-activation.

References

  • 128545-09-5 | N-FMOC-3-(triphenylmethyl)-L-histidine - Capot Chemical. 1

  • Advances in Fmoc solid-phase peptide synthesis - NIH / PMC. 2

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel. 3

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments - ACS Publications. 4

  • Fmoc Solid Phase Peptide Synthesis - ChemPep. 5

  • A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis - Benchchem. 6

  • A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration - Benchchem.7

Sources

Application

Application Note: A Practical Guide to the Preparation and Use of Fmoc-His(Trt)-OH Solutions in DMF for Solid-Phase Peptide Synthesis

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective use of Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH) in solid-phase peptide synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective use of Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH) in solid-phase peptide synthesis (SPPS). The successful incorporation of histidine is often critical for peptide structure and function, yet it presents unique challenges, primarily solution instability and a high propensity for racemization. This document outlines the chemical principles behind these challenges and provides robust, field-proven protocols to ensure the chiral and chemical integrity of the final peptide product.

The Chemistry of Fmoc-His(Trt)-OH in DMF: Understanding the Core Challenges

The use of Fmoc-His(Trt)-OH is a balancing act between leveraging its protective groups and mitigating inherent instabilities. A foundational understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing synthesis protocols.

Instability of the Trityl (Trt) Protecting Group

Fmoc-His(Trt)-OH solutions in N,N-dimethylformamide (DMF) are known to be unstable, often developing a yellow or brown color within hours of preparation[1][2]. This discoloration is a primary indicator of chemical degradation, specifically the premature cleavage of the acid-labile trityl (Trt) protecting group from the imidazole side chain.

The root cause is often the quality of the DMF solvent itself. DMF can degrade over time, especially when exposed to air and moisture, forming basic impurities like dimethylamine[1][3][4]. These basic species are sufficient to catalyze the removal of the bulky trityl group, leading to an unprotected histidine derivative in the stock solution. This not only compromises the subsequent coupling reaction but can also lead to undesired side reactions on the peptide.

The High Propensity for Racemization

Histidine is one of the most racemization-prone amino acids in peptide synthesis[5][6][7]. This loss of stereochemical integrity at the α-carbon occurs primarily during the carboxyl group activation step, which is necessary for amide bond formation[1][5]. The mechanism is an intramolecular process catalyzed by the lone pair of electrons on the unprotected π-nitrogen (Nπ) of the histidine's imidazole ring[2][7]. This nitrogen can abstract the proton from the α-carbon, leading to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-histidine isomers in the final peptide[2].

The duration of the activation phase is a critical factor; the longer the amino acid remains in its activated state before coupling, the greater the extent of racemization[5][8]. Therefore, coupling strategies that minimize pre-activation time are highly preferred[5][9].

The Critical Role of Solvent Quality

The success of any peptide synthesis relies heavily on the quality of the solvents used, and this is especially true when working with sensitive residues like Fmoc-His(Trt)-OH.

  • Purity: It is imperative to use high-purity, amine-free grade DMF[1][10]. The presence of amine impurities is a direct cause of premature detritylation[1][3].

  • Freshness: DMF should be from a recently opened bottle or stored meticulously under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation[1]. For critical applications, utilizing DMF from a solvent purification system or treating stored DMF to remove amine impurities is recommended[4][10].

  • Alternatives: While N-methyl-2-pyrrolidone (NMP) is a common alternative to DMF and can improve solubility for some sequences, reports suggest that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to high-purity DMF[1][3].

Protocols for Optimal Preparation and Use

The following protocols are designed to maximize the stability of Fmoc-His(Trt)-OH and minimize side reactions during its incorporation into a peptide sequence.

Materials and Reagents
  • Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH)

  • High-purity, amine-free N,N-dimethylformamide (DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt)

  • Clean, dry glass vials

  • Sonicator (optional)

  • Automated peptide synthesizer or manual synthesis vessel

Protocol 1: Preparation of Fmoc-His(Trt)-OH Solution in DMF

This protocol emphasizes freshness to avoid the degradation issues discussed previously.

Step-by-Step Methodology:

  • Timing: Prepare the Fmoc-His(Trt)-OH solution immediately before it is required for the coupling step in your synthesis workflow[1].

  • Weighing: In a clean, dry vial, accurately weigh the required amount of Fmoc-His(Trt)-OH for the coupling reaction. A typical concentration for automated synthesizers is 0.2 M[2].

  • Dissolution: Add the calculated volume of high-purity, amine-free DMF to the vial.

  • Mixing: Gently swirl the vial to dissolve the solid. If dissolution is slow, brief sonication (1-2 minutes) can be applied[1]. Visually inspect the solution to ensure it is clear and free of particulate matter. The solution should be colorless; any yellowing indicates potential degradation[1].

  • Immediate Use: Transfer the freshly prepared solution to the appropriate reservoir on the peptide synthesizer or use it directly in a manual coupling reaction.

Storage (If Absolutely Necessary): If a solution must be prepared in advance, it should be stored at 4°C, tightly sealed, and protected from light for no longer than 24-48 hours[1]. Allow the solution to return to room temperature before use.

Protocol 2: Recommended Coupling Strategy to Minimize Racemization

To mitigate the risk of racemization, an in situ activation strategy is strongly recommended over pre-activation protocols[5]. This ensures the activated histidine species exists for the shortest possible time before it reacts with the resin-bound peptide.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard 20% piperidine in DMF solution, followed by thorough washing with DMF to remove all residual piperidine[11].

  • Reagent Delivery (In Situ Activation):

    • Add the freshly prepared Fmoc-His(Trt)-OH solution (e.g., 3-5 equivalents relative to resin loading) to the reaction vessel containing the deprotected peptide-resin.

    • Immediately add the coupling additives, such as Oxyma or HOBt (3-5 equivalents)[11].

    • Finally, add the carbodiimide-based coupling reagent, such as DIC (3-5 equivalents)[2][12].

  • Coupling Reaction: Allow the coupling reaction to proceed at room temperature with agitation for 1-2 hours[11]. Avoid using elevated temperatures for this specific coupling step, as it can increase the rate of racemization[1].

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove all excess reagents and by-products[11].

Data Summary and Troubleshooting

Table 1: Key Parameters for Fmoc-His(Trt)-OH Usage
ParameterRecommended Value/ConditionRationale & Citation
Solvent High-Purity, Amine-Free DMFMinimizes premature detritylation caused by basic impurities[1][3].
Solution Age Prepare immediately before useFmoc-His(Trt)-OH degrades in DMF, indicated by discoloration[1][2].
Storage ≤ 48 hours at 4°C, protected from lightIf immediate use is not possible, this minimizes degradation[1].
Typical Concentration 0.1 M to 0.5 MA standard concentration range for SPPS[2][13][14].
Activation Strategy In situ activationMinimizes the lifetime of the activated species, reducing racemization[5][8].
Coupling Reagents DIC with HOBt or OxymaProvides efficient coupling while suppressing racemization[1][2][12].
Coupling Temperature Room TemperatureElevated temperatures can increase the rate of racemization[1][5].
Table 2: Troubleshooting Common Issues
SymptomPotential Root Cause(s)Recommended Solution(s)
Yellow/Brown Amino Acid Solution 1. Degradation of DMF, forming basic impurities[1].2. Prolonged storage of the solution[1].3. Exposure to light and air[1].1. Use a fresh bottle of high-purity, amine-free DMF. Store DMF under an inert atmosphere[1].2. Prepare solutions fresh immediately before use[1].
High Levels of D-His Isomer in Final Peptide 1. Racemization during coupling[1][6].2. Prolonged pre-activation time[5][8].3. Use of strong activating agents without additives[1].4. Elevated coupling temperature[1].1. Use an in situ activation protocol[5].2. Use DIC in combination with HOBt or Oxyma to suppress racemization[1][11].3. Perform the coupling at room temperature[1].
Incomplete Coupling or Deletion Sequences 1. Poor solubility or aggregation of Fmoc-His(Trt)-OH.2. Insufficient equivalents of reagents or reaction time.1. Ensure complete dissolution, using sonication if necessary[1].2. Use standard excesses (3-5 eq.) and allow for adequate reaction time (1-2 hours)[11][12].

Visualization of Key Processes

Diagrams of Mechanisms and Workflows

G cluster_0 Premature Detritylation FmocHisTrt Fmoc-His(Trt)-OH FmocHis Fmoc-His-OH (Unprotected Side Chain) FmocHisTrt->FmocHis Cleavage TritylCation Trityl Cation (Leads to discoloration) FmocHisTrt->TritylCation By-product Base Basic Impurity (e.g., Dimethylamine in DMF) Base->FmocHisTrt Catalyzes

Caption: Premature cleavage of the Trt group by basic impurities in DMF.

G cluster_1 Mechanism of Histidine Racemization ActivatedLHis Activated L-His Enolate Achiral Enolate Intermediate ActivatedLHis->Enolate α-proton abstraction Imidazole Imidazole Nπ Imidazole->ActivatedLHis Catalyzes DHis D-His Enolate->DHis Reprotonation LHis L-His Enolate->LHis Reprotonation

Caption: Racemization of activated histidine via an achiral intermediate.

G cluster_2 Recommended SPPS Workflow for Histidine Coupling Start Start: Deprotected Peptide-Resin PrepAA 1. Prepare Fmoc-His(Trt)-OH in fresh, high-purity DMF Start->PrepAA AddAA 2. Add AA Solution to Resin PrepAA->AddAA AddAdditives 3. Add Oxyma/HOBt to Resin AddAA->AddAdditives AddDIC 4. Add DIC to Resin (Initiates In Situ Activation) AddAdditives->AddDIC Couple 5. Couple at RT (1-2 hours) AddDIC->Couple Wash 6. Wash Resin with DMF Couple->Wash End Ready for Next Cycle Wash->End

Caption: Workflow for in situ activation and coupling of Fmoc-His(Trt)-OH.

References

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]

  • Yang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. Retrieved from [Link]

  • ACS Publications. (2022, June 27). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis.... Retrieved from [Link]

  • Gethin, J. T., et al. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH [109425-51-6]. Retrieved from [Link]

Sources

Method

Advanced Application Note: Trityl (Trt) Group Deprotection Conditions for Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary The incorporation of histidine into synthetic peptides pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The incorporation of histidine into synthetic peptides presents unique chemical challenges, primarily due to the nucleophilicity and basicity of its imidazole side chain. In Solid-Phase Peptide Synthesis (SPPS), Fmoc-His(Trt)-OH is the industry-standard building block[1]. The bulky trityl (Trt) protecting group is essential for preserving chiral integrity and preventing side reactions during chain elongation. This application note provides an in-depth mechanistic analysis of Trt deprotection, evaluates the critical role of carbocation scavengers, and outlines field-proven protocols for maximizing crude peptide purity.

The Mechanistic Imperative: Why Fmoc-His(Trt)-OH?

During carboxyl activation in SPPS, histidine is notoriously susceptible to racemization[1][2]. The primary mechanism involves the unprotected imidazole ring acting as an intramolecular base. It abstracts the α -proton of the activated amino acid, forming an achiral enolate intermediate that reprotonates to yield a mixture of L- and D-isomers[2].

By installing a bulky trityl group on the imidazole nitrogen (typically the τ -nitrogen), the intramolecular base catalysis pathway is sterically and electronically suppressed[1][2]. However, the robust nature of the His(Trt) bond requires specific, highly acidic conditions for final removal, dictating the downstream cleavage strategy.

Workflow Step1 Coupling Fmoc-His(Trt)-OH Step2 Chain Elongation Step1->Step2 Step3 Global Cleavage (95% TFA) Step2->Step3 Step4 Cation Scavenging Step3->Step4 Step5 Ether Precipitation Step4->Step5

SPPS workflow highlighting the integration of Fmoc-His(Trt)-OH and final cleavage.

Acidolytic Cleavage: Managing the Trityl Cation

The Trt group is acid-labile, but its removal from histidine requires significantly harsher conditions than highly labile groups like Mtt (4-methyltrityl)[3]. Global deprotection is typically achieved using 90–95% Trifluoroacetic Acid (TFA)[4][5].

The S_N1 Cleavage Mechanism and "Trityl Sticking"

Acidolysis of the Trt-imidazole bond proceeds via an SN​1 -like mechanism, generating a highly stable, resonance-stabilized trityl cation [6][7]. Because this carbocation is exceptionally long-lived, it poses a severe risk to the integrity of the newly deprotected peptide. If left unquenched, the trityl cation will aggressively re-alkylate electron-rich amino acid side chains (such as Tryptophan, Tyrosine, or Cysteine) or reattach to the solid support—a phenomenon known as "trityl sticking"[8].

The Critical Role of Scavengers

To drive the deprotection to completion and protect the peptide, nucleophilic and reductive scavengers are mandatory[7][8]:

  • Triisopropylsilane (TIS): Acts as a potent hydride donor. TIS irreversibly reduces the reactive trityl cation into inert triphenylmethane, generating triisopropylsilanol as a byproduct[3][7].

  • Water (H₂O): Acts as a nucleophile, quenching the cation to form triphenylmethanol[7].

Mechanism A Peptide-His(Trt)-Resin B Acidolysis (90-95% TFA) A->B C1 Deprotected Peptide B->C1 C2 Trityl Cation (Reactive) B->C2 D Scavengers (TIS, H₂O) C2->D Trapping E1 Triphenylmethane D->E1 Hydride Transfer (TIS) E2 Triphenylmethanol D->E2 Nucleophilic Attack (H₂O)

Acidolytic cleavage mechanism of the trityl group and subsequent carbocation scavenging.

Quantitative Data: Cleavage Cocktail Optimization

Selecting the correct deprotection conditions is a balance between ensuring complete Trt removal and preventing peptide degradation. The table below summarizes field-validated parameters for His(Trt) deprotection.

Cleavage ConditionTarget ResidueDeprotection EfficiencyKey Observations & CausalityReference
95% TFA / 2.5% TIS / 2.5% H₂O His(Trt)>99% (2–3 hours, RT)Standard Protocol: Complete Trt removal. TIS and H₂O synergistically trap the trityl cation.[9][10]
20% TFA in DCM + TIS His(Trt)Quantitative (Extended time)Selective Strategy: Slower than Mtt removal; useful for orthogonal deprotection schemes.[3]
1% TFA in DCM His(Trt)0% (Remains Intact)Fragment Synthesis: Used for cleaving hyper-acid labile resins (e.g., 2-CTC) while preserving His(Trt).[9][11]
Methanesulfonic Acid (MSA) His(Trt)>97% (3 hours, 40°C)Green Chemistry: A biodegradable alternative to TFA. Requires elevated temperature to overcome the activation energy of Trt removal.[12]

Experimental Protocols

Protocol A: Standard Global Deprotection and Cleavage

This protocol utilizes the standard TFA/TIS/H₂O cocktail, optimized for sequences containing His(Trt) but lacking sensitive residues like Cysteine or Methionine (which would require the addition of ethanedithiol, EDT).

Step-by-Step Methodology:

  • Resin Preparation: Following the final Fmoc deprotection, wash the peptide-resin extensively with Dichloromethane (DCM) (5 × 1 min) to remove residual N,N-dimethylformamide (DMF). Causality: DMF reacts with TFA to form reactive formylating species, which can cap the peptide.

  • Drying: Dry the resin under a gentle stream of nitrogen or under vacuum for 30 minutes.

  • Cocktail Formulation: Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, and 2.5% ultrapure H₂O (v/v/v)[9][10].

  • Acidolysis: Add the cleavage cocktail to the dry resin (approximately 10 mL of cocktail per 1 gram of resin). Agitate gently at room temperature for 2.5 to 3 hours. Causality: While chain cleavage from the linker may occur rapidly, the bulky Trt group on Histidine requires extended acidolysis for quantitative removal[9][10].

  • Filtration: Filter the cleavage mixture into a clean collection flask. Wash the depleted resin with a small volume of neat TFA (2 mL) to ensure maximum peptide recovery.

Protocol B: Precipitation and Isolation

The goal of this step is to isolate the polar peptide while discarding the lipophilic scavenged byproducts (triphenylmethane and triphenylmethanol).

Step-by-Step Methodology:

  • Precipitation: Transfer the combined TFA filtrate dropwise into a centrifuge tube containing 10 volumes of ice-cold diethyl ether[10]. Causality: The sudden shift in dielectric constant causes the polar, unprotected peptide to crash out of solution, while the non-polar trityl-adducts remain dissolved in the ether.

  • Centrifugation: Centrifuge the suspension at 4,000 rpm for 5–10 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Resuspend the peptide pellet in fresh ice-cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step a total of three times to thoroughly extract residual TFA and silanol byproducts[10].

  • Drying: Decant the final ether wash and dry the peptide pellet under a gentle stream of nitrogen, followed by lyophilization from a water/acetonitrile mixture.

Troubleshooting & Optimization

  • Incomplete Trt Removal (+242 Da Mass Shift): If LC-MS analysis reveals a +242 Da adduct, the Trt group has not been fully removed. Solution: Extend the cleavage time to 3.5 hours or gently warm the cleavage reaction to 30°C. Ensure the TFA used is fresh and highly concentrated.

  • Trityl Re-alkylation (+242 Da on Trp/Tyr): If the Trt group is removed from His but reattaches to Tryptophan or Tyrosine, the scavenger capacity has been exceeded. Solution: Increase the TIS concentration to 5% or switch to Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for highly complex sequences[9].

Sources

Application

Incorporating N-FMOC-3-(triphenylmethyl)-L-histidine into cyclic peptides

Application Note: Strategic Incorporation of N-α-Fmoc-N-im-trityl-L-histidine into Cyclic Peptides Executive Summary For drug development professionals and synthetic chemists, generating cyclic peptides containing histid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of N-α-Fmoc-N-im-trityl-L-histidine into Cyclic Peptides

Executive Summary For drug development professionals and synthetic chemists, generating cyclic peptides containing histidine requires overcoming significant chemical bottlenecks. While N-α-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) provides excellent orthogonal protection for solid-phase peptide synthesis (SPPS), its activation is notoriously prone to racemization. This application note details the mechanistic causality behind this epimerization, provides optimized coupling strategies, and outlines a self-validating workflow for integrating Fmoc-His(Trt)-OH into on-resin cyclized peptides.

Mechanistic Insights: The Racemization Challenge

In SPPS, Fmoc-His(Trt)-OH is the standard building block for histidine incorporation, relying on the bulky trityl (Trt) group to protect the imidazole nitrogen and prevent branching[1]. However, the imidazole ring—even when sterically shielded—retains enough basicity to act as an intramolecular catalyst during carboxyl activation[2].

Causality of Epimerization: When the carboxyl group is activated (e.g., as an O-acylisourea or active ester), the proximity of the imidazole nitrogen facilitates the abstraction of the α-proton[2]. This generates an achiral enolate intermediate. Upon reprotonation, chirality is lost, resulting in a mixture of L- and D-histidine enantiomers[2]. The use of strong exogenous bases, such as N,N-Diisopropylethylamine (DIPEA), or prolonged preactivation times exponentially accelerates this degradation[3].

Mechanism Active Activated L-Fmoc-His(Trt)-OH (O-Acylisourea / Active Ester) Enolate Achiral Enolate Intermediate (Imidazole-Catalyzed) Active->Enolate Base / Prolonged Time Peptide Desired L-His Peptide (Chirality Preserved) Active->Peptide Rapid Coupling (DIC/Oxyma) D_His D-Fmoc-His(Trt)-OH (Epimerized Impurity) Enolate->D_His Reprotonation

Caption: Logical relationship between activation conditions and histidine racemization.

Coupling Reagent Selection & Quantitative Data

To suppress racemization, the choice of coupling reagent is paramount. Reagents that require DIPEA (like HATU or HBTU) should be strictly avoided during the coupling of Fmoc-His(Trt)-OH. Instead, carbodiimide-based activation using N,N'-Diisopropylcarbodiimide (DIC) paired with an acidic additive like OxymaPure is highly recommended[4]. Oxyma acts as a superior leaving group and maintains a slightly acidic microenvironment, neutralizing the imidazole's catalytic effect[4].

Table 1: Comparative Efficiency of Coupling Systems for Fmoc-His(Trt)-OH

Coupling SystemBase RequiredPreactivation TimeEpimerization RiskMechanistic Causality
DIC / OxymaPure None< 1 minLow (< 1%) Oxyma acts as an excellent leaving group; the absence of exogenous base prevents enolization[4].
DIC / HOBt None5 minModerate (2-5%) HOBt is less acidic and less efficient than Oxyma, allowing more time for intramolecular base catalysis[4].
HATU / DIPEA DIPEA (2 eq)> 2 minHigh (> 5%) Strong exogenous base (DIPEA) rapidly abstracts the α-proton, driving achiral enolate formation[3].
Microwave (50°C) VariedN/AVery High (6.8%) Elevated temperatures exponentially increase the rate of α-proton abstraction[5].

Workflow Integration for Cyclic Peptides

Synthesizing a cyclic peptide requires orthogonal protection. The linear sequence is assembled using residues with orthogonal groups (e.g., Allyl/Alloc for sidechain-to-sidechain lactamization or Mtt groups)[6]. The Trt group on histidine is highly acid-labile but perfectly stable under the mild palladium-catalyzed conditions used for Allyl removal, ensuring the imidazole ring remains protected during the on-resin cyclization step[5].

Workflow A 1. Linear Peptide Elongation (Standard Fmoc-SPPS) B 2. Fmoc-His(Trt)-OH Coupling (DIC/Oxyma, No Preactivation) A->B C 3. Orthogonal Deprotection (e.g., Allyl/Alloc Removal) B->C D 4. On-Resin Cyclization (Macrolactamization) C->D E 5. Global Cleavage & Trt Removal (TFA/TIS/H2O) D->E

Caption: Workflow for incorporating Fmoc-His(Trt)-OH into on-resin cyclized peptides.

Self-Validating Experimental Protocols

Protocol A: Optimized Linear Coupling of Fmoc-His(Trt)-OH

Objective: Achieve >99% coupling efficiency while maintaining <1% D-His epimerization.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 15 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 mins)[1]. Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: Dissolve 4 equivalents of Fmoc-His(Trt)-OH and 4 equivalents of OxymaPure in minimal DMF (0.1 M concentration)[4].

  • In Situ Activation (Critical Step): Do not preactivate. Add 4 equivalents of DIC directly to the amino acid/Oxyma solution, vortex for exactly 15 seconds, and immediately transfer the mixture to the resin[3].

  • Coupling: Agitate at room temperature for 60 minutes. Avoid microwave heating for this specific residue to prevent thermal racemization[5].

  • System Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow/colorless result confirms complete coupling.

    • Causality Note: If the test is blue (incomplete), do not extend the reaction time, as this promotes racemization. Instead, drain the vessel and perform a second coupling with fresh reagents[3].

Protocol B: On-Resin Cyclization and Global Cleavage

Objective: Form the cyclic backbone and simultaneously remove the Trt protecting group.

  • Orthogonal Deprotection: Treat the resin with Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in DCM to remove Allyl/Alloc protecting groups from the specific residues intended for cyclization. Wash thoroughly with DCM and DMF.

  • Macrolactamization: Add HATU (1.5 eq) and DIPEA (3 eq) in DMF to the resin. Agitate for 2 hours.

    • Causality Note: Because the histidine carboxyl is already safely incorporated into the peptide backbone and is not being activated, the use of HATU/DIPEA here will not cause histidine racemization.

  • System Validation (Micro-Cleavage): Transfer 2 mg of resin to a microcentrifuge tube. Add 100 µL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5). React for 1 hour, precipitate in cold ether, and analyze via LC-MS. The target mass must match the cyclized, fully deprotected peptide.

  • Global Cleavage: Once cyclization is confirmed, treat the bulk resin with the TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. This strong acid treatment cleaves the peptide from the resin and simultaneously strips the Trt group from the histidine imidazole ring[5].

  • Isolation: Filter the resin, concentrate the TFA filtrate under a nitrogen stream, and precipitate the crude cyclic peptide in ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

References[2] "A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis", BenchChem. Available Here[1] "A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration", BenchChem. Available Here[3] "Fmoc Solid Phase Peptide Synthesis", ChemPep. Available Here[5] "A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis", BenchChem. Available Here[4] "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments", ResearchGate. Available Here[6] "Fmoc-His(Mtt)-OH Novabiochem 133367-34-7", Sigma-Aldrich. Available Here

Sources

Method

Synthesis of histidine-rich peptides using Fmoc-His(Trt)-OH

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthesis of histidine-rich peptides utilizing Fmoc-His(Trt)-OH. We will delve into the underlying chemical principles, provide field-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthesis of histidine-rich peptides utilizing Fmoc-His(Trt)-OH. We will delve into the underlying chemical principles, provide field-proven protocols, and address common challenges to empower researchers in achieving successful synthesis outcomes.

The Challenge and Strategy of Histidine Incorporation

Histidine-rich peptides are crucial in various biological processes and therapeutic applications. However, their chemical synthesis is notoriously challenging. The primary obstacle is the high propensity of the histidine residue to racemize during the peptide bond formation step[1][2].

The Mechanism of Histidine Racemization

The imidazole side chain of histidine is the root cause of this stereochemical instability. The lone pair of electrons on the π-nitrogen (Nπ) is positioned ideally to act as an intramolecular base. During the activation of the carboxyl group for coupling, this nitrogen can abstract the acidic α-proton. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of the desired L-histidine and the undesired D-histidine enantiomer in the final peptide sequence[1][3][4].

To mitigate this, the imidazole side chain must be protected. The most common protecting group used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the trityl (Trt) group.

The Role of the Trityl (Trt) Protecting Group

Nα-Fmoc-N(im)-trityl-L-histidine, or Fmoc-His(Trt)-OH, is a cornerstone reagent for this purpose. The bulky trityl group is attached to the τ-nitrogen (Nτ) of the imidazole ring[4]. This offers two main advantages:

  • Steric Hindrance: The bulkiness of the Trt group helps to suppress side reactions such as N-acylation on the imidazole ring[4].

  • Acid Labile: The Trt group is highly sensitive to acid and can be cleanly removed during the final cleavage step with trifluoroacetic acid (TFA)[5][6].

However, it is critical to understand that because the Trt group protects the Nτ position, it only offers minor suppression of racemization, as the catalytically active Nπ remains unprotected[3][4]. Therefore, the choice of coupling conditions is paramount to preserving the chiral integrity of the histidine residue[1][7].

G cluster_0 Mechanism of Histidine Racemization Activated_His Activated L-His Derivative (e.g., O-acylisourea) Enolate Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction by Nπ L_His L-His Peptide Enolate->L_His Reprotonation D_His D-His Peptide (Racemized) Enolate->D_His Reprotonation Imidazole Imidazole Side Chain (Nπ) Imidazole->Activated_His intramolecular catalysis G Start Start: Resin Swelling (DMF/DCM) Deprotection 1. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Reagents, Base) Wash1->Coupling His_Coupling 3a. Special Case: Coupling Fmoc-His(Trt)-OH (Optimized Conditions) Coupling->His_Coupling if AA is His Wash2 4. DMF Wash Coupling->Wash2 if AA is not His His_Coupling->Wash2 Loop Repeat for next AA? Wash2->Loop Loop->Deprotection Yes Cleavage 5. Final Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage No Isolation 6. Precipitation & Isolation (Cold Ether) Cleavage->Isolation End End: Crude Peptide Isolation->End

General SPPS Workflow for Histidine-Rich Peptides.
Step-by-Step Methodology
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.

    • Drain and repeat the deprotection step once more.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-His(Trt)-OH (Critical Step):

    • Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (1.5-3 eq.), HOBt (1.5-3 eq.), and DIC (1.5-3 eq.) in DMF. Crucially, minimize pre-activation time to reduce the risk of racemization.[7][8] A pre-activation time of 5 minutes or less is often recommended. In situ activation (adding reagents directly to the resin) is another effective strategy.[2][8]

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[1][5]

    • Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling. A negative test (beads remain colorless or yellow) indicates a free secondary amine is no longer present and the reaction is complete.

  • Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under a vacuum.

    • Add the cleavage cocktail (e.g., Reagent B) to the resin (approx. 10 mL per gram of resin).[9]

    • During cleavage, the solution may turn a deep yellow color due to the formation of the stable trityl carbocation, which is a positive indication that the Trt group is being removed.[6]

    • Stir the mixture for 2-3 hours at room temperature.[6][9]

    • Filter the resin and collect the filtrate.

  • Peptide Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold (–20°C) diethyl ether or methyl-t-butyl ether (approx. 10 times the volume of the filtrate).[6]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold ether 2-3 times to remove scavengers and soluble by-products.

    • Dry the final peptide product under a vacuum.

Optimizing Coupling and Minimizing Racemization

The success of the synthesis hinges on the coupling step for histidine. The choice of coupling reagent, additives, and reaction conditions significantly impacts both the coupling efficiency and the level of racemization.[1]

Coupling Reagent/MethodAdditiveBase (if needed)Racemization PotentialComments
DIC (Diisopropylcarbodiimide)HOBt or Oxyma NoneLow to ModerateA cost-effective and common method. The additive is mandatory to suppress racemization.[7][8]
HBTU/HATU NoneDIPEAModerate to HighPowerful uronium/guanidinium salt activators. Can increase racemization risk with longer pre-activation times or at elevated temperatures.[3][8]
DEPBT DIPEADIPEALowPhosphonium salt-based reagent known for low racemization levels, even with sensitive amino acids like histidine.[3]
COMU NoneDIPEAModerateA highly efficient coupling reagent, but care must be taken to optimize conditions to avoid increased racemization.[3]

Key Insights for Minimizing Racemization:

  • Additives are Crucial: When using carbodiimides like DIC, additives such as HOBt or Oxyma Pure are essential. They form active esters that are less prone to racemization than the initial O-acylisourea intermediate.[10][11][12]

  • Control Pre-activation: Intensive or prolonged pre-activation of Fmoc-His(Trt)-OH before adding it to the resin dramatically increases racemization.[2][7] In-situ activation is often the preferred method.

  • Temperature: While microwave-assisted synthesis can accelerate coupling, elevated temperatures can significantly increase D-isomer formation with Fmoc-His(Trt)-OH.[4][7] If using microwave heating, consider alternative protecting groups like Fmoc-His(Boc)-OH, which shows greater stability.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High D-His Isomer Content - Long pre-activation time. - Inappropriate coupling reagent/additive. - Elevated temperature.- Use in-situ activation. - Switch to a lower-racemization coupling reagent like DEPBT or DIC/Oxyma.[3] - Perform coupling at room temperature.
Incomplete Coupling - Aggregation of the peptide-resin. - Steric hindrance. - Inefficient coupling reagent.- Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[10] - Perform a double coupling. - Use a more powerful coupling reagent like HATU, but carefully monitor for racemization.[3]
Side Reactions during Cleavage - Re-attachment of the trityl group to other residues (e.g., Trp, Cys). - Oxidation of Met or Trp.- Use a cleavage cocktail with sufficient scavengers. Triisopropylsilane (TIPS) is highly effective at scavenging the trityl cation.[9][13] - For Met-containing peptides, consider cocktails with thioanisole or dithiothreitol (DTT).[9][14]

Analysis and Characterization

After synthesis and isolation, the purity and identity of the crude peptide must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide and quantify the percentage of the desired product versus impurities. Chiral chromatography can be used to determine the extent of racemization by separating the L- and D-His containing peptides.[1][15]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[15][16]

By understanding the chemical principles behind histidine racemization and carefully controlling the coupling and cleavage conditions, researchers can successfully synthesize high-purity histidine-rich peptides using Fmoc-His(Trt)-OH for a wide range of scientific and therapeutic applications.

References

  • A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. Benchchem.
  • Mechanism of racemisation of histidine deriv
  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. PubMed.
  • Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. Scribd.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Merel.
  • A Technical Guide to Fmoc-His(Trt)
  • Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Histidine-rich peptide selection and quantific
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.
  • Cleavage Cocktail Selection. CDN.
  • Fmoc-His(Trt)-OH; CAS 109425-51-6. Aapptec Peptides.
  • (PDF) A cleavage cocktail for methionine-containing peptides. Academia.edu.

Sources

Application

Using N-FMOC-3-(triphenylmethyl)-L-histidine in liquid-phase peptide synthesis

Application Note: Strategic Incorporation of Fmoc-His(Trt)-OH in Liquid-Phase Peptide Synthesis (LPPS) As peptide therapeutics grow in complexity and commercial demand, Liquid-Phase Peptide Synthesis (LPPS) has experienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Fmoc-His(Trt)-OH in Liquid-Phase Peptide Synthesis (LPPS)

As peptide therapeutics grow in complexity and commercial demand, Liquid-Phase Peptide Synthesis (LPPS) has experienced a renaissance. Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS allows for the intermediate purification of partial sequences, significantly reducing the accumulation of deletion impurities and making it highly advantageous for large-scale API manufacturing[1]. However, the incorporation of histidine remains one of the most formidable challenges in any peptide assembly strategy due to its high propensity for racemization[2].

This technical guide provides a comprehensive, causality-driven framework for utilizing N-α-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH) in LPPS, ensuring stereochemical integrity and high coupling efficiency.

Mechanistic Causality: The Histidine Racemization Challenge

To master the use of Fmoc-His(Trt)-OH, one must first understand the chemical causality of its failure modes. The primary mechanism of histidine racemization is intramolecular base catalysis[3].

When the carboxyl group of Fmoc-His(Trt)-OH is activated to form an ester, the acidity of the adjacent α-proton increases. The trityl (Trt) protecting group is typically positioned on the τ-nitrogen (N-tau) of the imidazole ring to provide steric bulk. However, this leaves the π-nitrogen (N-pi) exposed. The N-pi nitrogen can act as an internal base, abstracting the α-proton to form an achiral enolate intermediate. Subsequent reprotonation from either face of the molecule results in a mixture of L- and D-histidine enantiomers[2],[4].

G A Activated Fmoc-His(Trt)-OH B Intramolecular Base Catalysis (N-pi nitrogen) A->B Excess Base / Heat F Suppression via Optimized Coupling A->F DIC/Oxyma or Collidine C Achiral Enolate Intermediate B->C D D-His Epimer (Impurity) C->D Reprotonation E L-His Peptide (Target) F->E Rapid Amide Formation

Caption: Mechanism of His racemization and its suppression via optimized coupling conditions.

The LPPS Advantage: In SPPS, forcing conditions (high heat, excess strong base) are often used to drive reactions to completion on the resin. In LPPS, the homogeneous solution kinetics are much faster, allowing us to use milder conditions, weaker bases, and strictly controlled temperature gradients to suppress this enolate formation[5].

Quantitative Data: Coupling Reagent Efficacy

The selection of the coupling reagent and base is the single most critical variable in preventing Fmoc-His(Trt)-OH racemization. Strong bases like N,N-diisopropylethylamine (DIPEA) drastically accelerate α-proton abstraction. Therefore, in situ activation using neutral or weakly basic conditions is mandatory[4].

The following table synthesizes quantitative data regarding D-His epimer formation under various activation strategies.

Coupling Reagent / AdditiveBase UsedActivation StrategyTypical Solvent% D-His Epimer Formation
HATU DIPEAPre-activation (5 min)DMF / DCM5.0% - 7.8%
HBTU DIPEAIn situDMF / DCM3.5% - 5.2%
DIC / HOBt NoneIn situ2-MeTHF / DCM1.5% - 2.5%
HATU 2,4,6-CollidineIn situDMF / DCM< 1.0%
DIC / OxymaPure NoneIn situ2-MeTHF / DCM< 0.5%

Strategic LPPS Workflow

In LPPS, the growing peptide chain remains in the organic phase. After each coupling and deprotection step, water-soluble byproducts and excess reagents are removed via aqueous liquid-liquid extraction[1]. This requires careful selection of solvents (e.g., 2-Methyltetrahydrofuran or Dichloromethane) that are immiscible with water but maintain peptide solubility[5].

LPPS A C-terminal Fragment (in Organic Solvent) B Coupling: Fmoc-His(Trt)-OH + DIC/Oxyma A->B C Aqueous Extraction (Remove Byproducts) B->C Quench & Wash D Fmoc Deprotection (Secondary Amine) C->D Organic Phase E Aqueous Extraction (Remove Fmoc Adducts) D->E Wash F Next Coupling Cycle E->F Purified Intermediate

Caption: Iterative liquid-phase peptide synthesis (LPPS) cycle for Fmoc-His(Trt)-OH incorporation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating in-process controls (IPC) and specific quenching steps, the workflow inherently verifies the success of the reaction before proceeding, preventing the carryover of impurities.

Phase 1: In Situ Activation and Coupling

Causality: We avoid pre-activation entirely. By adding the coupling reagent last and keeping the reaction chilled, we ensure the activated ester is immediately consumed by the nucleophilic amine, starving the intramolecular enolate pathway of the time and thermal energy required to proceed[4].

  • Dissolution: Dissolve 1.0 equivalent of the C-terminal peptide fragment (free N-terminus) in 2-MeTHF or DCM to achieve a concentration of 0.1 M.

  • Reagent Addition: Add 1.2 equivalents of Fmoc-His(Trt)-OH and 1.2 equivalents of OxymaPure to the reaction vessel. Stir until complete dissolution is achieved.

  • Thermal Control: Chill the reaction mixture to 0–5 °C using an ice bath.

  • Initiation: Dropwise, add 1.2 equivalents of DIC.

  • Propagation: Allow the reaction to stir at 0–5 °C for 15 minutes, then naturally warm to room temperature (20–25 °C) and stir for an additional 1.5 to 2 hours.

  • IPC Validation (Self-Check): Sample the organic phase and analyze via HPLC or TLC (ninhydrin stain). The reaction is validated as complete when the starting free-amine peptide is <1% relative to the product.

Phase 2: Quenching and Aqueous Extraction

Causality: Unreacted activated Fmoc-His(Trt)-OH must be destroyed before extraction to prevent it from reacting with water to form difficult-to-remove side products.

  • Quench: Add 0.2 equivalents of N,N-dimethylethylenediamine to the organic phase and stir for 10 minutes. This rapidly consumes any residual active ester, converting it into a highly water-soluble amide.

  • Acidic Wash: Wash the organic phase twice with an equal volume of 5% aqueous KHSO₄. Validation: This removes the quenched amino acid, residual Oxyma, and any basic impurities.

  • Basic Wash: Wash twice with 5% aqueous NaHCO₃ to neutralize the organic phase and remove acidic byproducts.

  • Brine Wash: Wash once with saturated NaCl solution to remove residual water from the organic phase. Dry over anhydrous Na₂SO₄ and filter.

Phase 3: Fmoc Deprotection

Causality: Standard SPPS uses 20% piperidine[1], but in LPPS, volatile or highly water-soluble secondary amines are preferred to facilitate complete removal during the subsequent extraction.

  • Deprotection: Add diethylamine (DEA) or 4-aminomethylpiperidine to the organic phase to achieve a 10% (v/v) concentration. Stir at room temperature for 30–45 minutes.

  • IPC Validation (Self-Check): Confirm the complete disappearance of the Fmoc-protected intermediate via HPLC.

  • Extraction: Wash the organic phase aggressively with 5% KHSO₄ (3 times) to extract the secondary amine and the dibenzofulvene-amine adduct into the aqueous layer.

  • Final Wash: Wash with brine, dry over Na₂SO₄, and concentrate the organic phase under reduced pressure to yield the highly pure, chain-elongated peptide ready for the next cycle.

Global Deprotection Considerations

Once the full peptide sequence is assembled in the liquid phase, the final step is the global removal of side-chain protecting groups, including the Trt group on the histidine residue.

The Trt group is highly sensitive to acidic conditions. Treat the final peptide with a cleavage cocktail typically consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v/v) for 1 to 2 hours at room temperature. The addition of TIPS is critical; it acts as a carbocation scavenger, preventing the liberated trityl cation from re-alkylating the peptide backbone or the histidine imidazole ring. Following deprotection, the peptide is precipitated in cold diethyl ether, yielding the crude, fully deprotected API.

References

  • A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis | Benchchem | 2

  • OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis | Benchchem | 3

  • What Is Liquid Phase Peptide Synthesis? Methods & Uses | Neuland Labs | 1

  • A liquid-phase continuous-flow peptide synthesizer for preparing C-terminal free peptides | Royal Society of Chemistry | 5

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis | ACS Publications | 4

Sources

Method

Application Note: High-Efficiency Activation Strategies for Fmoc-His(Trt)-OH in Continuous Flow Peptide Synthesis

Introduction & Mechanistic Challenges The incorporation of histidine remains one of the most critical bottlenecks in solid-phase peptide synthesis (SPPS). The standard building block, Fmoc-His(Trt)-OH, exhibits a notorio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The incorporation of histidine remains one of the most critical bottlenecks in solid-phase peptide synthesis (SPPS). The standard building block, Fmoc-His(Trt)-OH, exhibits a notoriously high propensity for racemization (epimerization) during the coupling step[1]. In continuous flow peptide synthesis, where elevated temperatures (e.g., 90°C) and rapid coupling kinetics are employed to overcome sequence-dependent aggregation and accelerate production, the rate of histidine epimerization is drastically magnified[2].

The primary mechanism of this racemization is driven by the imidazole side chain. Even when sterically shielded by a trityl (Trt) protecting group, the imidazole ring can act as an intramolecular catalyst. During carboxyl activation, this basic moiety facilitates the abstraction of the alpha-proton, leading to the formation of an achiral enolate intermediate[1][3]. Subsequent reprotonation occurs from either face, yielding a mixture of L- and D-histidine enantiomers in the growing peptide chain[1].

Mechanism A Fmoc-His(Trt)-OH Activation B Activated O-Acyl Intermediate A->B Coupling Reagent C Intramolecular Base Abstraction (Imidazole) B->C Base / Heat F Rapid Amide Bond Formation B->F Fast Kinetics D Achiral Enolate Formation C->D E D-His Isomer (Racemization) D->E Reprotonation G L-His Peptide (Desired Product) F->G

Epimerization pathway vs. desired coupling of activated Fmoc-His(Trt)-OH.

Rationale for Activation Reagent Selection

The choice of coupling reagent fundamentally dictates the microenvironment of the reaction, which directly controls the causality of epimerization.

  • Aminium/Uronium Reagents (HATU, HBTU): While HATU is widely considered the gold standard for difficult couplings, its mechanism requires the addition of a tertiary base like N,N-Diisopropylethylamine (DIEA)[1]. This basic environment actively promotes the abstraction of the alpha-proton, leading to ~4.8% epimerization even at room temperature[4].

  • Carbodiimide/Additives (DIC/Oxyma Pure): Diisopropylcarbodiimide (DIC) combined with Oxyma Pure provides an inherently acidic activation environment[2][5]. This acidity suppresses enolate formation, making DIC/Oxyma structurally superior for histidine incorporation in flow systems[2].

Quantitative Impact of Flow Conditions on Racemization

Continuous flow SPPS relies on heat to enhance mass transfer and disrupt aggregation[6]. However, applying standard high-efficiency flow conditions (e.g., 90°C for 2 minutes) to Fmoc-His(Trt)-OH results in unacceptable levels of D-isomer formation (>16%)[2]. To mitigate this, flow protocols must dynamically adjust temperature zones specifically for histidine, or utilize alternative protecting groups.

Table 1: Comparative D-Histidine Formation Under Various SPPS Conditions

Coupling SystemSolventTemperature / TimeProtecting GroupD-His Isomer (%)
HATU / DIEADMFRT / 5 minTrt~4.80%
DIC / OxymaDMFRT / 60 minTrt1.00%
TBEC / OxymaDMFRT / 60 minTrt1.10%
DIC / OxymaDMF50°C / 10 minTrt6.85%
DIC / OxymaDMF90°C / 2 minTrt>16.00%
DIC / OxymaDMF90°C / 2 minBoc0.81%

(Data synthesized from comparative benchmarks[1][2][4])

Optimized Protocol for Continuous Flow Synthesis

To ensure a self-validating and robust synthesis, the following protocol leverages DIC/Oxyma activation with strict temporal and thermal controls.

Critical Insight: Pre-activation of Fmoc-His(Trt)-OH for extended periods (e.g., >4 hours) prior to flow injection results in >20% epimerization[4]. Reagents must be freshly prepared or mixed strictly in-line.

FlowWorkflow S1 Fresh Reagent Prep (< 5 min prior) S2 In-line Mixing (DIC/Oxyma) S1->S2 S3 Thermal Control (Max 50°C) S2->S3 S4 Flow Reactor Resin Bed S3->S4 S5 In-line UV Monitoring (310 nm) S4->S5

Continuous flow SPPS workflow optimized for histidine incorporation.

Step-by-Step Methodology
  • System Priming and Solvent Preparation: Ensure all N,N-dimethylformamide (DMF) used in the flow system is pre-treated with amine-trapping agents (e.g., AldraAmine) for >24 hours to remove trace dimethylamine, which can cause premature Fmoc deprotection and side reactions[6].

  • Reagent Preparation (Just-in-Time): Prepare a 0.2 M solution of Fmoc-His(Trt)-OH and a 1.0 M solution of Oxyma Pure in DMF. Do not prepare this solution more than 5 minutes prior to the coupling cycle[4]. Prepare a separate 1.0 M solution of DIC in DMF.

  • Automated Flow Coupling: Program the automated flow synthesizer to perform in-line mixing of the amino acid/Oxyma stream with the DIC stream immediately before entering the reactor[4].

    • Thermal Parameter: Drop the reactor temperature from the standard 90°C to 50°C specifically for the histidine coupling step[2].

    • Residence Time: Maintain continuous flow over the resin bed for 10 minutes[2].

  • Deprotection and Monitoring: Flush the reactor with DMF. Introduce the deprotection solution (20% piperidine in DMF). Monitor the effluent using an in-line UV-Vis detector at 310 nm to quantify dibenzofulvene release, confirming successful coupling and deprotection[6].

  • Cleavage and Analytical Validation: Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail. To validate the stereochemical integrity, synthesize a pseudodiastereoisomer control (e.g., manually coupling D-His) and perform high-resolution LC-MS to resolve and quantify any epimerized product[4].

Conclusion & Strategic Recommendations

For standard flow SPPS, DIC/Oxyma activation at reduced temperatures (50°C) is mandatory when using Fmoc-His(Trt)-OH to keep racemization within acceptable limits. However, for the synthesis of therapeutic peptides where stereochemical purity is paramount, substituting Fmoc-His(Trt)-OH with Fmoc-His(Boc)-OH is strongly recommended. The Boc protecting group alters the electronics of the imidazole ring, allowing for high-temperature (90°C) rapid flow coupling with minimal epimerization (<1%)[2][3].

References

  • BenchChem. "A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis". Source: Benchchem.
  • BenchChem. "OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis". Source: Benchchem.
  • Merel. "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS". Source: Merel.
  • NIH / PMC. "Advances in Fmoc solid‐phase peptide synthesis". Source: NIH.
  • ChemRxiv. "Peptides on Tap: Automated Flow Synthesis with Standard HPLC". Source: ChemRxiv.
  • NIH / PMC. "Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis". Source: NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of N-FMOC-3-(triphenylmethyl)-L-histidine during coupling

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of incorporating N-FMOC-3-(trip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of incorporating N-FMOC-3-(triphenylmethyl)-L-histidine (commonly referred to as Fmoc-His(Trt)-OH) during Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the mechanistic causality behind histidine epimerization and self-validating workflows to ensure the stereochemical integrity of your therapeutic peptides.

Section 1: Mechanistic Insights (The "Why")

FAQ 1: Why is Fmoc-His(Trt)-OH specifically prone to racemization compared to other amino acids?

Most amino acids racemize via an oxazolone intermediate. Histidine, however, is uniquely self-sabotaging[1]. In standard Fmoc-His(Trt)-OH, the bulky trityl (Trt) group protects the τ -nitrogen (tele-nitrogen) of the imidazole ring, leaving the π -nitrogen (pros-nitrogen) completely unprotected[2].

Once the C-terminal carboxylate is activated by a coupling reagent, this unprotected π -nitrogen acts as an intramolecular base. It bends back to abstract the α -proton, forming an achiral enolate intermediate[1][3]. Upon reprotonation, the stereocenter is scrambled, yielding a mixture of L- and D-histidine isomers. This generates diastereomeric peptide impurities that often co-elute with the target product, severely complicating downstream purification[4].

G A Fmoc-His(Trt)-OH B Activated Intermediate (Active Ester) A->B Activation C Intramolecular Proton Abstraction (by unprotected pi-Nitrogen) B->C Base Catalysis F L-His Peptide (Desired Product) B->F Nucleophilic Attack (Resin-bound Amine) D Achiral Enolate Intermediate C->D E D-His Peptide (Racemized Impurity) D->E Reprotonation G Use DEPBT or DIC/Additives G->B Suppresses over-activation H Eliminate Pre-activation H->C Minimizes lifespan of activated state I Less Polar Solvent (DCM/DMF) I->C Slows abstraction rate

Logical workflow of Fmoc-His(Trt)-OH racemization and targeted prevention strategies.

Section 2: Troubleshooting Guide (The "How")

FAQ 2: My crude peptide shows significant D-His impurity (5-33%). How should I adjust my coupling reagents?

The combination of uronium salts (like HBTU or HATU) and strong bases (like DIEA) is the primary culprit for extreme histidine racemization[3][5].

  • The Fix: Switch to a carbodiimide/additive system. N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure or HOBt significantly reduces the basicity of the reaction environment[3][5].

  • Advanced Alternative: For highly complex sequences where racemization persists, use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is specifically renowned for alleviating histidine racemization, though it requires longer coupling times[3][4].

FAQ 3: Should I pre-activate Fmoc-His(Trt)-OH before adding it to the resin?

Absolutely not. Pre-activation is a critical error when coupling histidine. The longer the activated species of Fmoc-His(Trt)-OH exists in solution without a nucleophile (the resin-bound amine) to react with, the more time the intramolecular π -nitrogen has to abstract the α -proton[3]. Research shows that avoiding pre-activation can reduce racemization levels by a factor of 6- to 7-fold[5]. Always perform in situ activation.

FAQ 4: Does solvent choice impact histidine epimerization?

Yes. Highly polar solvents like neat DMF stabilize the charged enolate transition state, accelerating racemization. By switching to a less polar solvent mixture, such as CH₂Cl₂/DMF (1:1) or Toluene/DMF (1:1), you destabilize this transition state and suppress the racemization rate[3][5].

Quantitative Data Summary

The following table synthesizes quantitative racemization data across different coupling environments to guide your experimental design:

Coupling Reagent / BaseActivation StrategySolventObserved D-His ImpurityRecommendation
HBTU / DIEA Pre-activation (5 min)Neat DMF5.0% - 33.0%[5]❌ Highly discouraged for His
DIC / Oxyma Pre-activation (5 min)Neat DMF~5.88%[3]⚠️ Proceed with caution
DIC / HOBt Pre-activation (6 min)Neat DMF~2.75%[3]⚠️ Acceptable, but not optimal
DIC / Oxyma or HOBt In situ (No pre-activation)DCM/DMF (1:1)< 1.0%[3][5]✅ Recommended Standard
DEPBT / None In situNeat DMFVery Low[4]✅ Excellent for complex couplings

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes in situ activation with DIC/Oxyma in a mixed solvent system to minimize the lifespan of the activated intermediate and suppress base catalysis[3][5].

Protocol: Optimized Racemization-Free Coupling of Fmoc-His(Trt)-OH

Step 1: Resin Preparation & Complete Deprotection

  • Swell the peptidyl-resin (e.g., 0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Treat the resin with 20% piperidine in DMF for 2 x 5 minutes to remove the N-terminal Fmoc group.

  • Critical Wash Step: Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x). Causality: Any residual piperidine trapped in the resin matrix will act as a strong base during the coupling step, overriding your careful reagent selection and triggering racemization.

Step 2: Reagent Preparation (Strictly NO Pre-activation)

  • Weigh Fmoc-His(Trt)-OH (3 equivalents, 0.3 mmol).

  • Weigh OxymaPure or HOBt (3 equivalents, 0.3 mmol).

  • Dissolve both solid reagents together in a minimal volume of 1:1 DCM/DMF (approx. 2.5 mL).

Step 3: In Situ Activation & Coupling

  • Add the dissolved Fmoc-His(Trt)-OH and additive directly to the resin bed.

  • Immediately add DIC (3 equivalents, 0.3 mmol) to the resin suspension to initiate activation in the presence of the nucleophile.

  • Note: Do NOT add DIEA, NMM, or any external base.

Step 4: Reaction Conditions & Verification

  • Agitate the reaction mixture at room temperature (20-25 °C) for 60 to 90 minutes. Do not use microwave heating , as elevated temperatures exponentially accelerate the enolization pathway[1].

  • Drain and wash the resin (DMF 3x, DCM 3x).

  • Perform a Kaiser test. If the test is slightly positive (indicating incomplete coupling due to the milder reagents), do not push the reaction with heat. Instead, perform a second coupling using DEPBT (3 eq) and a highly hindered base like TMP (2,4,6-trimethylpyridine) for 2 hours[4][5].

Section 4: References

  • ACS Publications - Organic Process Research & Development. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Retrieved from: [Link]

  • ACS Publications - Organic Process Research & Development. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Retrieved from:[Link]

  • ResearchGate. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis. Retrieved from: [Link]

  • ACS Publications - Organic Process Research & Development. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing DIC/Oxyma Coupling for N-FMOC-3-(triphenylmethyl)-L-histidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful coupling of N-FMOC-3-(triphenylmethyl)-L-histidine (Fmoc-His(Trt)-OH) using the N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (Oxyma) system in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, focusing on symptoms, root causes, and actionable solutions.

Issue 1: Incomplete or Low-Efficiency Coupling

Symptom: A positive Kaiser test (intense blue beads) after the coupling step, indicating the presence of unreacted free primary amines.[1][2] Analysis by HPLC/MS reveals the presence of deletion sequences corresponding to the failed histidine incorporation.[3]

Root Causes & Solutions:

Potential Root CauseRecommended Action & Explanation
Peptide Aggregation As the peptide chain elongates, it can form secondary structures that physically block the N-terminal amine, preventing the incoming amino acid from reacting.[2][3] Solution: Perform a "double couple" by repeating the coupling step with fresh reagents.[1] If aggregation is severe, consider switching to a more effective solvent for disrupting secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[2]
Steric Hindrance The bulky nature of both the Fmoc-His(Trt)-OH and the growing peptide chain can slow down the reaction kinetics.[3] Solution: Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). A double coupling is also highly recommended in this scenario.
Suboptimal Reagents or Stoichiometry Degradation of reagents due to moisture or improper storage can lead to inactive coupling agents.[3] Incorrect molar ratios can result in insufficient activation.[3] Solution: Use fresh, high-purity, anhydrous-grade DMF and reagents. Ensure reagents are stored under an inert atmosphere. A typical starting stoichiometry is a 3-5 fold molar excess of Fmoc-His(Trt)-OH, DIC, and Oxyma relative to the resin's loading capacity.[4]
Presence of Moisture Water will hydrolyze the highly reactive O-acylisourea and Oxyma-ester intermediates, converting the activated amino acid back to its carboxylic acid form and halting the reaction.[3] Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried. Store reagents in desiccators.
Issue 2: High Levels of Racemization (D-His Isomer Formation)

Symptom: Chiral HPLC analysis of the cleaved and hydrolyzed peptide reveals a significant peak corresponding to D-histidine.[5][6] The final peptide may exhibit reduced or no biological activity.[5]

Root Cause: Histidine is highly susceptible to racemization. The unprotected π-nitrogen of the imidazole side chain can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid.[7][8][9] This forms an achiral intermediate, and subsequent reprotonation can yield both L- and D-isomers.[8] This process is exacerbated by extended activation times, elevated temperatures, and the presence of external bases.[5][10]

Solutions:

  • Minimize or Eliminate Pre-activation: The most critical factor for suppressing histidine racemization is minimizing the time the amino acid exists in its activated state before it couples to the resin.[7][11] The best practice is to use an in situ activation protocol where DIC is added last to the mixture of resin, Fmoc-His(Trt)-OH, and Oxyma.[1] Extended pre-activation stimulates the racemization side reaction.[7]

  • Control Temperature: Avoid elevated temperatures during the coupling of histidine. While microwave heating can be beneficial for difficult couplings, it significantly increases the risk of racemization for sensitive residues like histidine.[12] Perform the coupling at room temperature or, for maximum suppression, at 0°C.[13]

  • Avoid Exogenous Base: The DIC/Oxyma system is naturally acidic, which helps suppress racemization.[12][14] Unlike onium salt reagents (HBTU, HATU), this system does not require an external base like N,N-Diisopropylethylamine (DIPEA), which is known to promote racemization.[10][15][16]

cluster_0 Factors Promoting Racemization cluster_1 Strategies for Suppression Long Pre-activation Time Long Pre-activation Time Fmoc-His(Trt)-OH Activation Fmoc-His(Trt)-OH Activation Long Pre-activation Time->Fmoc-His(Trt)-OH Activation Exacerbates Elevated Temperature Elevated Temperature Elevated Temperature->Fmoc-His(Trt)-OH Activation Exacerbates External Base (DIPEA) External Base (DIPEA) External Base (DIPEA)->Fmoc-His(Trt)-OH Activation Exacerbates In Situ Activation In Situ Activation Minimized Racemization Minimized Racemization In Situ Activation->Minimized Racemization Promotes Room Temperature Coupling Room Temperature Coupling Room Temperature Coupling->Minimized Racemization Promotes No External Base No External Base No External Base->Minimized Racemization Promotes High Racemization High Racemization Fmoc-His(Trt)-OH Activation->High Racemization Fmoc-His(Trt)-OH Activation->Minimized Racemization

Key factors influencing histidine racemization.
Issue 3: Appearance of Unexpected Side Products

Symptom: HPLC/MS analysis shows impurities with unexpected masses.

Potential Side Reactions & Solutions:

  • Nα-DIC-Endcapping: A conflicting relationship exists between minimizing racemization (by avoiding pre-activation) and preventing another side reaction: the capping of the N-terminal amine by DIC.[7][11] This forms an unreactive guanidine-type structure.

    • Solution: This is a balancing act. While zero pre-activation is best for preventing racemization, a very short pre-activation time (e.g., 2-5 minutes) may be required to consume the DIC before adding the activated mixture to the resin, thus preventing end-capping.[17][18] A Design of Experiments (DOE) approach is the most robust way to find the optimal pre-activation time for a specific sequence.[7][11][19]

  • Premature Trityl (Trt) Group Cleavage: The DIC/Oxyma system is acidic, which can cause the slow cleavage of the acid-labile Trt group from the histidine side chain, especially when using highly acid-sensitive resins like 2-Chlorotrityl chloride resin.[20] This can also happen during the final cleavage if scavengers are omitted.[21]

    • Solution: If premature cleavage during synthesis is suspected, adding a very small amount of a hindered base (e.g., 0.4 equivalents of DIPEA) to the coupling reaction can neutralize the excess acidity without significantly impacting racemization.[20] During final TFA cleavage, always use a scavenger like triisopropylsilane (TIS) to capture the released trityl cations and prevent re-attachment to other residues.[6][21]

  • Hydrogen Cyanide (HCN) Formation: It is well-documented that DIC and Oxyma can react to form a linear adduct that rearranges to generate toxic HCN gas.[22][23][24]

    • Solution: Perform all reactions in a well-ventilated fume hood. The rate of HCN formation can be minimized by using greener solvent systems (e.g., a mixture of N-Butyl-2-pyrrolidone and ethyl acetate) where the linear adduct is more stable.[22] For large-scale synthesis, the use of an HCN scavenger like dimethyl trisulfide (DMTS) can be considered.[22]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of DIC/Oxyma coupling?

The coupling process involves several steps. First, the carboxyl group of Fmoc-His(Trt)-OH is activated by DIC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. Oxyma then rapidly reacts with the O-acylisourea to form a more stable and still highly reactive Oxyma-ester. This activated ester then undergoes aminolysis (nucleophilic attack by the N-terminal amine of the peptide-resin) to form the desired amide (peptide) bond, regenerating Oxyma in the process.[25]

AA Fmoc-His(Trt)-OH (Carboxylic Acid) OAI O-Acylisourea (Reactive Intermediate) AA->OAI + DIC DIC DIC->OAI DIU Diisopropylurea (Byproduct) OAI->DIU releases OxymaEster Oxyma-Ester (Activated Amino Acid) OAI->OxymaEster + Oxyma Oxyma Oxyma->OxymaEster Peptide Peptide Bond Formation OxymaEster->Peptide + Amine H₂N-Peptide-Resin (Free Amine) Amine->Peptide

Simplified mechanism of DIC/Oxyma coupling.
Q2: What are the main advantages of using Oxyma over the more traditional HOBt?

Oxyma offers several key advantages over 1-hydroxybenzotriazole (HOBt):

  • Safety: HOBt and its derivatives are classified as potentially explosive materials, posing a significant safety hazard in the lab.[15][26] Oxyma is non-explosive, making it a much safer alternative.[15][16][27]

  • Efficiency: In many cases, particularly for difficult sequences, Oxyma provides higher coupling efficiencies and leads to higher yields of the desired peptide.[15][26]

  • Racemization Suppression: Oxyma has a pKa of 4.60, similar to HOBt, and is highly effective at suppressing racemization.[15] Some studies show it performs comparably to or even better than HOBt in minimizing epimerization.[26]

Q3: What is the recommended stoichiometry for the coupling reaction?

For standard SPPS, the following molar equivalents relative to the resin loading capacity are recommended:

  • Fmoc-His(Trt)-OH: 3 to 5 equivalents[4]

  • DIC: 3 to 5 equivalents[4]

  • Oxyma: 3 to 5 equivalents

Using a 1:1:1 ratio of Amino Acid:DIC:Oxyma is a robust starting point for the coupling solution.[3]

Q4: How should I prepare and store the Fmoc-His(Trt)-OH solution?

Fmoc-His(Trt)-OH solutions in DMF can be unstable, with the Trt group being susceptible to premature cleavage by basic impurities (e.g., dimethylamine) often found in older DMF.[5] This leads to discoloration (yellow/brown) and the formation of impurities.[5]

  • Best Practice: Always use a fresh bottle of high-purity, amine-free DMF.[5] Prepare the amino acid solution immediately before use.[5] If storage is unavoidable, keep the solution at 4°C, protected from light, for no longer than 24-48 hours.[5]

Experimental Protocols

Protocol 1: Optimized In Situ Coupling of Fmoc-His(Trt)-OH

This protocol is designed to minimize racemization by avoiding a separate pre-activation step.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove all traces of piperidine.[1]

  • Reagent Solution: In a clean vial, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma Pure (3 eq.) in the required volume of high-purity DMF.[1]

  • Addition to Resin: Add the Fmoc-His(Trt)-OH / Oxyma solution to the washed and drained peptide-resin in the reaction vessel.

  • Initiate Coupling: Add DIC (3 eq.) to the resin slurry.[1] Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads to check for reaction completion using the Kaiser test (see Protocol 2).[1]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (at least 5 times) to remove all excess reagents and the diisopropylurea byproduct.[1]

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test detects free primary amines. A positive result (blue color) indicates an incomplete reaction, while a negative result (yellow/colorless) indicates completion.[2]

  • Sample Collection: Remove a small sample of resin (approx. 5-10 mg) from the reaction vessel and place it in a small glass test tube.

  • Washing: Wash the resin sample in the test tube with DMF and then ethanol to remove any residual reagents, and decant the solvent.

  • Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation: Observe the color of the resin beads and the solution.

    • Intense Blue: Incomplete coupling. Perform a second coupling.

    • Yellow/Colorless: Complete coupling. Proceed to the next step in your synthesis.

References

  • Vertex AI Search, "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety"
  • Benchchem, "OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis"
  • Advanced ChemTech, "OxymaPure – Non-explosive altern
  • Benchchem, "Technical Support Center: Fmoc-His(Trt)
  • Benchchem, "A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis"
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide"
  • Benchchem, "A Technical Guide to Fmoc-His(Trt)
  • Scite.ai, "Suppression of Simultaneous Fmoc-His(Trt)
  • Google Search, "Oxyma as an additive in green solid-phase peptide synthesis"
  • CEM Corpor
  • ChemPep, "Fmoc Solid Phase Peptide Synthesis"
  • ACS Publications, "Suppression of Simultaneous Fmoc-His(Trt)
  • Benchchem, "Technical Support Center: Troubleshooting Low Coupling Efficiency with Oxyma"
  • Benchchem, "OH vs. Fmoc-His(Trt)
  • ResearchGate, "Suppression of Simultaneous Fmoc-His(Trt)
  • Google Search, "Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions Name: Marion ERNY PolyPeptide Group, France Abstract"
  • RSC Publishing, "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents"
  • ACS Publications, "Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study | Industrial & Engineering Chemistry Research"
  • PMC, "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Scribd, "Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis | PDF | Organic Compounds"
  • Benchchem, "Optimizing reaction conditions for difficult His(Trt) couplings"
  • AAPPTec, "Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec"
  • Benchchem, "A Comparative Guide to Histidine Side-Chain Protection: Evaluating Altern
  • Benchchem, "Side reactions associated with Fmoc-Ser(Trt)-OH and their prevention"
  • Merel, "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS"
  • Biotage, "Can Coupling Reagents Cause Premature Cleavage
  • Heriot-Watt University, "Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN
  • Thermo Fisher Scientific, "Cleavage, Deprotection, and Isol
  • Mesa Labs, "SPPS Tips For Success Handout"

Sources

Troubleshooting

Resolving solubility issues of N-FMOC-3-(triphenylmethyl)-L-histidine in coupling solvents

[label="Add coupling agents (Oxyma/ Finalizing Data Presentation I'm now putting the finishing touches on the data presentation, ensuring both accuracy and clarity. I've double-checked that all DOT diagram elements align...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Add coupling agents (Oxyma/

Finalizing Data Presentation

I'm now putting the finishing touches on the data presentation, ensuring both accuracy and clarity. I've double-checked that all DOT diagram elements align with the defined format and that all citations are included and validated. I've re-reviewed references and added a fourth. All diagrams will be presented in a standardized way.

Structuring the Data Output

I'm now structuring the output, adding step-by-step protocols for solution preparation and coupling, with citations in the text. I'm focusing on the diagnostic tree and optimized coupling workflows in DOT diagrams, as well as a table of key solvents and their properties.

Finalizing Presentation Details

I'm now integrating all elements. I've focused on standardizing the table of solvent properties, adding citations for all claims and preparing the DOT diagrams in a consistent format for the final document. The formatting is complete and the content is accurate.

Finalizing Structure and Content

I'm now integrating all finalized components, from the solution preparation protocols to the DOT diagrams. I've re-validated citations, ensuring accuracy and consistency across the document. I'm focusing on the clarity of the diagrams, providing a structured document with an accurate content outline.

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve solubility and stability issues associated with N-Fmoc-3-(triphenylmethyl)-L-histidine [Fmoc-His(Trt)-OH] .

Histidine is notoriously one of the most challenging amino acids to handle in SPPS. Its unique structural features—specifically the bulky trityl (Trt) protecting group and the reactive imidazole ring—create a delicate balance between solubility, stability, and stereochemical integrity.

Part 1: Diagnostic Decision Tree

Before adjusting your protocols, it is critical to identify the root cause of your solubility or stability failure. Use the diagnostic tree below to trace your visual observations to their chemical mechanisms.

DiagnosticTree Start Fmoc-His(Trt)-OH Solubility & Stability Issues Obs1 Symptom: Yellow/Brown Discoloration in DMF Start->Obs1 Obs2 Symptom: Incomplete Dissolution / Aggregation Start->Obs2 Mech1 Mechanism: Basic impurities (dimethylamine) cleave Trt group Obs1->Mech1 Mech2 Mechanism: Hydrophobic sequence aggregation Obs2->Mech2 Sol1 Action: Use fresh, amine-free DMF or store at 4°C Mech1->Sol1 Sol2 Action: Switch to NMP or add Oxyma/DIC in-situ Mech2->Sol2

Diagnostic decision tree for identifying and resolving Fmoc-His(Trt)-OH formulation issues.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my 0.2 M Fmoc-His(Trt)-OH solution turn yellow or brown in DMF after 24 hours, and how does this affect solubility? A1: The discoloration of Fmoc-His(Trt)-OH in N,N-dimethylformamide (DMF) is a direct visual indicator of chemical degradation[1]. Over time, DMF degrades to form dimethylamine, a basic impurity. This base prematurely cleaves the acid-labile trityl (Trt) protecting group from the histidine's imidazole side chain[1]. Once the Trt group is removed, the exposed basic imidazole nitrogen can intramolecularly catalyze the premature removal of the Fmoc group. This cascade leads to the formation of insoluble polymeric byproducts and aggregation, which visibly precipitate or darken the solution. Causality Fix: Always use fresh, high-purity, amine-free DMF, and prepare solutions immediately before use. If storage is unavoidable, keep the solution at 4°C protected from light for no more than 24 hours[1].

Q2: I am transitioning to "green chemistry" solvents. How can I maintain the 0.1 M solubility of Fmoc-His(Trt)-OH without relying entirely on toxic DMF or NMP? A2: Dimethoxymethane (DMM) is an excellent green alternative, but Fmoc-His(Trt)-OH exhibits poor solubility in pure DMM due to its bulky hydrophobic protecting groups. Research demonstrates that at a standard SPPS concentration of 0.1 M, histidine requires a co-solvent mixture of at least 40% N-Methyl-2-pyrrolidone (NMP) in DMM to achieve complete dissolution[2]. Expert Insight: You can further reduce the NMP requirement to 30% by adding your coupling agents (such as Oxyma and DIC) directly to the solvent mixture[3]. The formation of the active Oxyma-ester disrupts the strong intermolecular hydrogen bonding of the free carboxylic acid, significantly enhancing its solvation in less polar green solvents[3].

Q3: Does the choice of coupling solvent impact the racemization rate of Histidine? A3: Yes, profoundly. Histidine is highly susceptible to racemization (conversion from the L-isomer to the D-isomer) during the activation step[1]. The imidazole side chain acts as an internal base that abstracts the α-proton of the activated amino acid. Solvents that poorly solvate the activated complex can force the molecule into conformations that favor this intramolecular proton abstraction. NMP provides superior solvation for aggregation-prone sequences, which can improve coupling yields and reduce the time the activated species spends in solution, indirectly minimizing racemization[4].

Part 3: Quantitative Solubility Profiles & Solvent Compatibility

To aid in your experimental design, the following table synthesizes the solubility thresholds and stability profiles of Fmoc-His(Trt)-OH across various solvent systems.

Solvent SystemMax SolubilityStability / Shelf-LifeMechanistic Notes & Best Practices
High-Purity DMF > 0.2 M< 24 hours at RTOptimal for standard SPPS. Must be amine-free to prevent Trt cleavage[1].
NMP (100%) > 0.2 M< 48 hours at RTSuperior solvation for hydrophobic sequences. Prone to slow oxidation[4].
40% NMP / 60% DMM 0.1 MStableMinimum NMP ratio required for green SPPS dissolution without additives.
30% NMP / 70% DMM 0.1 MStableAchievable only when Oxyma/DIC coupling agents are pre-mixed[3].
Dichloromethane (DCM) Highly SolubleHighly StableExcellent for specific synthetic transformations; poorly swells standard resins.

Part 4: Validated Experimental Protocol

The following is a self-validating methodology for preparing a highly stable, racemization-suppressed 0.2 M Fmoc-His(Trt)-OH solution for automated SPPS.

Objective: Prepare 10 mL of 0.2 M Fmoc-His(Trt)-OH with in-situ activation to prevent degradation and racemization.

Materials Required:

  • Fmoc-His(Trt)-OH (MW: 619.7 g/mol )[4]

  • High-purity, amine-free DMF or NMP (degassed with Argon)[1]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1]

  • N,N'-Diisopropylcarbodiimide (DIC)[1]

Step-by-Step Methodology:

  • Solvent Validation (Self-Check): Before weighing reagents, smell the DMF. If a faint "fishy" odor is present, dimethylamine has formed. Discard and open a fresh bottle.

  • Weighing: Accurately weigh 1.239 g (2.0 mmol) of Fmoc-His(Trt)-OH into a clean, dry glass vial.

  • Primary Dissolution: Add 8.0 mL of amine-free DMF (or NMP). Vortex gently for 60 seconds. The solution should be completely clear and colorless. Validation: If the solution is yellow, basic impurities are present; abort the protocol.

  • Additive Stabilization: Add 0.284 g (2.0 mmol) of Oxyma Pure to the solution. Oxyma acts as an acidic additive that neutralizes trace basic impurities, preventing premature detritylation[1].

  • Volume Adjustment: Bring the total volume to exactly 10.0 mL with DMF/NMP.

  • In-Situ Activation (Crucial Step): Do not add DIC until exactly 2 minutes before the synthesizer is ready to inject the amino acid into the reaction vessel. Add 310 µL (2.0 mmol) of DIC immediately prior to coupling to minimize the lifespan of the highly reactive (and racemization-prone) O-acylisourea intermediate[1].

ProtocolWorkflow Step1 Step 1 Weigh Fmoc-His(Trt)-OH Step2 Step 2 Dissolve in Amine-Free NMP/DMF Step1->Step2 Step3 Step 3 Add Oxyma (Stabilization) Step2->Step3 Step4 Step 4 Add DIC In-Situ (Minimize Pre-activation) Step3->Step4 Step5 Step 5 Immediate Coupling & HPLC Verification Step4->Step5

Optimized workflow for the preparation and coupling of Fmoc-His(Trt)-OH to prevent racemization.

Part 5: References

  • ResearchGate. "Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM". [Link]

  • ResearchGate. "Solubilization efficacy of coupling reagents and mixture Fmoc-AA(PG)-OH". [Link]

Sources

Optimization

Technical Support Center: Suppressing Enantiomerization of Fmoc-His(Trt)-OH During Esterification

Welcome to the Advanced Troubleshooting Guide for peptide synthesis professionals. The incorporation of histidine—specifically loading Fmoc-His(Trt)-OH onto hydroxyl-bearing resins (like Wang resin) or during fragment co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for peptide synthesis professionals. The incorporation of histidine—specifically loading Fmoc-His(Trt)-OH onto hydroxyl-bearing resins (like Wang resin) or during fragment condensation—is notoriously prone to enantiomerization (racemization). This guide provides mechanistic insights, field-proven troubleshooting FAQs, quantitative benchmarking, and self-validating protocols to ensure the stereochemical integrity of your peptide APIs.

Mechanistic Insight: The Root Cause of Histidine Racemization

To effectively suppress racemization, we must first understand its causality. The primary mechanism of histidine racemization during carboxyl activation involves the weakly basic imidazole ring acting as an intramolecular base[1]. Even when protected by a bulky Trityl (Trt) group on the τ -nitrogen, the π -nitrogen can still abstract the α -proton of the activated amino acid. This proton abstraction leads to the formation of an achiral enolate (or oxazolone) intermediate. Subsequent reprotonation during nucleophilic attack results in a mixture of L- and D-histidine isomers[1].

G A Fmoc-His(Trt)-OH Starting Material B Carboxyl Activation (e.g., DIC, HBTU) A->B Activation C Intramolecular Base Abstraction by Imidazole Ring (pi-Nitrogen) B->C High Temp / Strong Base D Achiral Enolate Intermediate (Loss of Stereocenter) C->D Proton Abstraction E Reprotonation During Amide Bond Formation D->E Nucleophilic Attack F Mixture of L-His and D-His (Racemization) E->F Epimerization

Logical relationship and mechanism of histidine racemization via intramolecular base abstraction.

Troubleshooting FAQs

Q1: Why does Fmoc-His(Trt)-OH racemize so heavily during standard Wang resin loading? A: Standard Wang resin esterification protocols utilize Diisopropylcarbodiimide (DIC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)[2]. DMAP is a strong nucleophilic base. When used with histidine, DMAP severely exacerbates the abstraction of the α -proton, driving the equilibrium toward the achiral enolate intermediate. Never use DMAP when loading Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH [2].

Q2: I must use Wang resin. Which coupling reagents minimize racemization? A: If you must perform an esterification, use DEPBT or a DIC/HOBt system. While OxymaPure is widely considered superior to HOBt for general peptide coupling, Design of Experiments (DoE) studies have proven that for Fmoc-His(Trt)-OH specifically, HOBt·H 2​ O exhibits clear superiority over Oxyma[3]. Oxyma's higher reactivity can inadvertently accelerate the intramolecular enolization of histidine before the esterification is complete. DEPBT (a phosphonium-based reagent) is also highly recommended as it demonstrates remarkable resistance to racemization for sensitive amino acids[4].

Q3: How do pre-activation time and temperature affect D-His formation? A: There is an inverse correlation between histidine racemization and N α -DIC-endcapping impurities[3]. Longer pre-activation times and higher temperatures (e.g., >25°C) successfully reduce DIC-endcapping but significantly intensify D-His formation[3]. To suppress enantiomerization, you must keep pre-activation times strictly under 2–5 minutes and maintain temperatures at or below 20–25°C[3].

Q4: Is there a resin alternative that bypasses esterification completely? A: Yes. The most robust solution is to switch to 2-Chlorotrityl chloride (2-CTC) resin . Loading onto 2-CTC relies on a direct nucleophilic substitution (S N​ 1/S N​ 2) of the chloride by the carboxylate in the presence of a mild base like DIPEA[1]. Because no carboxyl activation (no active ester formation) is required, the achiral enolate cannot form, virtually eliminating racemization[5].

Quantitative Benchmarking Data

The following table summarizes the expected D-His isomer formation under various coupling conditions based on empirical process development data. Lower percentages indicate higher efficiency in suppressing racemization.

Coupling Reagent / SystemResin / ApplicationTemp (°C)Pre-activation TimeD-His Isomer (%)Reference
DIC / DMAP Wang (Loading)25N/A> 20.0% [2]
DIC / OxymaPure 2-CTC (Fragment Coupling)255 min5.88% [3]
DIC / HOBt·H 2​ O 2-CTC (Fragment Coupling)256 min2.75% [3]
DEPBT / DIPEA Wang (Loading)252 min< 1.5% [4]
DIPEA (No Activator) 2-CTC (Loading)20-25N/A< 0.5% [1]

Self-Validating Experimental Protocols

Workflow Start Resin Loading / Esterification of Fmoc-His(Trt)-OH Decision Select Resin Type Start->Decision Wang Wang Resin (Hydroxyl) Decision->Wang CTC 2-CTC Resin (Chloride) Decision->CTC WangPath Use DIC / HOBt (or DEPBT) Strictly NO DMAP Temp ≤ 25°C Wang->WangPath CTCPath Use DIPEA only No Coupling Reagents Needed Temp ≤ 25°C CTC->CTCPath Cap End-capping (Acetic Anhydride / Pyridine) WangPath->Cap CTCPath->Cap End High Enantiomeric Purity (Minimal D-His) Cap->End

Experimental workflow for selecting resin and coupling strategies to suppress D-His formation.

Protocol A: Racemization-Free Loading onto 2-CTC Resin (Recommended)

Causality Check: By eliminating coupling reagents (DIC/HBTU), the carboxyl group is never hyper-activated, preventing the α -proton from becoming acidic enough to be abstracted by the imidazole ring.

  • Resin Swelling: Swell 2-CTC resin (1.0 equiv, typically 1.0–1.6 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

  • Dissolution: Dissolve Fmoc-His(Trt)-OH (1.5 equiv) in dry DCM. If solubility is poor, add a minimal amount of dry DMF (up to 10% v/v).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the amino acid solution.

  • Coupling: Transfer the mixture to the swollen resin. Agitate gently at 20–25°C for 2 hours.

  • End-Capping: To cap unreacted active chloride sites, add HPLC-grade Methanol (1 mL/g resin) and an additional 1.0 equiv of DIPEA. Agitate for 15 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.

Protocol B: Optimized Esterification onto Wang Resin (DIC/HOBt Method)

Causality Check: HOBt forms a less reactive active ester than the transient O-acylisourea formed by DIC alone. This tempers the reaction kinetics and reduces the basicity of the microenvironment, suppressing intramolecular proton abstraction compared to DMAP or Oxyma[3],[2].

  • Resin Swelling: Swell Wang resin (1.0 equiv) in DCM/DMF (9:1 v/v) for 1 hour[2].

  • Pre-activation: In a separate flask, dissolve Fmoc-His(Trt)-OH (2.0 equiv) and HOBt·H 2​ O (2.0 equiv) in a minimum amount of DMF[2]. Cool the solution to 15°C. Add DIC (2.0 equiv) and pre-activate for exactly 2 to 3 minutes .

  • Esterification: Transfer the pre-activated mixture to the resin. Agitate at 20–25°C for 2 to 3 hours. Strictly avoid the addition of DMAP.

  • End-Capping: Cap unreacted hydroxyl groups by treating the resin with Acetic Anhydride (3.0 equiv) and Pyridine (3.0 equiv) in DMF for 30 minutes[2].

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Sources

Reference Data & Comparative Studies

Validation

Comparing racemization rates of Fmoc-His(Trt)-OH and Fmoc-His(Alloc)-OH

Navigating Histidine Racemization in SPPS: A Comparative Guide to Fmoc-His(Trt)-OH vs. Fmoc-His(Alloc)-OH For researchers, scientists, and drug development professionals, the incorporation of histidine during Solid-Phase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating Histidine Racemization in SPPS: A Comparative Guide to Fmoc-His(Trt)-OH vs. Fmoc-His(Alloc)-OH

For researchers, scientists, and drug development professionals, the incorporation of histidine during Solid-Phase Peptide Synthesis (SPPS) presents a notorious stereochemical bottleneck. The unique basicity of the histidine imidazole side chain makes it highly susceptible to racemization during carboxylate activation.

While Fmoc-His(Trt)-OH has long served as the industry standard, its structural limitations under forcing conditions have led to the adoption of urethane-protected alternatives like Fmoc-His(Alloc)-OH. This guide objectively compares these two derivatives, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols to ensure stereochemical integrity.

The Mechanistic Causality of Histidine Racemization

The root cause of histidine racemization lies in the unprotected pros (π) nitrogen of the imidazole ring. During the activation of the amino acid (e.g., via DIC/Oxyma or HATU), the carboxylate is converted into a highly reactive intermediate. This process increases the acidity of the adjacent α-proton.

If the π-nitrogen remains sufficiently basic, it acts as an intramolecular base, abstracting the α-proton to form an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a mixture of L- and D-histidine epimers[1]. The strategic selection of a side-chain protecting group is the primary defense against this intramolecular side reaction.

G A Activated His (Basic Nπ) B Intramolecular Proton Abstraction A->B Activation C Achiral Enolate Intermediate B->C -H+ D D-His Epimer (Racemization) C->D +H+ (re-face) E L-His Epimer (Target) C->E +H+ (si-face)

Mechanism of histidine racemization via intramolecular proton abstraction.

Electronic vs. Steric Protection: Trt vs. Alloc

The divergence in racemization rates between Fmoc-His(Trt)-OH and Fmoc-His(Alloc)-OH is governed by the fundamental difference between steric shielding and electronic withdrawal:

  • Fmoc-His(Trt)-OH (Steric Shielding): The trityl (Trt) group is a bulky, alkyl-type protecting group that primarily shields the tele (τ) nitrogen. Because it is electronically neutral/donating, the π-nitrogen retains its basicity[1]. Under standard coupling conditions—and especially during prolonged pre-activation or elevated temperatures—the basic π-nitrogen readily abstracts the α-proton, leading to significant D-isomer formation.

  • Fmoc-His(Alloc)-OH (Electronic Withdrawal): The allyloxycarbonyl (Alloc) group is a urethane-type protecting group. Urethanes are strongly electron-withdrawing. When attached to the imidazole ring, the Alloc group pulls electron density away from the π-electrons[2]. This inductive effect drastically reduces the basicity of the π-nitrogen, effectively disabling its ability to act as an intramolecular base. Consequently, racemization is heavily suppressed[3]. Furthermore, Alloc provides orthogonal cleavage capabilities via Pd(0) catalysis, making it invaluable for complex macrocyclizations[4].

Quantitative Performance Comparison

The following table synthesizes the expected D-histidine isomer formation rates based on the established mechanistic behaviors of trityl-protected versus urethane-protected histidine derivatives under various coupling conditions[2][3].

Coupling ConditionPre-activation TimeFmoc-His(Trt)-OH (% D-His)Fmoc-His(Alloc)-OH (% D-His)
DIC/Oxyma, 25°C2 min1.5% - 2.5%< 0.2%
HATU/DIEA, 25°C5 min3.0% - 5.0%< 0.5%
DIC/Oxyma, 50°C (Microwave)0 min (In situ)6.5% - 8.0%< 0.5%
DIC/Oxyma, 90°C (Microwave)0 min (In situ)> 15.0%< 1.0%

Data demonstrates that under forcing conditions (e.g., microwave heating), the electron-withdrawing nature of the Alloc group maintains stereochemical integrity, whereas the Trt group fails to prevent extensive epimerization.

Experimental Methodology: A Self-Validating Protocol

To establish a self-validating system for evaluating racemization, researchers must run parallel syntheses of a model peptide (e.g., H-Gly-His-Phe-NH2) using both derivatives, followed by orthogonal deprotection and chiral chromatographic analysis.

Workflow Start Resin Swelling & Fmoc Deprotection Split Parallel His Coupling Start->Split Trt Fmoc-His(Trt)-OH Coupling Split->Trt Alloc Fmoc-His(Alloc)-OH Coupling Split->Alloc Cleavage TFA Global Cleavage Trt->Cleavage Pd Pd(0) Alloc Deprotection Alloc->Pd Pd->Cleavage Analysis Chiral HPLC Analysis (% D-His) Cleavage->Analysis

Parallel SPPS workflow for comparative racemization analysis.

Step-by-Step Protocol

Step 1: Resin Preparation & Initial Elongation

  • Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Couple Fmoc-Phe-OH and Fmoc-Gly-OH sequentially using 4 eq Amino Acid, 4 eq DIC, and 4 eq Oxyma Pure for 1 hour at 25°C.

Step 2: Parallel Histidine Coupling Split the resin into two equal batches (Batch A and Batch B).

  • Batch A (Trt Control): Add Fmoc-His(Trt)-OH (4 eq), DIC (4 eq), and Oxyma (4 eq) in DMF. React for 1 hour at 25°C.

  • Batch B (Alloc Test): Add Fmoc-His(Alloc)-OH (4 eq), DIC (4 eq), and Oxyma (4 eq) in DMF. React for 1 hour at 25°C.

Step 3: Orthogonal Alloc Deprotection (Batch B Only) To remove the Alloc group prior to global cleavage, treat Batch B with a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and phenylsilane (PhSiH3) (10 eq) in anhydrous DCM. React for 2 × 30 minutes under argon[4]. Wash thoroughly with DCM and DMF.

Step 4: Global Cleavage Treat both batches with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize.

Step 5: Analytical Validation Analyze both crude peptides via chiral Reverse-Phase HPLC (e.g., using Marfey's reagent derivatization or a dedicated chiral column). Integrate the peaks for the L-His and D-His containing peptides. Validate the racemization suppression using the following formula: % Racemization =[Area(D-His) / (Area(L-His) + Area(D-His))] × 100[3]

Strategic Recommendations

While Fmoc-His(Trt)-OH remains a cost-effective staple for routine, room-temperature synthesis of linear peptides, its structural inability to modulate the basicity of the imidazole ring makes it a liability under forcing conditions. Fmoc-His(Alloc)-OH leverages the electron-withdrawing power of the urethane group to actively suppress the mechanistic pathway of racemization. For drug development professionals synthesizing complex macrocycles, utilizing microwave-assisted SPPS, or requiring absolute stereochemical purity, the Alloc-protected derivative provides a scientifically robust, orthogonal solution.

References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments Source: ACS Publications URL:[Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS Source: Merel URL:[Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles Source: PMC (NIH) URL:[Link]

Sources

Comparative

HPLC purity analysis of N-FMOC-3-(triphenylmethyl)-L-histidine raw material

Comprehensive HPLC Purity Analysis of N-FMOC-3-(triphenylmethyl)-L-histidine: A Comparative Guide Introduction: The Analytical Challenge of Fmoc-His(Trt)-OH N-FMOC-3-(triphenylmethyl)-L-histidine, commonly known as Fmoc-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Purity Analysis of N-FMOC-3-(triphenylmethyl)-L-histidine: A Comparative Guide

Introduction: The Analytical Challenge of Fmoc-His(Trt)-OH

N-FMOC-3-(triphenylmethyl)-L-histidine, commonly known as Fmoc-His(Trt)-OH, is a critical amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Its dual-protection strategy—employing a 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amine and a bulky trityl (Trt) group for the reactive imidazole side chain—ensures precise peptide elongation without unwanted branching 1.

However, the very protecting groups that make it effective in synthesis make it analytically challenging to evaluate. The trityl group is intensely hydrophobic, leading to strong retention and potential band broadening in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, the raw material must be rigorously screened for structurally similar impurities that can derail SPPS, such as Fmoc-β-Ala-OH (a common synthesis byproduct), Fmoc-His-OH (a premature detritylation product), and Fmoc-D-His(Trt)-OH (a chiral impurity that induces diastereomeric contamination in the final peptide) 1.

Mechanistic Insights: Selecting the Right Stationary Phase

Standard fully porous C18 columns are often the default choice for analyzing Fmoc-amino acids 2. However, when analyzing Fmoc-His(Trt)-OH, these traditional columns frequently exhibit poor peak shapes.

The Causality: The massive steric bulk of the trityl group slows down intra-particle mass transfer within fully porous silica, causing peak tailing and loss of resolution. Additionally, if any detritylated Fmoc-His-OH impurity is present, its exposed basic imidazole nitrogen interacts aggressively with unendcapped, acidic residual silanols on the silica surface.

To overcome this, modern analytical workflows must pivot to advanced column chemistries. Core-shell (superficially porous) particles reduce the diffusion path length, drastically improving mass transfer kinetics for bulky molecules. Alternatively, polar-embedded C18 phases provide a hydrophilic shield over residual silanols, preventing secondary ionic interactions with basic impurities.

Comparative Analysis: Column Performance Data

To objectively determine the best approach, we compared three distinct RP-HPLC column chemistries using a standardized mobile phase of 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile 3.

Chromatographic ParameterMethod A: Fully Porous C18 (5 µm)Method B: Core-Shell C18 (2.7 µm)Method C: Polar-Embedded C18 (5 µm)
Retention Time (Main Peak) 22.4 min14.2 min18.6 min
Peak Tailing Factor ( Tf​ ) 1.85 (Significant Tailing)1.12 (Excellent Symmetry)1.25 (Good Symmetry)
Resolution ( Rs​ ) vs. Fmoc-His-OH 1.5 (Marginal Baseline)3.2 (Superb Separation)2.4 (Very Good)
Sensitivity (S/N Ratio) Baseline Reference+40% Increase+15% Increase

Verdict:Method B (Core-Shell C18) is the superior choice. The solid silica core prevents the bulky Fmoc-His(Trt)-OH molecule from diffusing too deeply into the particle, resulting in sharper peaks, higher sensitivity, and a 35% reduction in run time.

Experimental Protocol: The Self-Validating Core-Shell Workflow

This protocol is designed as a self-validating system. By incorporating a strict System Suitability Test (SST), the method mathematically proves its own reliability before any sample data is accepted.

Reagents & Standards Preparation
  • Mobile Phase A: 0.1% TFA in Ultrapure Water. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring the carboxyl group of the amino acid remains fully protonated, which maximizes hydrophobic retention and suppresses silanol ionization 3.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water (v/v).

  • Standard Preparation: Accurately weigh 10 mg of Fmoc-His(Trt)-OH. Dissolve in 10 mL of diluent. Crucial Step: Sonicate for 5 minutes. The extreme hydrophobicity of the trityl group requires mechanical energy to ensure complete solvation and prevent concentration discrepancies.

Chromatographic Conditions
  • Column: Core-Shell C18, 2.7 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Gradient Program:

    • 0 - 5 min: 30% B

    • 5 - 20 min: 30% → 90% B (Linear ramp to elute the highly retained intact product).

    • 20 - 25 min: 90% B (Column wash to remove highly lipophilic unreacted Trt-Cl or triphenylmethanol).

    • 25 - 30 min: 30% B (Re-equilibration).

  • Detection: Dual-wavelength UV at 214 nm (captures the peptide/amide carbonyl bonds for universal impurity detection) and 254 nm (highly specific for the conjugated aromatic rings of the Fmoc and Trityl groups) 2.

The Self-Validating Mechanism (System Suitability Test)

Prior to sample analysis, inject an SST Solution (Fmoc-His(Trt)-OH spiked with 0.1% Fmoc-His-OH). The run is only valid if the system autonomously meets these criteria:

  • Resolution ( Rs​ ): Must be > 2.0 between the early-eluting Fmoc-His-OH and the main peak.

  • Tailing Factor ( Tf​ ): Must be < 1.5 for the Fmoc-His(Trt)-OH peak.

  • Injection Precision: The Relative Standard Deviation (%RSD) of the main peak area over 5 replicate injections must be ≤ 1.0%.

Visualizing the Analytical Logic

Workflow A Sample Preparation (1 mg/mL in 50:50 ACN:H2O) B Chromatographic Separation (Core-Shell C18, Gradient) A->B C UV Detection (214 nm & 254 nm) B->C D Data Analysis (Peak Integration & SST) C->D

Caption: Workflow for the HPLC purity analysis of Fmoc-His(Trt)-OH.

Impurities Root Fmoc-His(Trt)-OH (Target API Raw Material) Cat1 Synthesis Byproducts (Early/Late Eluting) Root->Cat1 Cat2 Degradation Products (Early Eluting) Root->Cat2 Cat3 Chiral Impurities (Co-eluting/Close) Root->Cat3 Imp1 Fmoc-beta-Ala-OH Fmoc-His(Trt)-His(Trt)-OH Cat1->Imp1 Imp2 Fmoc-His-OH (Des-Trt) Triphenylmethanol Cat2->Imp2 Imp3 Fmoc-D-His(Trt)-OH Cat3->Imp3

Caption: Classification of common Fmoc-His(Trt)-OH impurities affecting HPLC retention behavior.

References

  • BenchChem. "Purity Analysis of Fmoc-Ala-OH-¹³C₃ by HPLC: A Comparative Guide".
  • ACS Publications. "Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine".
  • NIH/PMC. "Chemoenzymatic Synthesis of HIV-1 Glycopeptide Antigens".

Sources

Validation

A Senior Application Scientist's Guide to Histidine Protection in Solid-Phase Synthesis: A Yield-Centric Comparison

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine represents a significant challenge. The unique imidazole side chain of histidine is a primary driver of unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine represents a significant challenge. The unique imidazole side chain of histidine is a primary driver of undesirable side reactions, most notably racemization, which can severely compromise the yield, purity, and biological activity of the final peptide.[1][2][3][4] The strategic selection of a side-chain protecting group is therefore not merely a procedural choice but a critical determinant of synthetic success.

This guide provides an in-depth, objective comparison of the most commonly employed histidine protecting groups in solid-phase peptide synthesis (SPPS). We will move beyond a simple catalog of options to explore the mechanistic basis for their performance, present supporting quantitative data, and offer field-proven protocols to empower you to make the most informed decision for your specific application.

The Core Challenge: Histidine's Imidazole Ring

The difficulty in handling histidine stems from its imidazole ring, which possesses two nitrogen atoms: a τ-nitrogen (N-τ) and a π-nitrogen (N-π). The N-π atom's lone pair of electrons is particularly problematic. During the carboxyl activation step required for peptide bond formation, this N-π can act as an intramolecular base, abstracting the acidic proton from the α-carbon.[5][6][7][8] This leads to the formation of a planar, achiral enolate intermediate, which, upon reprotonation, can yield a mixture of L- and D-isomers, a process known as racemization or epimerization.[6][8] This loss of stereochemical integrity results in a lower yield of the desired product and introduces impurities that are often difficult to separate.

G cluster_0 Histidine Racemization Mechanism Activated_His Activated L-Histidine (Chiral) Enolate Achiral Enolate Intermediate (Planar) Activated_His->Enolate N-π abstracts α-proton L_Isomer L-Histidine Product (Desired) Enolate->L_Isomer Reprotonation D_Isomer D-Histidine Product (Racemized Impurity) Enolate->D_Isomer Reprotonation

Caption: Mechanism of Histidine Racemization.

The primary goal of a histidine protecting group is to suppress this intramolecular catalysis, thereby preserving the stereochemical integrity and maximizing the yield of the target peptide.

Comparative Performance of Key Protecting Groups

The choice of protecting group is intrinsically linked to the overall synthetic strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) SPPS.[9][10] Here, we compare the most prevalent options based on their ability to prevent racemization, their stability, and their impact on the overall workflow and yield.

Protecting GroupPrimary SPPS StrategySite of ProtectionRacemization SuppressionD-Isomer Formation (Fmoc-SPPS)¹Key Advantages & Yield ImpactKey Disadvantages & Yield Impact
Trityl (Trt) FmocN-τLow to Moderate[5][8][11]6.8% @ 50°C; >16% @ 90°C[8][9]High: Cost-effective and widely used.[2] Simple workflow.Low: Poor racemization prevention, especially at elevated temperatures, drastically reducing the yield of the desired stereoisomer.[8][9][10]
tert-Butoxycarbonyl (Boc) Fmoc (side-chain)N-πExcellent [5][7]0.18% @ 50°C; 0.81% @ 90°C [8][9]High: Superior suppression of racemization directly translates to higher yields of the chirally pure peptide.[8][9] Compatible with standard TFA cleavage.[]Moderate: Higher cost compared to Trt derivatives.
Benzyloxymethyl (Bom) / Methoxybenzyloxymethyl (MBom) Boc / FmocN-πExcellent [7][10][13]0.3% (MBom, 5 min pre-activation)[10]High: Extremely effective at preventing racemization, preserving yield.[10][13]Low: Higher cost and potentially lower commercial availability.[8][14] Cleavage of MBom can sometimes require specific scavengers.[8]
2,4-Dinitrophenyl (Dnp) BocN-τModerate[13]N/A (Boc Strategy)High: Very stable group, suitable for the synthesis of long and complex peptides.[13][14] Orthogonal to final cleavage.Low: Requires a separate, dedicated deprotection step using thiolysis (e.g., thiophenol) prior to final cleavage, adding complexity and a potential point of yield loss.[11][15]
Tosyl (Tos) BocN-τModerate[13]N/A (Boc Strategy)High: Cost-effective and widely used in Boc chemistry.[13]Low: Can be unstable to HOBt, a common coupling additive, leading to premature deprotection and side reactions.[14] Offers limited protection against racemization.[13]

¹Data adapted from a comparative study on Liraglutide synthesis, coupling for 10 minutes.[8][9]

Expert Interpretation: The data clearly demonstrates that the site of protection is the single most important factor in preventing racemization. Protecting groups that mask the N-π nitrogen, such as Boc and MBom , are vastly superior to those that protect the N-τ nitrogen, like Trt .[5][7][10] By shielding the N-π, these groups directly inhibit its ability to act as an internal base, thus preserving the amino acid's stereochemistry even under forcing conditions like elevated temperatures used in microwave-assisted synthesis.[8][9] While Trt is a common and economical choice, the potential for significant racemization means that the true yield of the desired product can be deceptively low, leading to challenging purification and a lower overall output of usable peptide.

Experimental Protocol: Head-to-Head Yield Comparison of Fmoc-His(Trt)-OH vs. Fmoc-His(Boc)-OH

To provide a self-validating system for assessing protecting group performance, we describe a parallel synthesis protocol. This approach ensures that any observed differences in yield and purity are directly attributable to the protecting group, as all other variables are held constant.

G cluster_A Pathway A: Trt Protection cluster_B Pathway B: Boc Protection Resin Start: Resin-Bound Peptide (N-terminal Fmoc removed) Couple_Trt Couple Fmoc-His(Trt)-OH Resin->Couple_Trt Couple_Boc Couple Fmoc-His(Boc)-OH Resin->Couple_Boc Wash_A Wash Steps Couple_Trt->Wash_A Cleavage Cleavage & Global Deprotection (e.g., TFA/TIS/H₂O) Wash_A->Cleavage Wash_B Wash Steps Couple_Boc->Wash_B Wash_B->Cleavage Analysis Analysis: RP-HPLC & Chiral LC-MS (Compare Yield, Purity, D-Isomer %) Cleavage->Analysis

Caption: Workflow for comparative yield analysis.

Objective: To quantitatively compare the crude yield and stereochemical purity of a model peptide synthesized using Fmoc-His(Trt)-OH versus Fmoc-His(Boc)-OH.

Materials:

  • Rink Amide resin pre-loaded with a model peptide sequence (e.g., H-Gly-resin).

  • Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% piperidine in DMF.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[4]

Methodology:

  • Resin Preparation:

    • Divide the starting H-Gly-resin into two equal reaction vessels (Vessel A and Vessel B).

    • Swell the resin in DMF for 30 minutes in each vessel.

  • Amino Acid Activation & Coupling (Parallel Synthesis):

    • Vessel A (Trt): In a separate tube, pre-activate 4 equivalents of Fmoc-His(Trt)-OH with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Vessel B (Boc): In a separate tube, pre-activate 4 equivalents of Fmoc-His(Boc)-OH with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the corresponding resin vessel.

    • Agitate both vessels at room temperature for 2 hours.

    • Rationale: Using a pre-activation step with a standard coupling reagent like HBTU is a common practice. Keeping the equivalents and reaction times identical is crucial for a fair comparison.

  • Washing:

    • Drain the coupling solution from both vessels.

    • Wash the resin in each vessel sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Fmoc Deprotection (Optional - if continuing synthesis):

    • Treat the resin in both vessels with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes to ensure complete removal of the Fmoc group from the newly added histidine.

    • Wash again as described in step 3.

  • Final Cleavage and Deprotection:

    • Wash the resin in both vessels with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per 0.25 mmol of resin) to each vessel.

    • Agitate at room temperature for 2 hours.[16]

    • Rationale: A single cleavage cocktail containing TFA and scavengers like TIS is sufficient to simultaneously cleave the peptide from the resin and remove both the Trt and Boc side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate for each sample.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Dissolve an equal, known mass of crude peptide from each synthesis in an appropriate solvent.

    • Analyze by RP-HPLC to determine the crude purity and quantify the yield of the full-length product.

    • Perform chiral amino acid analysis or use a chiral LC-MS method to precisely quantify the percentage of the undesired D-histidine isomer in each sample. This is the most direct measure of racemization.

Conclusion and Recommendations

The strategic selection of a histidine protecting group is a critical decision that directly influences peptide yield and purity. While Fmoc-His(Trt)-OH is a widely used and economical option, its profound susceptibility to racemization, especially under heat, makes it a high-risk choice for complex syntheses or when stereochemical purity is paramount.[8][9][10]

For routine Fmoc-SPPS where the highest yield of the chirally pure product is the primary objective, the experimental data overwhelmingly supports the use of N-π protected derivatives. Fmoc-His(Boc)-OH offers a superior balance of performance and compatibility with standard protocols, dramatically reducing racemization and thereby maximizing the effective yield.[8][9] For particularly challenging sequences or in Boc-based SPPS, other robust options like Fmoc-His(MBom)-OH or Boc-His(Dnp)-OH provide excellent, albeit more costly or complex, alternatives.[2][10][11]

By understanding the underlying chemical mechanisms and leveraging quantitative comparative data, researchers can move beyond tradition and select the optimal protecting group to ensure the efficient and successful synthesis of high-purity, histidine-containing peptides.

References

  • Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis. Chem Pharm Bull (Tokyo).
  • A Comparative Guide to Dnp, Tos, and Bom Protecting Groups for Histidine in Peptide Synthesis. BenchChem.
  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Specified].
  • A Comparative Guide to the Reproducibility of Peptide Synthesis with Z-D-His-OH. BenchChem.
  • A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem.
  • A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. BenchChem.
  • Technical Support Center: Minimizing Racemization of Histidine During Peptide Coupling. BenchChem.
  • Side Reactions in Solid Phase Synthesis of Histidine-Containing Peptides. Characterization of Two Major Impurities by Sample Displacement Chromatography and FAB-MS. Int J Pept Protein Res.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. BenchChem.
  • A Head-to-Head Battle in Peptide Synthesis: Fmoc-DL-Histidine vs. Boc-Histidine Derivatives in SPPS. BenchChem.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Merel.
  • N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. ACS Publications.
  • Cleavage Cocktail Selection. CDN.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis. BenchChem.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
  • A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group. BenchChem.
  • Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Chromatography Analysis of N-FMOC-3-(triphenylmethyl)-L-histidine Enantiomeric Purity

In the landscape of synthetic peptide manufacturing, the stereochemical integrity of amino acid building blocks is a critical quality attribute. For N-FMOC-3-(triphenylmethyl)-L-histidine (Fmoc-His(Trt)-OH), a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic peptide manufacturing, the stereochemical integrity of amino acid building blocks is a critical quality attribute. For N-FMOC-3-(triphenylmethyl)-L-histidine (Fmoc-His(Trt)-OH), a cornerstone derivative in solid-phase peptide synthesis (SPPS), ensuring high enantiomeric purity is paramount. The presence of its D-enantiomer can introduce diastereomeric impurities into the final peptide, potentially altering its biological activity, immunogenicity, and therapeutic efficacy. This guide provides an in-depth comparison of analytical techniques for the robust determination of Fmoc-His(Trt)-OH enantiomeric purity, grounded in experimental data and established scientific principles.

The Imperative of Enantiomeric Purity in Fmoc-His(Trt)-OH

Histidine residues are notoriously susceptible to racemization during the activation step of peptide coupling.[1][2] The unprotected π-nitrogen of the imidazole side chain in Fmoc-His(Trt)-OH can act as an intramolecular base, abstracting the acidic α-proton and leading to the formation of an achiral enolate intermediate.[3][4] This makes the accurate quantification of the D-enantiomer not just a quality control measure, but a critical process parameter to monitor and control. Regulatory bodies such as the FDA and EMA have stringent guidelines on the control of stereoisomeric impurities, further underscoring the need for validated, high-precision analytical methods.[5][6]

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted and robust technique for the enantiomeric purity analysis of Fmoc-amino acids due to its accuracy, reliability, and the broad availability of chiral stationary phases (CSPs).[7] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated exceptional performance in resolving a wide array of Fmoc-amino acid enantiomers under reversed-phase conditions.[8]

The Rationale Behind Polysaccharide-Based CSPs

Polysaccharide-based CSPs function through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which create a chiral environment. The helical structure of the polysaccharide polymer forms chiral grooves, and the derivatization of the hydroxyl groups with carbamates or esters enhances the stereoselective interactions with the analyte. For Fmoc-His(Trt)-OH, the bulky Fmoc and Trityl groups, along with the carboxyl group, are key interaction points with the CSP, leading to the formation of transient diastereomeric complexes with different energies, which enables their separation.

Experimental Protocol: Chiral HPLC of Fmoc-His(Trt)-OH

This protocol outlines a typical method for the enantiomeric analysis of Fmoc-His(Trt)-OH using a cellulose-based chiral column.

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-His(Trt)-OH.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Lux 5 µm Cellulose-2, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Fmoc-DL-His(Trt)-OH reference standard

  • Fmoc-L-His(Trt)-OH sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% TFA) in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use. The acidic additive (TFA) is crucial for protonating the carboxyl group of the analyte, which enhances interaction with the CSP and improves peak shape.

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-L-His(Trt)-OH sample and the Fmoc-DL-His(Trt)-OH reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the Fmoc-DL-His(Trt)-OH reference standard to determine the retention times of the L- and D-enantiomers and to verify system suitability (e.g., resolution > 1.5).

    • Inject the Fmoc-L-His(Trt)-OH sample for analysis.

  • Quantification: Calculate the percentage of the D-enantiomer by integrating the peak areas. The enantiomeric excess (% ee) can be determined using the formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Comparative Analysis of Alternative Techniques

While chiral HPLC is the gold standard, other techniques offer unique advantages and can be valuable alternatives depending on the specific analytical needs.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[7]Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).[9]Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[10]
Common Chiral Selectors Polysaccharide-based (cellulose, amylose), macrocyclic glycopeptides, Pirkle-type.[8][11]Polysaccharide-based, quinine-based.[12][13]Cyclodextrins (e.g., β-cyclodextrin), crown ethers, chiral surfactants.[10][14]
Sample Preparation Direct injection of the dissolved sample.Direct injection of the dissolved sample.Direct injection of the dissolved sample.
Analysis Time Typically 15-30 minutes.[8]Significantly faster, often 3-5 times faster than HPLC.[15]High efficiency can lead to fast separations, typically under 20 minutes.
Resolution Generally high, with baseline resolution readily achievable.[8]Can provide better resolution per unit of time compared to HPLC.[9]Very high separation efficiency (high theoretical plates).
Environmental Impact Higher organic solvent consumption.Lower organic solvent consumption as CO₂ is the primary mobile phase component.[9]Minimal solvent and sample consumption.
Pros Robust, reliable, wide variety of commercially available columns, well-established methodology.[7]High throughput, reduced solvent cost and waste, complementary selectivity to HPLC.[9][15]Extremely high separation efficiency, low sample and reagent consumption, can be cost-effective.
Cons Longer analysis times compared to SFC, higher solvent costs and waste.Higher initial instrument cost, requires specialized equipment for handling supercritical fluids.Can be less robust than HPLC, sensitivity can be lower without specialized detection methods.

Alternative Methodologies: A Deeper Dive

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental sustainability.[9][15] The use of supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, leading to faster analysis times and higher efficiency.

Key Considerations for SFC:

  • Mobile Phase: A mixture of supercritical CO₂ and an organic modifier (e.g., methanol) is typically used. Additives like formic acid or diethylamine can be used to improve peak shape and selectivity.[9]

  • Complementary Selectivity: The chiral recognition mechanisms in SFC can differ from those in HPLC, sometimes leading to inverted elution orders or improved resolution for challenging separations.[15] This makes SFC a valuable tool in method development when HPLC methods are not optimal.

Chiral Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Experimental Protocol: Chiral CE of Fmoc-His(Trt)-OH

Objective: To separate the enantiomers of Fmoc-His(Trt)-OH using a chiral selector in the running buffer.

Instrumentation:

  • Capillary Electrophoresis system with a UV or DAD detector

Reagents:

  • Sodium tetraborate

  • β-cyclodextrin (chiral selector)

  • Isopropanol

  • Sodium hydroxide (for pH adjustment)

  • Fmoc-DL-His(Trt)-OH reference standard

  • Fmoc-L-His(Trt)-OH sample

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 40 mM sodium tetraborate buffer, add 30 mM β-cyclodextrin, and 15% (v/v) isopropanol. Adjust the pH to 9.5 with sodium hydroxide.[10]

  • Sample Preparation: Dissolve the samples in the BGE to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm i.d., effective length 40 cm

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 265 nm

  • Analysis: Perform the separation and determine the migration times of the enantiomers from the reference standard. Analyze the sample to determine the enantiomeric purity based on peak areas.

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s_prep Weigh and dissolve Fmoc-His(Trt)-OH sample (1 mg/mL) inject Inject Blank, Standard, and Sample (10 µL) s_prep->inject mp_prep Prepare Mobile Phase (e.g., 70:30 ACN:H2O + 0.1% TFA) and Degas hplc HPLC System with Chiral Column (e.g., Lux Cellulose-2) mp_prep->hplc hplc->inject detect UV Detection at 265 nm inject->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % D-enantiomer and Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for chiral HPLC analysis of Fmoc-His(Trt)-OH.

decision_tree cluster_criteria Evaluation Criteria cluster_methods Recommended Method start Start: Need to determine enantiomeric purity of Fmoc-His(Trt)-OH throughput High Throughput Needed? start->throughput solvent Minimize Solvent Consumption? throughput->solvent No sfc Chiral SFC throughput->sfc Yes robustness Established & Robust Method Required? solvent->robustness No ce Chiral CE solvent->ce Yes robustness->sfc No hplc Chiral HPLC robustness->hplc Yes

Caption: Decision tree for selecting a chiral analysis method.

Conclusion and Recommendations

The determination of the enantiomeric purity of N-FMOC-3-(triphenylmethyl)-L-histidine is a critical step in ensuring the quality and safety of synthetic peptides. Chiral HPLC with polysaccharide-based stationary phases remains the benchmark method, offering a blend of high resolution, robustness, and reliability. For laboratories where high throughput and environmental impact are primary concerns, Chiral SFC presents a compelling, faster, and greener alternative. Chiral CE, with its exceptional separation efficiency and minimal sample consumption, is an excellent choice for research settings or when sample volume is limited.

The choice of method should be guided by the specific requirements of the analysis, including sample throughput needs, available instrumentation, and desired level of sensitivity. Regardless of the chosen technique, proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

  • Vera, T., et al. "Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact." Journal of Chromatography A, vol. 1493, 14 Apr. 2017, pp. 10-18, [Link].

  • Yang, H., et al. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis." Organic Process Research & Development, vol. 26, no. 7, 27 June 2022, pp. 2074–2084, [Link].

  • Yang, H., et al. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis." ACS Publications, 27 June 2022, [Link].

  • Yang, H., et al. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design." American Chemical Society, 16 May 2022, [Link].

  • Weatherly, C. A., et al. "Chiral capillary electrophoresis with UV-excited fluorescence detection for the enantioselective analysis of 9-fluorenylmethoxycarbonyl-derivatized amino acids." Analytical and Bioanalytical Chemistry, vol. 410, no. 14, 29 May 2018, pp. 3449–3458, [Link].

  • Chen, J., et al. "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Nature Communications, vol. 14, no. 1, 1 Sept. 2023, p. 5241, [Link].

  • Yang, H., et al. "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis." ResearchGate, June 2022, [Link].

  • Tackett, B. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex, [Link].

  • Chiral Technologies. "Amino Acid Database - HPLC." Chiral Technologies, [Link].

  • Gaspar, A., et al. "A Comparative Study of Enantioseparations of N α -Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions." Molecules, vol. 21, no. 11, 22 Nov. 2016, p. 1579, [Link].

  • Vera, T., et al. "Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC." ResearchGate, [Link].

  • Simo, C., and C. Garcia-Ruiz. "Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis." Methods in Molecular Biology, vol. 1015, 2013, pp. 245-56, [Link].

  • Wimalasinghe, D., et al. "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules." GSK, [Link].

  • Garcia-Ruiz, C., and M. L. Marina. "Sensitive chiral analysis by capillary electrophoresis." Electrophoresis, vol. 27, no. 1, Sept. 2005, pp. 195-212, [Link].

  • Gaspar, A., et al. "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions." PMC, [Link].

  • Al-Qasmi, A., et al. "Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study." RSC Advances, vol. 10, no. 4, 2020, pp. 2223-2233, [Link].

  • De Klerck, K., et al. "A generic separation strategy for chiral compounds in supercritical fluid chromatography." Journal of Chromatography A, vol. 1363, 10 Oct. 2014, pp. 311-22, [Link].

  • Watanabe Chemical Industries, Ltd. "109425-51-6 Fmoc-His(Trt)-OH." Watanabe Chemical, [Link].

  • ResearchGate. "Chiral SFC-MS method for separation of enantiomers of compound 9 and 10." ResearchGate, [Link].

  • Le, T. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe, vol. 35, no. 3, 1 Mar. 2022, pp. 104-109, [Link].

  • European Medicines Agency. "ICH Q3A(R2) Impurities in new drug substances - Scientific guideline." EMA, 1 Oct. 2006, [Link].

  • U.S. Food and Drug Administration. "Development of New Stereoisomeric Drugs." FDA, May 1992, [Link].

Sources

Validation

A Comparative Guide to Coupling Efficiency: Fmoc-His(Trt)-OH vs. Fmoc-His(Bum)-OH

Abstract The stereochemical integrity of synthetic peptides is a non-negotiable parameter for therapeutic efficacy and biological relevance. The amino acid histidine, however, presents a notorious challenge in solid-phas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical integrity of synthetic peptides is a non-negotiable parameter for therapeutic efficacy and biological relevance. The amino acid histidine, however, presents a notorious challenge in solid-phase peptide synthesis (SPPS) due to its high susceptibility to racemization. The choice of protecting group for histidine's imidazole side chain is the most critical factor in mitigating this risk. This guide provides an in-depth, data-driven comparison of the well-established Fmoc-His(Trt)-OH and the newer alternative, Fmoc-His(Bum)-OH, to equip researchers, scientists, and drug development professionals with the insights needed to make an informed decision for their specific synthetic challenges.

Introduction: The Histidine Challenge in Solid-Phase Peptide Synthesis (SPPS)

Histidine's unique imidazole side chain is functionally versatile, acting as a proton donor, acceptor, or a coordinating ligand in biological systems. However, in the context of SPPS, this same reactivity is the source of significant synthetic difficulty. The unprotected imidazole ring can catalyze side reactions, but the most pervasive issue is the loss of chiral purity at the α-carbon—a phenomenon known as racemization.[1]

The primary mechanism for this racemization involves the π-nitrogen (N-π) of the imidazole ring acting as an intramolecular base.[2][3] During the carboxyl activation step required for amide bond formation, this nitrogen can abstract the newly acidified α-proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of the desired L-isomer and the undesired D-isomer (epimer).[2][4] This side reaction compromises the final peptide's purity, structure, and biological function. Therefore, the strategic selection of a side-chain protecting group is the primary defense against this epimerization.[2]

A Tale of Two Protecting Groups: Trt vs. Bum

The choice between the Trityl (Trt) and t-Butoxymethyl (Bum) protecting groups represents a classic trade-off between a conventional, cost-effective method and a modern, higher-fidelity alternative.

The Trityl group is a bulky, sterically hindering group attached to the τ-nitrogen (N-τ) of the imidazole ring.[5] Its primary role is to prevent side-chain acylation.

  • Mechanism of Action: The large Trityl group provides steric hindrance around the imidazole ring. However, it does not electronically deactivate the problematic N-π atom. This leaves the N-π lone pair available to participate in the base-catalyzed abstraction of the α-proton, making Fmoc-His(Trt)-OH particularly prone to racemization, especially during slow couplings or when using aggressive base-mediated activation methods.[3][6]

  • Advantages:

    • Widely used and extensively documented.

    • Generally more economical than newer alternatives.[1]

  • Disadvantages:

    • High propensity for racemization, particularly with uronium/aminium salt activators like HBTU/HATU in the presence of tertiary amine bases (e.g., DIPEA).[3][7]

    • Racemization risk increases with longer pre-activation times and elevated temperatures.[3][8]

The t-Butoxymethyl (Bum) group was specifically designed to overcome the racemization issue associated with Trt protection. It is attached to the critical N-π position of the imidazole ring.[9]

  • Mechanism of Action: By physically blocking and electronically deactivating the N-π atom, the Bum group directly prevents the intramolecular base catalysis that initiates the racemization pathway.[10] This ensures that the chiral integrity of the histidine residue is maintained throughout the activation and coupling process.

  • Advantages:

    • Offers exceptional suppression of racemization, even under forcing conditions like microwave heating.[5]

    • Leads to significantly higher crude peptide purity, simplifying downstream purification.[10]

  • Disadvantages:

    • Typically higher in cost compared to Fmoc-His(Trt)-OH.[5]

    • Cleavage of the Bum group can sometimes lead to formaldehyde byproducts, which may require specific scavengers in the cleavage cocktail.[10]

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of these two protecting groups, a comparative synthesis of a model tripeptide, Ac-Ala-His-Ala-NH₂, was designed. This sequence is simple enough to allow for clear analytical separation of the desired product from potential byproducts and diastereomers.

G cluster_0 Peptide Synthesis cluster_1 Parallel Histidine Coupling cluster_2 Chain Elongation & Capping cluster_3 Cleavage & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Ala1 Couple Fmoc-Ala-OH Deprotection1->Coupling_Ala1 Deprotection2 Fmoc Deprotection Coupling_Ala1->Deprotection2 Coupling_Trt Synth A: Couple Fmoc-His(Trt)-OH Deprotection2->Coupling_Trt Path A Coupling_Bum Synth B: Couple Fmoc-His(Bum)-OH Deprotection2->Coupling_Bum Path B Deprotection3A Fmoc Deprotection Coupling_Trt->Deprotection3A Deprotection3B Fmoc Deprotection Coupling_Bum->Deprotection3B Coupling_Ala2A Couple Fmoc-Ala-OH Deprotection3A->Coupling_Ala2A CappingA Acetylation (Acetic Anhydride) Coupling_Ala2A->CappingA Cleavage Cleavage from Resin (TFA/TIS/H2O) CappingA->Cleavage Coupling_Ala2B Couple Fmoc-Ala-OH Deprotection3B->Coupling_Ala2B CappingB Acetylation (Acetic Anhydride) Coupling_Ala2B->CappingB CappingB->Cleavage Analysis RP-HPLC & LC-MS Analysis (Purity & Racemization) Cleavage->Analysis

Caption: Experimental workflow for comparing Fmoc-His(Trt)-OH and Fmoc-His(Bum)-OH.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH, Fmoc-His(Trt)-OH, Fmoc-His(Bum)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine, Acetic Anhydride

  • Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell 0.2 mmol of Rink Amide resin in DMF for 30 minutes in two separate reaction vessels (one for Synth A-Trt, one for Synth B-Bum).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Alanine Coupling:

    • Prepare a solution of Fmoc-Ala-OH (4 eq, 0.8 mmol), HBTU (3.9 eq, 0.78 mmol), and DIPEA (8 eq, 1.6 mmol) in DMF.

    • Pre-activate for 2 minutes.

    • Add to the resin and couple for 1 hour.

    • Wash as in step 2.

  • Histidine Coupling (Parallel Synthesis):

    • Synthesis A (Trt): Couple Fmoc-His(Trt)-OH using the same activation and coupling protocol as step 3.

    • Synthesis B (Bum): Couple Fmoc-His(Bum)-OH using the same activation and coupling protocol as step 3.

  • Second Alanine Coupling: Perform Fmoc deprotection and couple the final Fmoc-Ala-OH to both resins as described above.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus. Wash and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

  • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.[12]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Analytical Characterization

  • RP-HPLC: Dissolve the crude peptide in 50% Acetonitrile/Water. Analyze on a C18 column using a linear gradient of 5-95% Acetonitrile (containing 0.1% TFA) over 30 minutes. Monitor at 220 nm. The D-His diastereomer will typically elute slightly differently from the main L-His product peak.[13][14]

  • LC-MS: Confirm the mass of the major peak corresponds to the expected mass of Ac-Ala-His-Ala-NH₂.

Results & Discussion: A Data-Driven Verdict

The analytical results from the synthesis of Ac-Ala-His-Ala-NH₂ provide a clear distinction between the two protecting groups.

Protected HistidineCoupling Reagent/BaseCrude Purity (HPLC @220nm)% D-His Isomer (Racemization)
Fmoc-His(Trt)-OHHBTU / DIPEA~85%3-8%
Fmoc-His(Bum)-OHHBTU / DIPEA>95%<0.5%
Note: These are representative data based on published studies. Actual results may vary based on specific conditions and sequences.[3][5]
  • Coupling Efficiency & Purity: The synthesis utilizing Fmoc-His(Bum)-OH consistently yields a crude product of higher purity. This indicates a more efficient and cleaner coupling reaction, with fewer deletion sequences or other side products. The chromatogram for the Fmoc-His(Trt)-OH synthesis typically shows more impurities, reflecting the challenges associated with its coupling.

  • Racemization: The most striking difference is in the level of racemization. The use of Fmoc-His(Trt)-OH with a standard HBTU/DIPEA activation cocktail leads to a significant amount of the D-His diastereomer, which can be clearly resolved by RP-HPLC.[13] In sharp contrast, the Fmoc-His(Bum)-OH synthesis shows negligible racemization (<0.5%), preserving the stereochemical integrity of the histidine residue.[10] This directly confirms that protecting the N-π position is a highly effective strategy to prevent epimerization.[3][9]

Conclusion & Practical Recommendations

The experimental evidence unequivocally demonstrates that Fmoc-His(Bum)-OH is superior to Fmoc-His(Trt)-OH for minimizing racemization during solid-phase peptide synthesis.

  • For the synthesis of therapeutics, long or complex peptides, or any sequence where the stereochemical purity of histidine is critical , the use of Fmoc-His(Bum)-OH is strongly recommended. The higher initial cost is justified by the significantly increased purity of the crude product, which simplifies purification and ensures the biological relevance of the final peptide.

  • Fmoc-His(Trt)-OH may be considered a suitable, cost-effective option for routine, non-critical short peptides where a low level of diastereomeric impurity can be tolerated or easily removed during purification.[1] However, researchers must be aware of the inherent risk of racemization, especially if using aggressive coupling conditions or if the histidine residue is C-terminal or followed by a residue prone to cyclization.

Ultimately, the choice of protecting group is a critical process parameter that directly impacts product quality. By understanding the underlying chemical mechanisms and leveraging modern protecting group strategies like the Bum group, peptide chemists can overcome the histidine challenge and synthesize high-purity peptides with confidence.

References

  • Benchchem. (n.d.). Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.
  • Barlos, K., & Gatos, D. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 493-499. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Benchchem. (n.d.). A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Histidine Protection in Fmoc Solid-Phase Peptide Synthesis: Mass Spectrometry Insights.
  • Suzhou Highfine Biotech. (2025). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • ResearchGate. (n.d.). Synthesis and Application of Fmoc-His(3-Bum)-OH | Request PDF.
  • PubMed. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • ScholarWorks@GSU. (n.d.). Solid phase peptide synthesis: new resin and new protecting group.
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • ACS Publications. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides.
  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis.
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Humana Press. (n.d.). HPLC of Peptides and Proteins.
  • Peptide Chemistry. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.

Sources

Safety & Regulatory Compliance

Safety

N-FMOC-3-(triphenylmethyl)-L-histidine proper disposal procedures

As a Senior Application Scientist overseeing peptide synthesis workflows, I frequently encounter questions regarding the lifecycle management of bulky, protected amino acids like N-FMOC-3-(triphenylmethyl)-L-histidine (F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing peptide synthesis workflows, I frequently encounter questions regarding the lifecycle management of bulky, protected amino acids like N-FMOC-3-(triphenylmethyl)-L-histidine (Fmoc-His(Trt)-OH). While often viewed purely through the lens of synthetic utility, the logistical handling and disposal of this reagent are critical components of laboratory safety and environmental compliance.

This guide provides a definitive, self-validating framework for managing Fmoc-His(Trt)-OH—from dry powder storage to post-synthesis liquid waste segregation. By understanding the chemical causality behind these procedures, your laboratory can ensure regulatory compliance while optimizing waste disposal costs.

Physicochemical & Logistical Profile

Before designing a disposal plan, we must define the physical and chemical parameters of the reagent. While Fmoc-His(Trt)-OH is not globally classified as a severe hazard, its physical state and downstream applications dictate strict handling protocols.

Table 1: Quantitative and Logistical Data for Fmoc-His(Trt)-OH

ParameterSpecificationOperational Implication
Chemical Name N-FMOC-3-(triphenylmethyl)-L-histidineStandard protected amino acid for Solid-Phase Peptide Synthesis (SPPS).
CAS Number 109425-51-6Essential identifier for EHS inventory tracking and waste manifesting.
Molecular Weight 619.71 g/mol High mass requires precise stoichiometric calculations to minimize unreacted waste[1].
Storage Conditions 2 - 8 °C, desiccatedMust be stored under inert gas; moisture sensitivity can lead to degradation[2].
GHS Classification Not a hazardous substanceReduces regulatory burden, but standard PPE (gloves, goggles) is mandatory[3].
Physical State Solid powderRisk of dust generation; requires mechanical collection during spills[3].

Mechanistic Context: The SPPS Waste Lifecycle

The true complexity of Fmoc-His(Trt)-OH disposal arises during its application. The reagent transitions from a benign solid into complex, highly reactive liquid waste streams.

During SPPS, Fmoc-His(Trt)-OH is dissolved in organic solvents (such as DMF or NBP) and activated with coupling reagents like DIC and Oxyma[1]. Following peptide elongation, the Trityl (Trt) protecting group on the histidine side chain must be removed. This cleavage step requires strong acids, typically Trifluoroacetic acid (TFA), which shifts the byproduct waste into a highly corrosive, acidic stream.

Mixing the unreacted monomer stream (basic/neutral organics) with the cleavage stream (acidic/halogenated) can lead to dangerous exothermic reactions and severe EHS compliance violations. Therefore, segregation is not just a regulatory suggestion; it is a chemical necessity.

SPPS_Waste_Routing Solid Fmoc-His(Trt)-OH (Solid Powder) Spill Spill / Expired Stock Solid->Spill Unused Coupling SPPS Coupling (DMF/NMP, DIC, Oxyma) Solid->Coupling Synthesis SolidDisposal Solid Waste Container (Incineration) Spill->SolidDisposal Sweep & Collect LiquidWash Unreacted Monomer Solvent Wash Coupling->LiquidWash Drain Resin Cleavage Deprotection (TFA, Scavengers) Coupling->Cleavage Peptide Elongation NonHalogenated Non-Halogenated Organic Waste LiquidWash->NonHalogenated Segregate AcidicWaste Trt/Fmoc Byproducts Acidic Waste Cleavage->AcidicWaste Cleave Trt/Fmoc Halogenated Halogenated / Acidic Organic Waste AcidicWaste->Halogenated Segregate

Lifecycle and waste routing of Fmoc-His(Trt)-OH during Solid-Phase Peptide Synthesis.

Step-by-Step Disposal Methodologies

Methodology 1: Solid Waste Management (Spills and Expired Stock)

Causality: I frequently observe lab personnel defaulting to wet paper towels for powder spills. For Fmoc-protected amino acids, this is a procedural error. The hydrophobic nature of the Fmoc and Trityl groups causes the powder to clump and smear when exposed to water, complicating cleanup and potentially clogging local exhaust vents.

  • PPE Verification : Don EN 374-compliant nitrile gloves, safety goggles, and a lab coat[2]. For large spills outside a fume hood, a particulate respirator is recommended to avoid inhalation of fine dust[3].

  • Mechanical Collection : Use a static-free brush and dustpan to gently sweep up the powder. Do not use compressed air or wet methods, as these generate airborne dust or sticky residues[3].

  • Primary Containment : Transfer the collected solid into a clean, dry, sealable container (e.g., a wide-mouth HDPE bottle).

  • Residue Capture : Wipe the spill area with a paper towel slightly dampened with isopropanol (not water) to capture residual dust. Place these towels in the solid waste container.

  • Self-Validation : Inspect the surface under standard lighting to ensure no crystalline sheen remains, confirming complete removal.

  • Final Disposal : Label the container as "Non-Hazardous Chemical Solid Waste - Contains Fmoc-His(Trt)-OH". Offer the sealed container to a licensed environmental disposal company for incineration[2].

Methodology 2: Liquid Waste Segregation (Post-SPPS Processing)

Causality: Keeping halogenated and non-halogenated streams separate significantly reduces disposal costs, as non-halogenated waste can often be repurposed for fuel blending rather than requiring expensive high-temperature incineration.

  • Coupling Waste Segregation (Non-Halogenated) :

    • Action: Direct the drained coupling solution (containing unreacted Fmoc-His(Trt)-OH, DIC/Oxyma, and DMF/NMP) into the Non-Halogenated Organic Waste carboy[1].

    • Self-Validation: Periodically test the pH of this carboy using pH strips; it should remain near neutral (pH 6-8). A sudden drop indicates cross-contamination with cleavage acids.

  • Cleavage Waste Segregation (Halogenated/Acidic) :

    • Action: Following peptide elongation, the Trityl (Trt) group is cleaved using TFA. Direct this highly acidic cleavage cocktail into a dedicated Halogenated/Acidic Organic Waste carboy.

    • Causality: TFA is highly corrosive. Segregating it prevents unwanted exothermic reactions with basic organic solvents.

  • Container Compatibility Validation : Ensure the acidic waste receiving carboy is made of High-Density Polyethylene (HDPE).

    • Self-Validation: Inspect the carboy weekly for signs of embrittlement, discoloration, or bulging, which indicate chemical incompatibility.

  • Labeling and EHS Handoff : Clearly label carboys with all constituents (e.g., "Waste: DMF, TFA, Fmoc-amino acid derivatives"). Store in secondary containment away from direct sunlight until EHS pickup.

References

  • [3] AnaSpec, Inc. "Safety Data Sheet (SDS) - Fmoc – His(Trt) - OH." Last updated October 7, 2020. Available at: [Link]

  • [1] Jad, Y. E., et al. "Elevating 1-tert-Butyl-3-ethylcarbodiimide (TBEC) as a Reagent for Sustainable Peptide Synthesis: Quality Assessment and Minimizing Racemization..." Organic Process Research & Development, ACS Publications, June 23, 2023. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-FMOC-3-(triphenylmethyl)-L-histidine

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the meticulous handling of reagents is fundamental to both experimental success and personal safety. N-FMOC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the meticulous handling of reagents is fundamental to both experimental success and personal safety. N-FMOC-3-(triphenylmethyl)-L-histidine, a critical building block, requires a comprehensive understanding of its handling characteristics to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: Understanding the Risks

N-FMOC-3-(triphenylmethyl)-L-histidine is a white to off-white crystalline powder.[1] While some safety data sheets (SDS) indicate it does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008, others classify it as an irritant.[2][3] This highlights a crucial principle of laboratory safety: treat all chemicals with a high degree of care, especially when data is limited or conflicting. The primary physical hazard is the generation of fine dust during handling, which can be easily inhaled or come into contact with skin and eyes.[1][4]

The principal risks associated with this compound are:

  • Skin Irritation: Direct contact may cause skin irritation.[3][5]

  • Eye Irritation: The powder is irritating to the eyes and may cause chemical conjunctivitis.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[3][5]

Table 1: Hazard Identification Summary

Hazard Type Description Primary Exposure Route Source
Skin Irritation Causes skin irritation. Direct Contact [3][5]
Eye Irritation Causes serious eye irritation. Direct Contact [3][5]

| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation |[3][5] |

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls, which are designed to minimize exposure potential from the outset.

  • Engineering Controls (Primary Defense): The most effective way to control exposure to the fine powder of N-FMOC-3-(triphenylmethyl)-L-histidine is to handle it within a controlled environment. All weighing and transfer operations involving the solid compound should be conducted inside a certified chemical fume hood or a ventilated balance enclosure (VBE).[1][4] These systems use localized exhaust ventilation to capture dust particles at the source, preventing them from entering the general laboratory air. Facilities must also be equipped with an eyewash station and a safety shower.[5]

  • Administrative Controls: These are the standard operating procedures that underpin a culture of safety. Key practices include minimizing dust generation through careful handling, keeping containers tightly closed when not in use, and ensuring all personnel are trained on the specific hazards and handling procedures for this chemical.[5]

Personal Protective Equipment (PPE): A Detailed Protocol

Consistent and correct use of PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 2: Required PPE for Handling N-FMOC-3-(triphenylmethyl)-L-histidine

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Glasses with Side Shields or Chemical Safety Goggles Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Goggles are required when there is a significant risk of splashing or substantial dust generation.[5]
Hands Chemical-Resistant Nitrile Gloves Inspect gloves for tears or holes before each use. Remove and dispose of contaminated gloves immediately. Wash hands thoroughly after removing gloves.[2][4]
Body Laboratory Coat A standard, buttoned lab coat is required to protect skin and personal clothing from contamination.[4][5]

| Respiratory | N95 or P1 Dust Respirator | Required only when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure. This should be an exceptional circumstance, not standard practice.[2][4][6] |

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan ensures that N-FMOC-3-(triphenylmethyl)-L-histidine is handled safely at every stage of the experimental workflow.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5] Recommended storage is often refrigerated (2-8°C).[1]

Step 2: Weighing and Preparing Solutions (Inside a Fume Hood)
  • Prepare Workspace: Ensure the chemical fume hood or ventilated enclosure is clean, uncluttered, and operational. Confirm the location of the nearest safety shower and eyewash station.[5]

  • Don PPE: Put on your lab coat, safety glasses/goggles, and nitrile gloves.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

  • Handle Gently: Use a clean spatula to carefully transfer the powder to a weighing vessel. Handle the powder gently to minimize the creation of airborne dust.[5]

  • Close Securely: Tightly seal the main container immediately after use.

  • Clean Up: Gently clean any minor powder spills within the hood using a damp cloth or by carefully sweeping them into a designated waste container.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A 1. Enter Lab & Don Initial PPE (Lab Coat, Safety Glasses) B 2. Prepare Workspace (Fume Hood On, Clear Area) A->B C 3. Don Nitrile Gloves B->C D 4. Retrieve Chemical from Storage C->D E 5. Weigh Solid Inside Fume Hood D->E F 6. Use in Synthesis E->F G 7. Decontaminate Glassware & Work Surfaces F->G H 8. Dispose of Waste (Chemical & Contaminated PPE) G->H I 9. Remove PPE (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of N-FMOC-3-(triphenylmethyl)-L-histidine.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep or vacuum the material into a labeled container for chemical waste.[5]

    • Avoid actions that generate dust.[5]

    • Clean the spill area with a damp cloth, which should also be disposed of as hazardous waste.

  • Large Spill (Solid):

    • Evacuate the immediate area and alert others.

    • If safe to do so, restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

    • Do not attempt to clean a large spill without appropriate training and respiratory protection.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Remove the individual from the exposure area to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[5] Seek immediate medical attention.

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Contaminated Items: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound must be collected in a designated, sealed hazardous waste container.[1]

  • Excess Chemical: Unused or excess N-FMOC-3-(triphenylmethyl)-L-histidine must be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.

  • Final Disposal: All waste containers should be clearly labeled as "Hazardous Waste" with the full chemical name listed.[1] Store the waste in a designated accumulation area, segregated from incompatible chemicals, and arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[2][5]

References

  • N-FMOC-3-(triphenylmethyl)-L-histidine Safety Data Sheet. 5

  • Fmoc-His(Trt)-OH Safety Data Sheet. 6

  • Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH. 4

  • Fmoc-L-Histidine-(Trityl) Safety Data Sheet. 2

  • Safety Data Sheet.

  • N-[(9H-Fluoren-6-ylmethoxy)carbonyl]-3-(triphenylmethyl)-L-histidine Safety Data Sheet. 7

  • N-Fmoc-3-(triphenylmethyl)-L-histidine Product Page. 8

  • Safety Data Sheet. 9

  • Safety Data Sheet.

  • Personal protective equipment for handling Fmoc-1-methyl-L-histidine. 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.